Androstatrione
Descripción
Structure
3D Structure
Propiedades
Fórmula molecular |
C19H26O3 |
|---|---|
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthrene-3,16,17-trione |
InChI |
InChI=1S/C19H26O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h11,13-15H,3-10H2,1-2H3/t11-,13+,14-,15-,18-,19-/m0/s1 |
Clave InChI |
QSRRZOKHPOSKBO-FZOQZOMPSA-N |
SMILES isomérico |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC(=O)C4=O)C |
SMILES canónico |
CC12CCC(=O)CC1CCC3C2CCC4(C3CC(=O)C4=O)C |
Origen del producto |
United States |
Foundational & Exploratory
Androstatrione: An In-Depth Technical Guide to its In Vitro Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Androstatrione, also known as androst-4-ene-3,17-dione, is a key endogenous steroid hormone that serves as a crucial intermediate in the biosynthesis of androgens and estrogens. Its in vitro mechanism of action is multifaceted, primarily revolving around its roles as a substrate for the enzyme aromatase and as a ligand for the androgen receptor (AR). This technical guide provides a comprehensive overview of the core in vitro mechanisms of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and signaling pathways. Understanding these mechanisms is critical for research in endocrinology, oncology, and the development of therapeutics targeting steroid hormone pathways.
Core Mechanisms of Action
This compound's biological effects in vitro are predominantly mediated through two key pathways:
-
Aromatase Substrate: this compound is a primary substrate for aromatase (cytochrome P450 19A1), the enzyme responsible for converting androgens into estrogens. This conversion is a critical step in estrogen biosynthesis and a key target in the treatment of hormone-dependent cancers.
-
Androgen Receptor Agonist: this compound and its metabolites can bind to and activate the androgen receptor, a ligand-activated transcription factor that regulates the expression of a host of target genes involved in cell proliferation, differentiation, and metabolism.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's interactions with aromatase and the androgen receptor, compiled from various in vitro studies.
Table 1: Aromatase Kinetics for this compound
| Parameter | Value | Cell Line/System | Notes |
| Kd | 0.13 µM[1] | Purified human P450 19A1[1] | Dissociation constant, indicating a strong affinity for the aromatase enzyme.[1] |
| Vmax | Higher than testosterone | Reconstituted human placental aromatase | Indicates that androstenedione is converted more rapidly than testosterone.[2] |
| Specificity Constant (Vmax/Km) | ~4-fold higher than testosterone | Reconstituted human placental aromatase | Confirms that androstenedione is the preferred substrate for aromatase.[2] |
Table 2: Androgen Receptor Interaction and Functional Activity
| Parameter | Value | Cell Line/System | Notes |
| Proliferative Effect | Indirect, mediated by 5α-reductase | LNCaP human prostate cancer cells | This compound itself is not a direct agonist for proliferation; its effect is dependent on its conversion to 5α-androstane-3,17-dione.[3] |
| Optimal Proliferative Concentration (of androgens) | ~0.23 ng/mL | LNCaP cells | Demonstrates a biphasic response where physiological levels can be stimulatory, while higher concentrations can be inhibitory.[4] |
Experimental Protocols
This section details the methodologies for key experiments used to elucidate the in vitro mechanism of action of this compound.
Aromatase Inhibition Assay (Radiometric Method)
This assay quantifies the activity of aromatase by measuring the production of ³H₂O from a radiolabeled androgen substrate.
Protocol:
-
Enzyme Source: Human placental microsomes or recombinant human aromatase.
-
Substrate: [1β-³H]Androstenedione.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme source, NADPH (as a cofactor), and the substrate in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes).
-
Stopping the Reaction: Terminate the reaction by adding an organic solvent (e.g., chloroform).
-
Separation of ³H₂O: Add a charcoal-dextran suspension to the aqueous phase to adsorb the unmetabolized steroid substrate.
-
Quantification: Centrifuge the mixture and measure the radioactivity of the aqueous supernatant, which contains the ³H₂O produced, using a liquid scintillation counter.
-
Data Analysis: Calculate the rate of aromatase activity based on the amount of ³H₂O formed per unit time per amount of protein. For inhibition studies, perform the assay in the presence of varying concentrations of the test compound (e.g., an aromatase inhibitor) to determine the IC₅₀ value.
Androgen Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the binding affinity of a compound to the androgen receptor.
Protocol:
-
AR Source: Cytosolic extracts from androgen-sensitive tissues (e.g., rat prostate) or cells expressing the androgen receptor (e.g., LNCaP cells), or purified recombinant AR.
-
Radioligand: A high-affinity radiolabeled androgen, typically [³H]R1881 (methyltrienolone).
-
Competitive Ligand: Unlabeled this compound or other test compounds at various concentrations.
-
Incubation: Incubate the AR source with a fixed concentration of the radioligand and varying concentrations of the competitive ligand in a binding buffer at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. Common methods include dextran-coated charcoal adsorption or hydroxylapatite precipitation.
-
Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of the competitive ligand. Calculate the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Cell Proliferation Assay (MTT or Crystal Violet Assay)
This assay measures the effect of this compound on the proliferation of androgen-sensitive cells.
Protocol:
-
Cell Line: LNCaP human prostate cancer cells are a common model as they express a functional androgen receptor.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control. To investigate the indirect effect, co-treat with a 5α-reductase inhibitor.[3]
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, 72 hours).
-
Quantification of Cell Viability:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol with HCl) and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Crystal Violet Assay: Fix the cells with a fixative (e.g., methanol), and then stain with a crystal violet solution. After washing and drying, solubilize the stain with a solubilizing agent (e.g., 10% acetic acid) and measure the absorbance at a specific wavelength (e.g., 590 nm).
-
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell proliferation or inhibition.
AR-Mediated Reporter Gene Assay
This assay quantifies the ability of this compound to activate the androgen receptor and induce the transcription of a reporter gene.
Protocol:
-
Cell Line: Use a mammalian cell line (e.g., HEK293, CV-1) that is co-transfected with two plasmids: one expressing the human androgen receptor and another containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of an androgen-responsive promoter (e.g., containing androgen response elements, AREs).
-
Cell Seeding and Transfection: Seed the cells in multi-well plates and transfect them with the expression and reporter plasmids using a suitable transfection reagent.
-
Treatment: After allowing for receptor and reporter gene expression, treat the cells with various concentrations of this compound or a reference androgen (e.g., DHT) for 18-24 hours.
-
Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme.
-
Luciferase Assay: Add a luciferase substrate (luciferin) and measure the emitted light using a luminometer.
-
β-Galactosidase Assay: Add a β-galactosidase substrate (e.g., ONPG) and measure the colorimetric change using a spectrophotometer.
-
-
Data Analysis: Normalize the reporter activity to the total protein concentration in each sample. Plot the reporter activity as a function of the ligand concentration to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.
Caption: Conversion of this compound to Estrogens by Aromatase.
Caption: Canonical Androgen Receptor Signaling Pathway.
Caption: Indirect Proliferative Effect of this compound in LNCaP Cells.
Caption: Workflow for the Radiometric Aromatase Inhibition Assay.
Conclusion
The in vitro mechanism of action of this compound is characterized by its dual role as a key substrate for estrogen synthesis via aromatase and as a modulator of androgen receptor signaling. Quantitative analysis of its interaction with aromatase reveals it to be a high-affinity substrate. Its effects on androgen-sensitive cell proliferation, at least in LNCaP cells, appear to be indirect, requiring metabolic conversion by 5α-reductase. The experimental protocols and signaling pathways detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the nuanced roles of this compound and to screen for compounds that modulate its activity for therapeutic benefit. Further research is warranted to fully elucidate the spectrum of androgen receptor target genes directly regulated by this compound and its metabolites in various cell types.
References
- 1. Kinetic Analysis of the Three-step Steroid Aromatase Reaction of Human Cytochrome P450 19A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human placental estrogen synthetase (aromatase). Effect of environment on the kinetics of protein-protein and substrate-protein interactions and the production of 19-oxygenated androgen intermediates in the purified reconstituted cytochrome P450 enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proliferative effect of androst-4-ene-3,17-dione and its metabolites in the androgen-sensitive LNCaP cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiological normal levels of androgen inhibit proliferation of prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Synthesis of Androstenedione and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway of androstenedione, a pivotal intermediate in the biosynthesis of androgens and estrogens. The guide details the precursors, enzymatic steps, and metabolic fate of androstenedione. It also includes quantitative data on enzyme kinetics, detailed experimental protocols for key enzymatic assays, and information on the synthetic aromatase inhibitor, 1,4,6-Androstatriene-3,17-dione (ATD), which is structurally related to androstenedione.
It is important to note that the term "Androstatrione" is not a standard nomenclature for a recognized steroid hormone. This guide focuses on Androstenedione due to its central role in steroidogenesis.
Biosynthesis of Androstenedione
Androstenedione is an endogenous steroid hormone synthesized primarily in the adrenal glands and gonads from cholesterol. Two main pathways contribute to its formation: the delta-5 (Δ5) and delta-4 (Δ4) pathways.
The Delta-5 Pathway
The delta-5 pathway is the predominant route for androstenedione synthesis. It involves the following key steps:
-
Cholesterol to Pregnenolone: The synthesis of all steroid hormones begins with the conversion of cholesterol to pregnenolone. This reaction is catalyzed by the cholesterol side-chain cleavage enzyme (CYP11A1) , located in the mitochondria.
-
Pregnenolone to 17α-Hydroxypregnenolone: Pregnenolone is then hydroxylated at the 17α-position by 17α-hydroxylase/17,20-lyase (CYP17A1) to yield 17α-hydroxypregnenolone.
-
17α-Hydroxypregnenolone to Dehydroepiandrosterone (DHEA): The same enzyme, CYP17A1, exhibits 17,20-lyase activity, cleaving the side chain of 17α-hydroxypregnenolone to form DHEA.
-
DHEA to Androstenedione: The final step is the conversion of DHEA to androstenedione by 3β-hydroxysteroid dehydrogenase (3β-HSD) .
The Delta-4 Pathway
The delta-4 pathway represents an alternative route for androstenedione synthesis:
-
Cholesterol to Pregnenolone: This initial step is common to both pathways.
-
Pregnenolone to Progesterone: Pregnenolone is converted to progesterone by 3β-hydroxysteroid dehydrogenase (3β-HSD) .
-
Progesterone to 17α-Hydroxyprogesterone: Progesterone undergoes hydroxylation by 17α-hydroxylase/17,20-lyase (CYP17A1) to form 17α-hydroxyprogesterone.
-
17α-Hydroxyprogesterone to Androstenedione: The 17,20-lyase activity of CYP17A1 then converts 17α-hydroxyprogesterone to androstenedione.
Visualization of Androstenedione Synthesis Pathways
Caption: Biosynthesis of Androstenedione via the Delta-5 and Delta-4 pathways.
Metabolic Fate of Androstenedione
Androstenedione is a crucial metabolic crossroads, serving as the immediate precursor to both a potent androgen and a primary estrogen.
-
Conversion to Testosterone: Androstenedione is converted to testosterone by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD) .
-
Conversion to Estrone: Through the action of aromatase (CYP19A1) , androstenedione is converted to estrone.
Visualization of Androstenedione Metabolism
Caption: Metabolic fate of Androstenedione.
Quantitative Data on Enzyme Kinetics
The following table summarizes the available kinetic parameters for the key enzymes involved in androstenedione synthesis and metabolism. Note that these values can vary depending on the experimental conditions.
| Enzyme | Substrate | Km (μM) | Vmax (pmol/min/mg protein) | Organism/Tissue |
| CYP17A1 (17α-hydroxylase) | Progesterone | 0.55 ± 0.21 | 1.19 ± 0.12 | Human (recombinant)[1] |
| Pregnenolone | - | - | - | |
| 3β-HSD (Type 2) | DHEA | - | - | Human (purified) |
| Pregnenolone | 1.84 | 0.16 | Human (recombinant)[2] | |
| Aromatase (CYP19A1) | [1β-³H]16α-hydroxyandrostenedione | 0.65 | 34 | Human (placental microsomes)[3] |
| Androstenedione | 0.0089 | - | Human (placental microsomes)[4] |
Experimental Protocols
Colorimetric Assay for 3β-Hydroxysteroid Dehydrogenase (3β-HSD) Activity
This assay is based on the reduction of a tetrazolium salt to a colored formazan product, which can be measured spectrophotometrically.[5][6]
Materials:
-
0.1 M Tris-HCl buffer, pH 7.8
-
Substrate solution (Pregnenolone or DHEA)
-
Nicotinamide adenine dinucleotide (NAD+) solution
-
Iodonitrotetrazolium (INT) solution
-
Enzyme extract (e.g., tissue homogenate)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, substrate, NAD+, and INT.
-
Pre-incubate the reaction mixture at 37°C.
-
Initiate the reaction by adding the enzyme extract.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 37°C.
-
Stop the reaction (e.g., by adding an acid).
-
Measure the absorbance of the formazan product at 490 nm.
-
Calculate the enzyme activity based on a standard curve of the formazan product.
Radiometric Assay for Aromatase (CYP19A1) Activity (Tritiated Water Release Assay)
This highly sensitive assay measures the release of tritiated water (³H₂O) from a tritium-labeled androgen substrate.[3][4]
Materials:
-
[1β-³H]-Androstenedione (substrate)
-
NADPH regenerating system
-
Enzyme source (e.g., placental microsomes)
-
Chloroform
-
Dextran-coated charcoal suspension
-
Liquid scintillation cocktail and counter
Procedure:
-
Prepare an incubation mixture containing the enzyme source, NADPH regenerating system, and [1β-³H]-androstenedione in a suitable buffer.
-
Incubate at 37°C for a specific time.
-
Terminate the reaction by adding chloroform to extract the steroids.
-
Centrifuge to separate the aqueous and organic phases.
-
Transfer an aliquot of the aqueous phase (containing ³H₂O) to a fresh tube.
-
Add a dextran-coated charcoal suspension to remove any remaining tritiated steroid.
-
Centrifuge and transfer the supernatant to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Calculate the aromatase activity based on the amount of ³H₂O produced per unit time per milligram of protein.
1,4,6-Androstatriene-3,17-dione (ATD)
1,4,6-Androstatriene-3,17-dione (ATD) is a potent, irreversible aromatase inhibitor. It is a synthetic compound and not a product of the natural steroidogenic pathway. ATD functions by permanently binding to and inactivating the aromatase enzyme, thereby blocking the synthesis of estrogens.
The chemical synthesis of ATD and its derivatives often involves the modification of existing steroid skeletons, such as androstenedione or DHEA, through processes like dehydrogenation to introduce the additional double bonds in the A and B rings of the steroid nucleus.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Kinetic Analysis of the Three-step Steroid Aromatase Reaction of Human Cytochrome P450 19A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A radiometric assay method for aromatase activity using [1 beta-3H]16 alpha-hydroxyandrostenedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New aromatase assay and its application for inhibitory studies of aminoglutethimide on microsomes of human term placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A colorimetric assay method for 3beta-hydroxy-delta5-steroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Biological Functions of Androstatrienedione in Cellular Models
An authoritative guide for researchers, scientists, and drug development professionals detailing the cellular and molecular mechanisms of Androstatrienedione, with a primary focus on its role as a potent aromatase inhibitor. This document provides a comprehensive overview of its effects on cancer and non-cancerous cells, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
Introduction
Androstatrienedione (ATD), specifically 1,4,6-Androstatriene-3,17-dione, is a steroidal compound recognized for its potent and irreversible inhibition of aromatase, the key enzyme responsible for converting androgens to estrogens. This characteristic has positioned ATD as a significant molecule in the study of estrogen-dependent pathologies, most notably breast cancer. This technical guide provides an in-depth exploration of the biological functions of ATD in various cellular models, moving beyond its established role as an aromatase inhibitor to explore its broader impact on cellular signaling and function. For clarity, this guide will also touch upon the related compound Androst-4-ene-3,17-dione (Androstenedione), a natural substrate for aromatase, to provide a comprehensive context for the actions of ATD.
Core Mechanism of Action: Aromatase Inhibition
The primary and most well-characterized biological function of Androstatrienedione is its irreversible inhibition of the aromatase enzyme (cytochrome P450 19A1). Aromatase is critical for the biosynthesis of estrogens, and its inhibition is a key therapeutic strategy in hormone-sensitive breast cancer.
ATD acts as a suicide inhibitor, meaning it is processed by the aromatase enzyme to a reactive intermediate that then covalently binds to the enzyme, leading to its permanent inactivation. This irreversible binding is a key feature of ATD's potent activity.
Quantitative Data on Aromatase Inhibition
The inhibitory potency of Androstatrienedione and its derivatives has been quantified in various cellular and in vitro models. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor effectiveness.
| Compound | Cell Line/System | IC50 (µM) | Reference |
| Androsta-1,4,6-triene-3,17-dione (ATD) | Rat ovarian microsomes | Time-dependent inhibition | [1] |
| 4-hydroxy-4-androstene-3,17-dione (4-OHA) | LNCaP human prostate carcinoma cells | 3.28 (Ki) | [2] |
| 4-methoxy-4-androstene-3,17-dione (4-OMA) | LNCaP human prostate carcinoma cells | 1.12 (Ki) | [2] |
Cellular Functions of Androstatrienedione
Beyond its primary role in aromatase inhibition, Androstatrienedione exerts several other effects on cellular function, primarily as a consequence of estrogen deprivation and potential off-target effects.
Effects on Cell Proliferation
In estrogen-receptor-positive (ER+) breast cancer cell lines, the inhibition of aromatase by ATD leads to a reduction in local estrogen production, thereby inhibiting cell proliferation.
In aromatase-transfected MCF-7 breast cancer cells, Androstenedione stimulated growth, and this effect was blocked by an aromatase inhibitor, demonstrating the reliance of these cells on aromatase-mediated estrogen production.[3] Conversely, in wild-type MCF-7 cells with low aromatase activity, Androstenedione did not increase cell growth.[3]
Induction of Apoptosis and Cell Cycle Arrest
The anti-proliferative effects of aromatase inhibitors like Androstatrienedione are often linked to the induction of apoptosis (programmed cell death) and arrest of the cell cycle. Studies on the related aromatase inhibitor 4-hydroxyandrostenedione have shown that it induces growth suppression and cell cycle arrest at the G0-G1 phase. This is associated with the up-regulation of p53 and p21 and down-regulation of cyclin D1 and c-myc.[4] The apoptotic index in cells treated with aromatase inhibitors can increase by 4-7 fold, with a corresponding decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[4]
Signaling Pathways
While direct evidence for Androstatrienedione's modulation of major signaling pathways like PI3K/Akt and MAPK/ERK is still emerging, the broader context of androgen and estrogen signaling provides valuable insights.
-
Androgen Receptor (AR) Signaling: In some contexts, androgens can have an inhibitory effect on breast cancer cell proliferation, mediated through the androgen receptor. Aromatase inhibitors, by preventing the conversion of androgens to estrogens, may enhance this androgen-mediated growth inhibition.
-
Estrogen Receptor (ER) Signaling: By depleting the ligands for the estrogen receptor, ATD effectively downregulates ER-mediated signaling pathways that are crucial for the proliferation of ER+ breast cancer cells.
dot
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the biological functions of Androstatrienedione in cellular models.
Cell Culture
-
Cell Lines: Commonly used cell lines for studying aromatase inhibitors include ER+ breast cancer cell lines such as MCF-7 and T-47D, as well as aromatase-overexpressing cell lines (e.g., MCF-7aro). For prostate cancer studies, the LNCaP cell line is often used.[2][3] Non-cancerous cell lines, such as human dermal fibroblasts or keratinocytes, can be used to assess off-target effects.[5]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2. For experiments investigating steroid hormones, charcoal-stripped FBS is often used to remove endogenous steroids.
Aromatase Activity Assay
The tritiated water-release assay is a common method to measure aromatase activity.
-
Principle: This assay measures the release of tritium (³H) in the form of ³H₂O during the aromatization of [1β-³H]-androstenedione to estrone.
-
Procedure:
-
Cells or microsomal fractions are incubated with [1β-³H]-androstenedione and a NADPH-generating system.
-
The reaction is stopped, and unreacted substrate is removed by charcoal treatment.
-
The amount of ³H₂O in the supernatant is quantified by liquid scintillation counting.
-
The effect of Androstatrienedione is determined by performing the assay in the presence of varying concentrations of the inhibitor.
-
dot
Cell Proliferation Assay
-
Principle: Assays like the MTT or crystal violet assay are used to quantify cell viability and proliferation.
-
Procedure:
-
Cells are seeded in multi-well plates and treated with Androstatrienedione at various concentrations.
-
After a defined incubation period, the respective assay reagent is added.
-
The absorbance is measured using a microplate reader, which correlates with the number of viable cells.
-
Apoptosis and Cell Cycle Analysis
-
Principle: Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle and to quantify apoptosis.
-
Cell Cycle Analysis Protocol:
-
Harvest and fix cells (e.g., with 70% ethanol).
-
Treat cells with RNase to remove RNA.
-
Stain the cellular DNA with a fluorescent dye like propidium iodide (PI).
-
Analyze the DNA content of individual cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[6]
-
-
Apoptosis Assay (Annexin V/PI Staining) Protocol:
-
Harvest cells and resuspend them in a binding buffer.
-
Stain cells with FITC-conjugated Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells.
-
Co-stain with PI to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
-
Western Blot Analysis for Signaling Pathways
-
Principle: Western blotting is used to detect and quantify specific proteins, including phosphorylated proteins that are indicative of activated signaling pathways.
-
Procedure:
-
Lyse treated and untreated cells to extract proteins.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies specific to the target proteins (e.g., phospho-Akt, phospho-ERK).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.[9][10]
-
Metabolic Pathways
Androstatrienedione is metabolized in the body, and its metabolites may also have biological activity. The primary metabolic transformations involve reductions of the double bonds and keto groups.[11][12]
dot
Conclusion
Androstatrienedione is a powerful tool for studying estrogen-dependent cellular processes. Its primary mechanism of action, the irreversible inhibition of aromatase, has profound effects on cell proliferation, apoptosis, and cell cycle progression in hormone-sensitive cancer cells. While its effects on other signaling pathways are still under investigation, the available evidence suggests that its biological functions are multifaceted and extend beyond simple estrogen deprivation. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the intricate cellular and molecular impacts of this potent steroidal compound. Further research into its effects on non-cancerous cells and its interplay with other signaling pathways will undoubtedly provide a more complete picture of its biological significance.
References
- 1. Effect of an aromatase inhibitor, 1,4,6-androstatriene-3,17-dione, on 7,12-dimethylbenz[a]anthracene-induced mammary tumors in the rat and its mechanism of action in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of aromatase activity and growth suppression by 4-methoxy-4-androstene-3,17-dione in an androgen sensitive human prostatic carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of androstenedione on growth of untransfected and aromatase-transfected MCF-7 cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signaling pathways of apoptosis activated by aromatase inhibitors and antiestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolism of androsta-1,4,6-triene-3,17-dione and detection by gas chromatography/mass spectrometry in doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic study of androsta-1,4,6-triene-3,17-dione in horses using liquid chromatography/high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise and Fall of Androstenedione: A Technical History
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Androstenedione, an endogenous steroid hormone, occupies a pivotal position in the biosynthesis of androgens and estrogens. This document provides a comprehensive technical overview of the discovery, history, and scientific investigation of androstenedione. It details the biochemical pathways, summarizes key quantitative data from clinical studies, and outlines the experimental methodologies employed in its evaluation. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this multifaceted molecule.
Discovery and Historical Context
The story of androstenedione is intertwined with the foundational discoveries of sex hormones in the early 20th century. While not isolated as the first sex hormone, its identification was a crucial step in understanding steroidogenesis.
In 1929, German biochemist Adolf Butenandt isolated estrone, a female sex hormone, from the urine of pregnant women.[1][2][3] Two years later, he successfully isolated androsterone, a male sex hormone, from male urine.[3][4] These discoveries, which earned Butenandt a share of the 1939 Nobel Prize in Chemistry, established that sex hormones were structurally related to steroids.[1][4][5]
Subsequent research by Butenandt and others elucidated the pathways of steroid hormone synthesis, revealing androstenedione as a key intermediate.[6] It was established that androstenedione is a precursor to both testosterone and estrone.[6][7][8]
In the 1970s, researchers in East Germany reportedly developed androstenedione as a performance-enhancing substance for their athletes.[9][10] However, it was not until the mid-1990s that androstenedione entered the mainstream market in the United States as a dietary supplement, largely due to the 1994 Dietary Supplement Health and Education Act (DSHEA).[10] Its popularity surged after baseball player Mark McGwire admitted to using it during his record-breaking home run season in 1998.[10]
The widespread use of androstenedione as a purported muscle-building supplement prompted numerous scientific studies to evaluate its efficacy and safety. These investigations ultimately led to its reclassification as an anabolic steroid and a ban by major sporting organizations and the U.S. government.[6][11] In 2004, the Anabolic Steroid Control Act officially classified androstenedione as a Schedule III controlled substance in the United States, making its sale and possession illegal.[6][11]
Biochemical Pathways
Androstenedione is a 19-carbon steroid hormone produced primarily in the adrenal glands and the gonads.[6][7] Its synthesis and metabolism are central to the production of both male and female sex hormones.[6]
Biosynthesis of Androstenedione
There are two primary pathways for the biosynthesis of androstenedione:
-
From Dehydroepiandrosterone (DHEA): This is the principal pathway. 17α-hydroxypregnenolone is converted to DHEA by the enzyme 17,20-lyase. DHEA is then converted to androstenedione by 3β-hydroxysteroid dehydrogenase.[6]
-
From 17α-hydroxyprogesterone: In this secondary pathway, 17α-hydroxyprogesterone is directly converted to androstenedione by the enzyme 17,20-lyase.[6][12]
The production of androstenedione is regulated by different hormones depending on the tissue. In the adrenal glands, its synthesis is governed by adrenocorticotropic hormone (ACTH), while in the gonads, it is under the control of gonadotropins such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[6]
Figure 1: Biosynthesis pathways of Androstenedione.
Metabolism of Androstenedione
Androstenedione is a crucial precursor that can be metabolized into either androgens or estrogens:
-
Conversion to Testosterone: The enzyme 17β-hydroxysteroid dehydrogenase converts androstenedione to testosterone.[6][13]
-
Conversion to Estrone: The enzyme aromatase (cytochrome P450 19A1) converts androstenedione to estrone.[6][13]
Androstenedione can also be metabolized into other steroids such as androstanedione, which is an intermediate in the synthesis of androsterone.[6][13]
References
- 1. Adolf Butenandt | Biography, Nobel Prize, & Facts | Britannica [britannica.com]
- 2. nobelprize.org [nobelprize.org]
- 3. Adolf Butenandt—Nobel Prize for Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sfgate.com [sfgate.com]
- 5. Adolf Butenandt - Wikipedia [en.wikipedia.org]
- 6. Androstenedione - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. Androstenedione [www1.udel.edu]
- 10. Androstenedione for Performance Enhancement:… | Clinician.com [clinician.com]
- 11. selfhacked.com [selfhacked.com]
- 12. madeformedical.com [madeformedical.com]
- 13. Androstenedione Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Androstatrione's Role in Steroid Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Androstatrione, chemically known as androst-4-ene-3,6,17-trione, is a potent, irreversible inhibitor of aromatase, the key enzyme responsible for the conversion of androgens to estrogens. This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on steroid biosynthesis, and a summary of its observed effects on hormonal profiles. Detailed experimental protocols for in-vitro and in-vivo evaluations are presented, alongside quantitative data on its inhibitory activity. Visual diagrams of the relevant biochemical pathways and experimental workflows are included to facilitate a comprehensive understanding of this compound's role in steroid metabolism and its potential applications in research and drug development.
Introduction
Steroid biosynthesis is a complex and highly regulated process that produces a wide array of hormones essential for various physiological functions. A critical enzyme in this pathway is aromatase (cytochrome P450 19A1), which catalyzes the aromatization of the A-ring of androgens to produce estrogens.[1] The regulation of aromatase activity is a key area of research, particularly in the context of hormone-dependent diseases such as breast cancer.[2] this compound (androst-4-ene-3,6,17-trione), also known as 6-OXO, is a steroidal compound that acts as a mechanism-based, irreversible inhibitor of aromatase.[3] Its ability to permanently inactivate the aromatase enzyme makes it a valuable tool for studying the consequences of estrogen deprivation and for investigating its potential as a therapeutic agent. This guide will delve into the technical details of this compound's function and the methodologies used to study its effects.
Mechanism of Action
This compound functions as a "suicide" inhibitor of aromatase.[4] It binds to the active site of the enzyme in a manner similar to the natural substrate, androstenedione.[5] The enzyme then initiates its catalytic cycle, which leads to the generation of a reactive intermediate from this compound. This intermediate then covalently binds to the enzyme, leading to its irreversible inactivation.[4][6] This time-dependent inactivation is a key feature of this compound's mechanism.[6][7]
The inhibition of aromatase by this compound leads to a significant reduction in the biosynthesis of estrogens, primarily estradiol and estrone, from their androgen precursors, testosterone and androstenedione, respectively.[3] This decrease in circulating estrogen levels triggers a response from the hypothalamic-pituitary-gonadal (HPG) axis. The reduction in negative feedback by estrogen on the pituitary gland results in an increased secretion of luteinizing hormone (LH).[3] In males, elevated LH levels stimulate the Leydig cells in the testes to increase the production of testosterone.[3]
Quantitative Data
The inhibitory potency of this compound on aromatase has been quantified in several in-vitro studies. The key parameters are the inhibition constant (Ki) and the rate of enzyme inactivation.
| Parameter | Value | Enzyme Source | Reference |
| Apparent Inhibition Constant (Ki) | 0.43 µM | Human Placental Microsomes | [6] |
| Pseudo-first order rate constant for inactivation | 4.03 x 10-3 sec-1 | Human Placental Microsomes | [6] |
A clinical study conducted at Baylor University investigated the effects of oral this compound supplementation in resistance-trained males. The study demonstrated a significant impact on the hormonal profile.
| Parameter | 300 mg/day (8 weeks) | 600 mg/day (8 weeks) | Reference |
| Free Testosterone Increase | +90% | +84% | [8] |
| Dihydrotestosterone (DHT) Increase | +192% | +265% | [8] |
| Free Testosterone / Estradiol Ratio Increase | +53% | +67% | [8] |
| Estrone Increase | +22% | +52% | [8] |
It is important to note that this study did not observe any significant changes in body composition and was partly funded by manufacturers of this compound supplements.[3]
Experimental Protocols
In-Vitro Aromatase Inhibition Assay (Time-Dependent Inactivation)
This protocol is a generalized procedure based on methodologies described for studying irreversible aromatase inhibitors.
Objective: To determine the kinetic parameters (Ki and rate of inactivation) of this compound's inhibition of aromatase.
Materials:
-
Human placental microsomes (source of aromatase)
-
This compound (androst-4-ene-3,6,17-trione)
-
[1β-³H]-Androstenedione (substrate)
-
NADPH (cofactor)
-
Phosphate buffer (pH 7.4)
-
Dextran-coated charcoal
-
Scintillation fluid and counter
Procedure:
-
Enzyme Preparation: Thaw human placental microsomes on ice and dilute to the desired protein concentration in phosphate buffer.
-
Pre-incubation: Pre-incubate the microsomal preparation with varying concentrations of this compound in the presence of NADPH at 37°C for different time intervals (e.g., 0, 5, 10, 20, 30 minutes).
-
Aromatase Activity Assay: At the end of each pre-incubation period, initiate the aromatase reaction by adding a saturating concentration of [1β-³H]-androstenedione.
-
Incubation: Incubate the reaction mixture at 37°C for a short, defined period (e.g., 10 minutes) to measure the initial velocity of the reaction.
-
Reaction Termination: Stop the reaction by adding ice-cold chloroform or another suitable organic solvent.
-
Extraction of ³H₂O: The aromatization of [1β-³H]-androstenedione releases ³H into the aqueous phase as ³H₂O. Separate the aqueous phase from the organic phase containing the unreacted substrate.
-
Quantification: Add dextran-coated charcoal to the aqueous phase to remove any remaining tritiated steroids. Centrifuge and transfer the supernatant to a scintillation vial with scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each concentration of this compound. The slope of these lines represents the apparent first-order rate constant of inactivation. A secondary plot of these rates against the inhibitor concentration can be used to determine the maximal rate of inactivation and the Ki.
In-Vivo Human Clinical Study (Based on Baylor University Protocol)
Objective: To evaluate the effects of oral this compound supplementation on the hormonal profile and safety markers in healthy, resistance-trained males.
Study Design: Double-blind, randomized, placebo-controlled (though the cited study lacked a control group).
Participants: Healthy, eugonadal, resistance-trained males.
Supplementation Protocol:
-
Dosage: Participants are randomly assigned to receive either 300 mg/day or 600 mg/day of this compound, or a placebo.
-
Duration: 8 weeks of supplementation followed by a 3-week washout period.
-
Administration: Capsules are ingested orally with meals.
Data Collection:
-
Blood Sampling: Venous blood samples are collected at baseline (week 0), and at specified intervals during the supplementation period (e.g., weeks 1, 3, 8) and after the washout period (week 11).
-
Urine Collection: 24-hour urine samples are collected at the same time points as blood sampling.
Analytical Procedures:
-
Hormone Analysis: Serum is analyzed for total testosterone, free testosterone, dihydrotestosterone (DHT), estradiol, estrone, estriol, sex hormone-binding globulin (SHBG), luteinizing hormone (LH), and follicle-stimulating hormone (FSH) using validated immunoassays (e.g., ELISA, RIA, or chemiluminescence).
-
Clinical Safety Markers: Blood and urine are analyzed for a comprehensive metabolic panel, including liver enzymes (ALT, AST), kidney function markers (creatinine), lipid profile (cholesterol, triglycerides), and a complete blood count.
-
Metabolite Analysis (Urine): Urine samples are subjected to enzymatic hydrolysis followed by liquid-liquid or solid-phase extraction. The extracts are then derivatized and analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify and quantify this compound and its metabolites, such as androst-4-ene-6α-ol-3,17-dione and androst-4-ene-6α,17β-diol-3-one.[9][10][11]
Visualizations
Steroid Biosynthesis Pathway and this compound's Point of Intervention
Caption: Steroid biosynthesis pathway highlighting the central role of aromatase and its irreversible inhibition by this compound.
Experimental Workflow for a Human Clinical Trial
Caption: A typical experimental workflow for a human clinical trial investigating the effects of this compound.
Conclusion
This compound is a well-characterized, potent, and irreversible inhibitor of aromatase. Its mechanism of action, involving the time-dependent inactivation of the enzyme, leads to a significant reduction in estrogen biosynthesis and a subsequent increase in testosterone levels. The quantitative data from in-vitro and in-vivo studies provide a clear picture of its biochemical and physiological effects. The detailed experimental protocols outlined in this guide offer a framework for researchers and drug development professionals to further investigate the properties and potential applications of this compound and similar compounds. A thorough understanding of its role in steroid biosynthesis is crucial for its use as a research tool and for the exploration of its therapeutic potential.
References
- 1. Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole--of clinical importance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aromatase inhibition and inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Androstene-3,6,17-trione - Wikipedia [en.wikipedia.org]
- 4. Studies on aromatase inhibition with 4-androstene-3,6,17-trione: its 3 beta-reduction and time-dependent irreversible binding to aromatase with human placental microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical studies of estr-4-ene-3,6,17-trione and 5 alpha-androstan-17-ones with or without a carbonyl function at C-3 and/or C-6 as aromatase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 6. Enzyme-generated intermediates derived from 4-androstene-3,6,17-trione and 1,4,6-androstatriene-3,17-dione cause a time-dependent decrease in human placental aromatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A time-dependent inactivation of aromatase by 19-oxygenated androst-4-ene-3,6,17-triones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of eight weeks of an alleged aromatase inhibiting nutritional supplement 6-OXO (androst-4-ene-3,6,17-trione) on serum hormone profiles and clinical safety markers in resistance-trained, eugonadal males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dshs-koeln.de [dshs-koeln.de]
- 10. Detection of androst-4-ene-3,6,17-trione (6-OXO) and its metabolites in urine by gas chromatography-mass spectrometry in relation to doping analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of androst-4-ene-3,6,17-trione and metabolites in human urine after the administration of a food supplement by liquid chromatography/ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Androstatrione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and biological context of Androstatrione. It is important to note that the term "this compound" can refer to at least two distinct chemical entities. This guide will address both, clearly delineating the available data for each:
-
Androst-4-ene-3,6,17-trione (also known as 6-OXO) : A well-characterized aromatase inhibitor.
-
5α-Androstane-3,6,17-trione : An analogue of 6-OXO, considered a designer steroid.
This document is intended for an audience with a strong scientific background and aims to provide the detailed information necessary for research and drug development activities.
Core Physicochemical Properties
The fundamental physicochemical characteristics of both this compound variants are summarized below. These properties are crucial for understanding the behavior of these compounds in biological systems and for the design of experimental protocols.
Table 1: Physicochemical Properties of Androst-4-ene-3,6,17-trione (6-OXO)
| Property | Value | Source |
| CAS Number | 2243-06-3 | [1][2] |
| Molecular Formula | C₁₉H₂₄O₃ | [1][2] |
| Molecular Weight | 300.39 g/mol | [1][2] |
| Melting Point | 222 °C | [1] |
| Solubility | Soluble in organic solvents, limited solubility in water. | [3] |
| Appearance | White to off-white crystalline powder. | [3] |
Table 2: Physicochemical Properties of 5α-Androstane-3,6,17-trione
| Property | Value | Source |
| CAS Number | 2243-05-2 | [4] |
| Molecular Formula | C₁₉H₂₆O₃ | [4] |
| Molecular Weight | 302.4 g/mol | [4] |
| Solubility | DMF: 50 mg/ml; DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml; DMSO: 30 mg/ml; Ethanol: 5 mg/ml. | [4] |
| Appearance | A crystalline solid. | [4] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible investigation of this compound's properties and biological activities.
Determination of Melting Point (Capillary Method)
This protocol outlines a standard procedure for determining the melting point of a crystalline solid like this compound.
Principle: A small, finely powdered sample is heated in a capillary tube, and the temperature range over which the substance melts is observed.
Apparatus:
-
Melting point apparatus
-
Sealed-end capillary tubes
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry.
-
Place a small amount of the sample on a clean, dry watch glass.
-
Use a spatula to crush the sample into a fine powder.
-
-
Loading the Capillary Tube:
-
Tamp the open end of a capillary tube into the powdered sample until a small amount of solid is packed into the tube.
-
Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end.
-
The packed sample height should be approximately 2-3 mm.
-
-
Measurement:
-
Insert the capillary tube into the heating block of the melting point apparatus.
-
Set the initial temperature to about 20°C below the expected melting point.
-
Begin heating at a rate of 10-20°C per minute for a rapid preliminary measurement.
-
For an accurate measurement, repeat the process with a fresh sample, heating rapidly to within 15°C of the approximate melting point, then reducing the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[5][6]
-
Perform the determination in triplicate to ensure accuracy.
-
Determination of Solubility (Shake-Flask Method)
This protocol describes the equilibrium solubility determination of this compound in a given solvent.
Principle: An excess amount of the solid is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined.[7][8]
Materials:
-
This compound sample
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical balance
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial tightly and place it on an orbital shaker or use a magnetic stirrer.
-
Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed for the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a syringe filter to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with the solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculate the solubility by multiplying the measured concentration by the dilution factor.[9]
-
In Vitro Aromatase Inhibition Assay
This protocol provides a framework for assessing the inhibitory potential of androst-4-ene-3,6,17-trione on aromatase activity.
Principle: The activity of aromatase is measured by quantifying the conversion of a radiolabeled androgen substrate (e.g., [³H]-androstenedione) to estrogen. The reduction in product formation in the presence of the inhibitor is a measure of its inhibitory potency.
Materials:
-
Human placental microsomes or recombinant human aromatase
-
[1β-³H(N)]-Androst-4-ene-3,17-dione (radiolabeled substrate)
-
NADPH (cofactor)
-
Androst-4-ene-3,6,17-trione (inhibitor)
-
Phosphate buffer (pH 7.4)
-
Chloroform
-
Dextran-coated charcoal
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and the aromatase enzyme source in a microcentrifuge tube.
-
Add varying concentrations of androst-4-ene-3,6,17-trione to the reaction tubes. Include a control with no inhibitor.
-
Pre-incubate the mixture for a short period at 37°C.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the radiolabeled androstenedione substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Termination and Extraction:
-
Stop the reaction by adding ice-cold chloroform to extract the steroids.
-
Vortex the tubes and centrifuge to separate the organic and aqueous phases. The tritiated water ([³H]H₂O) produced during the reaction will be in the aqueous phase.
-
-
Separation of Substrate and Product:
-
Add dextran-coated charcoal to the aqueous phase to adsorb any unreacted radiolabeled substrate.
-
Centrifuge to pellet the charcoal.
-
-
Quantification:
-
Transfer an aliquot of the aqueous supernatant (containing [³H]H₂O) to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of aromatase inhibition for each concentration of the inhibitor compared to the control.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage inhibition against the logarithm of the inhibitor concentration.
-
Further kinetic studies can be performed by varying both substrate and inhibitor concentrations to determine the inhibition constant (Ki) and the mechanism of inhibition.[10][11]
-
Signaling Pathways and Mechanisms of Action
Androst-4-ene-3,6,17-trione (6-OXO): Aromatase Inhibition
Androst-4-ene-3,6,17-trione is a potent, irreversible (suicide) inhibitor of aromatase, the enzyme responsible for the conversion of androgens to estrogens.[12][13] This mechanism of action is central to its biological effects.
Mechanism of Aromatase Inhibition: Aromatase, a cytochrome P450 enzyme, catalyzes the final step in estrogen biosynthesis. Androst-4-ene-3,6,17-trione acts as a substrate for aromatase and is converted to a reactive intermediate that binds covalently to the active site of the enzyme, leading to its irreversible inactivation.[10]
Downstream Effects of Aromatase Inhibition: The inhibition of aromatase by androst-4-ene-3,6,17-trione leads to a significant decrease in the levels of circulating estrogens, primarily estradiol. This reduction in estrogen has several downstream consequences on the endocrine system:
-
Increased Gonadotropin Release: Reduced estrogen levels lead to a decrease in negative feedback on the hypothalamus and pituitary gland, resulting in increased secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).
-
Increased Testosterone Production: Elevated LH levels stimulate the Leydig cells in the testes to produce more testosterone.
-
Altered Testosterone to Estrogen Ratio: The combination of increased testosterone production and decreased estrogen synthesis leads to a significant elevation in the testosterone-to-estrogen ratio.[14]
-
Increased Dihydrotestosterone (DHT) Levels: A portion of the increased testosterone can be converted to the more potent androgen, dihydrotestosterone (DHT), by the enzyme 5α-reductase.[14]
5α-Androstane-3,6,17-trione
Experimental and Logical Workflows
Logical Workflow for Aromatase Inhibitor Screening and Characterization
The following diagram illustrates a typical workflow for the screening and characterization of a potential aromatase inhibitor like this compound.
This guide provides a foundational understanding of the physicochemical properties and biological context of two compounds known as this compound. The provided experimental protocols offer a starting point for researchers to further investigate these molecules. It is imperative that all experimental work is conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines. The distinct properties and mechanisms of androst-4-ene-3,6,17-trione and 5α-androstane-3,6,17-trione necessitate careful differentiation in future research endeavors.
References
- 1. Androst-4-ene-3,6,17-trione | 2243-06-3 | FA17905 [biosynth.com]
- 2. epa.gov [epa.gov]
- 3. Inhibition of aromatase activity and growth suppression by 4-methoxy-4-androstene-3,17-dione in an androgen sensitive human prostatic carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jk-sci.com [jk-sci.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. bioassaysys.com [bioassaysys.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. Studies on aromatase inhibition with 4-androstene-3,6,17-trione: its 3 beta-reduction and time-dependent irreversible binding to aromatase with human placental microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biochemical studies of estr-4-ene-3,6,17-trione and 5 alpha-androstan-17-ones with or without a carbonyl function at C-3 and/or C-6 as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Androst-4-ene-3,6,17-trione|High-Purity Reference Standard [benchchem.com]
- 13. 4-Androstene-3,6,17-trione - Wikipedia [en.wikipedia.org]
- 14. Effects of eight weeks of an alleged aromatase inhibiting nutritional supplement 6-OXO (androst-4-ene-3,6,17-trione) on serum hormone profiles and clinical safety markers in resistance-trained, eugonadal males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 5α-Androstane-3,6,17-trione | 2243-05-2 [chemicalbook.com]
An In-Depth Technical Guide to Androstatrione Structural Analogs and Derivatives as Aromatase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androstatrione, also known as androst-4-ene-3,17-dione, is a steroidal molecule that serves as a crucial precursor in the biosynthesis of estrogens. Its chemical scaffold has been extensively utilized as a template for the design and synthesis of potent aromatase inhibitors. Aromatase, a cytochrome P450 enzyme (CYP19A1), is responsible for the final and rate-limiting step in estrogen biosynthesis, converting androgens like testosterone and androstenedione into estrogens.[1] The inhibition of aromatase is a clinically validated and effective therapeutic strategy for hormone-dependent breast cancer in postmenopausal women, where peripheral aromatization is the main source of estrogen.[2]
This technical guide provides a comprehensive overview of this compound's structural analogs and derivatives, focusing on their synthesis, structure-activity relationships (SAR), and mechanisms of action as aromatase inhibitors. It includes detailed experimental protocols for key assays and visual representations of relevant biological pathways and workflows to aid researchers in the field of drug discovery and development.
Core Structural Analogs and Derivatives
The core structure of this compound has been modified at various positions to enhance its inhibitory potency and selectivity for the aromatase enzyme. Key modifications have been explored at the C4, C6, C7, and C19 positions of the steroid nucleus.
4-Substituted Analogs
One of the most successful modifications has been the introduction of a hydroxyl group at the C4 position, leading to the development of 4-hydroxyandrost-4-ene-3,17-dione, commonly known as Formestane .[3][4] Formestane is a first-generation, irreversible steroidal aromatase inhibitor that has been used clinically for the treatment of estrogen-receptor-positive breast cancer.[5][6] It acts as a "suicide inhibitor," where the enzyme converts it into a reactive intermediate that binds covalently to the active site, leading to its irreversible inactivation.[4][7]
6-Substituted Analogs
Modifications at the C6 position have also yielded potent inhibitors. The introduction of a fluorine atom at this position has been a subject of interest.[4]
Other Key Analogs
Further research has explored a wide range of substitutions on the androstenedione skeleton to probe the steric and electronic requirements of the aromatase active site.
Quantitative Data on Aromatase Inhibition
The following table summarizes the in vitro aromatase inhibitory activities of various this compound analogs. The data has been compiled from multiple studies to provide a comparative overview.
| Compound/Analog | Modification | Enzyme Source | Assay Type | IC50 (nM) | Ki (nM) | Reference(s) |
| Androstenedione | (Parent Compound) | Human Placental Microsomes | Tritiated Water Release | - | 20-50 | [8] |
| Formestane | 4-hydroxy | Human Placental Microsomes | Tritiated Water Release | 30-50 | 27 | [9] |
| 2α-Fluoro-androstenedione | 2α-Fluoro | Human Placental Microsomes | Competitive Inhibition | - | 45 | [8] |
| 2α-Chloro-androstenedione | 2α-Chloro | Human Placental Microsomes | Competitive Inhibition | - | 65 | [8] |
| 2α-Bromo-androstenedione | 2α-Bromo | Human Placental Microsomes | Competitive Inhibition | - | 70 | [8] |
| 2α-Methyl-androstenedione | 2α-Methyl | Human Placental Microsomes | Competitive Inhibition | - | 130 | [8] |
| 4-Chloro-3β-hydroxy-4-androsten-17-one oxime | 4-Chloro, 3β-hydroxy, 17-oxime | Aromatase Enzyme | Tritiated Water Release | 93.8% inhibition | - | [10] |
| 7α-Methylandrost-4-ene-3,17-dione | 7α-Methyl | Human Placental Microsomes | - | 270 | - | [11] |
| Androsta-4,9(11)-diene-3,17-dione | 9(11)-ene | Human Placental Microsomes | - | 250 | - | [11] |
Note: IC50 and Ki values can vary depending on the specific assay conditions and enzyme preparations used.
Structure-Activity Relationships (SAR)
The extensive research on this compound analogs has led to a good understanding of the structure-activity relationships for aromatase inhibition:
-
A-Ring Modifications: The introduction of a hydroxyl group at the C4 position, as seen in Formestane, is highly favorable for irreversible inhibition.[12]
-
Substitutions at C2: Halogen and small alkyl groups at the 2α-position result in potent competitive inhibitors. However, the introduction of oxygen-containing functional groups at this position leads to a significant decrease in inhibitory activity.[8]
-
Substitutions at C6 and C7: The active site of aromatase appears to have specific steric constraints. A hydrophobic binding pocket is suggested to exist near the C4, C6α, and C7α positions, while the C6β region is thought to be more sterically hindered.
-
D-Ring Modifications: The 17-keto group is important for binding, and modifications in this region, such as the formation of a lactone, can decrease inhibitory potency.
Experimental Protocols
Human Placental Microsomal Aromatase Assay (Tritiated Water Release Method)
This assay is a widely used method to determine the in vitro inhibitory activity of compounds against aromatase.[13][14]
5.1.1 Principle
The assay measures the amount of tritiated water (³H₂O) released during the aromatization of [1β-³H]-androstenedione to estrone. The enzymatic reaction involves the stereospecific removal of the 1β-hydrogen atom.
5.1.2 Materials and Reagents
-
Human Placental Microsomes (prepared by differential centrifugation of term placental tissue)[15]
-
[1β-³H]-Androstenedione (Radiolabeled substrate)
-
NADPH (Cofactor)
-
Glucose-6-phosphate
-
Glucose-6-phosphate dehydrogenase (for NADPH regeneration)
-
Phosphate Buffer (e.g., 0.1 M sodium phosphate, pH 7.4)
-
Chloroform
-
Dextran-coated charcoal suspension
-
Scintillation cocktail
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
5.1.3 Detailed Procedure
-
Microsome Preparation:
-
Obtain fresh human term placenta and keep it on ice.
-
Homogenize the placental tissue in a suitable buffer (e.g., phosphate buffer with sucrose and dithiothreitol).
-
Perform differential centrifugation to isolate the microsomal fraction (pellet after ultracentrifugation at ~100,000 x g).
-
Resuspend the microsomal pellet in a storage buffer containing glycerol and store at -80°C.
-
Determine the protein concentration of the microsomal preparation (e.g., using the Bradford assay).
-
-
Assay Incubation:
-
In a reaction tube, add the following in order:
-
Phosphate buffer
-
NADPH regenerating system (NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Test compound at various concentrations (or vehicle control)
-
Human placental microsomes (a predetermined amount of protein, e.g., 50-100 µg)
-
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the reaction by adding the radiolabeled substrate, [1β-³H]-androstenedione.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 20-30 minutes).
-
-
Reaction Termination and Separation of Tritiated Water:
-
Stop the reaction by adding an organic solvent like chloroform and vortexing vigorously.
-
Centrifuge to separate the aqueous and organic phases.
-
Transfer a portion of the aqueous supernatant (containing ³H₂O) to a new tube.
-
Add a dextran-coated charcoal suspension to the aqueous phase to adsorb any remaining unmetabolized steroid.
-
Centrifuge to pellet the charcoal.
-
-
Quantification:
-
Transfer a portion of the charcoal-treated aqueous supernatant to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of ³H₂O formed in each reaction.
-
Determine the percent inhibition of aromatase activity for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound analogs is the inhibition of aromatase, leading to a reduction in estrogen levels. This has significant downstream effects on estrogen-dependent signaling pathways.
Downstream Effects of Aromatase Inhibition
In estrogen receptor-positive (ER+) breast cancer cells, the depletion of estrogens by aromatase inhibitors leads to:
-
Cell Cycle Arrest: Aromatase inhibitors induce a G0/G1 phase cell cycle arrest. This is associated with the upregulation of cell cycle inhibitors like p21 and the downregulation of cyclins such as cyclin D1.[16]
-
Induction of Apoptosis: The reduction in estrogen signaling triggers the intrinsic apoptotic pathway. This is characterized by a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio leads to the activation of caspases, such as caspase-9 and caspase-7, ultimately resulting in programmed cell death.[16]
Resistance Mechanisms
Prolonged treatment with aromatase inhibitors can lead to the development of resistance. One of the key mechanisms of acquired resistance involves the upregulation of alternative signaling pathways that can drive cell proliferation independently of the estrogen receptor. These pathways include:
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway is often hyperactivated in aromatase inhibitor-resistant breast cancer cells.[15]
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is another crucial survival pathway that can be upregulated in resistant tumors.
Potential Non-Aromatase Mediated Effects
While the primary target is aromatase, some steroidal compounds can have off-target effects. For instance, some this compound derivatives may interact with the androgen receptor (AR).[17] Additionally, rapid, non-genomic effects of steroids, mediated through membrane-associated receptors and activation of kinase signaling cascades, are an area of ongoing research.[18][19][20][21] However, specific non-genomic actions of most this compound analogs are not yet well-characterized.
Mandatory Visualizations
Caption: Mechanism of irreversible aromatase inhibition by Formestane.
References
- 1. longdom.org [longdom.org]
- 2. Aromatase and its inhibitors in breast cancer treatment--overview and perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2018-1417 [excli.de]
- 4. The synthesis of 4-hydroxyandrost-4-ene-3,17-dione and other potential aromatase inhibitors - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Communication between genomic and non-genomic signaling events coordinate steroid hormone actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Three-dimensional quantitative structure-activity relationships of steroid aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3D-QSAR study of steroidal and azaheterocyclic human aromatase inhibitors using quantitative profile of protein–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Synthesis and screening of aromatase inhibitory activity of substituted C19 steroidal 17-oxime analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dshs-koeln.de [dshs-koeln.de]
- 12. abcam.com [abcam.com]
- 13. epa.gov [epa.gov]
- 14. New aromatase assay and its application for inhibitory studies of aminoglutethimide on microsomes of human term placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 16. 3D-QSAR study of steroidal and azaheterocyclic human aromatase inhibitors using quantitative profile of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Exemestane's 17-hydroxylated metabolite exerts biological effects as an androgen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Non-genomic actions of estradiol and 4-OH-tamoxifen on murine breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Non-genomic actions of sex steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Communication between genomic and non-genomic signaling events coordinate steroid hormone actions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Non-genomic Actions of Androgens - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Landscape of Androstatrienedione: A Technical Guide for Researchers
An in-depth examination of the in vivo effects, experimental protocols, and mechanisms of action of the potent aromatase inhibitor, Androstatrienedione (ATD), in animal models.
Introduction
Androsta-1,4,6-triene-3,17-dione (ATD) is a powerful and irreversible steroidal aromatase inhibitor.[1] By permanently binding to and inactivating the aromatase enzyme, ATD effectively curtails the biosynthesis of estrogens.[1] This mechanism of action has positioned ATD as a significant compound of interest in preclinical research, particularly in studies involving hormone-dependent processes and pathologies. This technical guide synthesizes key findings from in vivo animal studies, providing researchers, scientists, and drug development professionals with a comprehensive overview of ATD's physiological effects, detailed experimental methodologies, and the core signaling pathways it modulates.
Core Mechanism of Action: Aromatase Inhibition
The primary in vivo effect of Androstatrienedione stems from its potent and irreversible inhibition of aromatase, the enzyme responsible for converting androgens to estrogens.[1] This action as a "suicide substrate" effectively shuts down estrogen production in peripheral and adipose tissues.[2] The inhibition of this critical step in steroidogenesis leads to a significant reduction in circulating estrogen levels, which in turn modulates a variety of physiological processes.
Below is a diagram illustrating the signaling pathway of aromatase and its inhibition by ATD.
In Vivo Effects of Androstatrienedione in Animal Models
Effects on Hormone-Dependent Mammary Tumors in Rats
In a pivotal study, ATD demonstrated significant therapeutic potential in a rat model of hormone-dependent mammary tumors induced by 7,12-dimethylbenz[a]anthracene (DMBA). Treatment with ATD resulted in marked tumor regression.[3] This anti-tumor activity is primarily attributed to the inhibition of estrogen synthesis and the subsequent suppression of gonadotropins.[3]
| Parameter | Control | ATD-Treated | Percentage Change | Animal Model | Reference |
| Ovarian Aromatase Activity | Baseline | Significantly Inhibited for at least 24h | - | PMSG-primed rats | [3] |
| Estrogen Secretion | Proestrus surge observed | Proestrus surge prevented | - | DMBA-induced tumor rats | [3] |
| LH, FSH, Prolactin Levels | Cyclical | Maintained at basal levels | - | DMBA-induced tumor rats | [3] |
| Mammary Tumor Growth | Progressive | Marked Regression | - | DMBA-induced tumor rats | [3] |
Behavioral Effects in Rodent Models
ATD has been shown to influence behavior in male rats and hamsters, primarily through its modulation of the testosterone-to-estradiol conversion.
In adult male rats, high doses of testosterone can induce behavioral disinhibition. Concurrent administration of ATD was found to decrease this disinhibitory behavior, suggesting that the aromatization of testosterone to estradiol is a key factor in this behavioral effect.[4][5]
| Treatment Group | Disinhibitory Behavior Metric | Animal Model | Reference |
| Testosterone | Increased | Wistar Rats | [5] |
| Testosterone + ATD (60 mg/kg/day s.c.) | Decreased | Wistar Rats | [5] |
| Sham | No significant effect | Wistar Rats | [5] |
In male hamsters, ATD was observed to block testosterone-induced olfactory behavior. This was demonstrated by a dose-dependent reduction in sniffing towards novel females and the elimination of olfactory discrimination after exposure to female vaginal odor.[6] These effects were reversible upon removal of the ATD implants, indicating a specific behavioral impact mediated by the inhibition of estrogen synthesis.[6]
Antifertility Effects in Female Rats
ATD has demonstrated significant antifertility effects in female rats by inhibiting ovulation and mating behavior.[7] These effects are directly linked to the prevention of the proestrus surge in ovarian estradiol secretion.[7]
| Treatment | Mating Inhibition | Ovulation Inhibition | Animal Model | Reference |
| ATD (continued treatment) | 68% of rats did not mate | Mating did not occur, thus ovulation was prevented | Female Rats | [7] |
| ATD (treatment discontinued) | Mating and ovulation delayed by an average of 5.8 days | Mating and ovulation delayed | Female Rats | [7] |
| ATD (post-coital treatment) | Implantation sites absent | - | Female Rats | [7] |
Experimental Protocols
DMBA-Induced Mammary Tumor Model in Rats
-
Animal Model: Female Sprague-Dawley rats.
-
Tumor Induction: Administration of 7,12-dimethylbenz[a]anthracene (DMBA).
-
ATD Administration: Subcutaneous injections of ATD. The exact dosage and vehicle would be as described in the primary literature.
-
Hormone Level Analysis: Blood samples are collected for the measurement of Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH), and prolactin via radioimmunoassay (RIA). Estrogen levels are determined from ovarian venous blood.
-
Aromatase Activity Assay: Ovarian microsomes are prepared to measure aromatase activity in vitro.
-
Tumor Measurement: Tumor size is monitored regularly to assess regression or growth.
The general workflow for this type of experiment is outlined below.
Behavioral Disinhibition Study in Rats
-
Animal Model: Adult male Wistar rats.
-
Testosterone Administration: Supraphysiological doses of testosterone are administered via subcutaneous silastic capsules.
-
ATD Administration: Concurrent administration of ATD, for example, at a dose of 60 mg/kg/day subcutaneously.[5]
-
Behavioral Testing: A modified Vogel's drinking conflict model is used to assess behavioral disinhibition.
-
Hormone and Organ Weight Analysis: Serum testosterone levels are measured, and accessory sex organ weights are recorded post-mortem.
Olfactory Behavior Study in Hamsters
-
Animal Model: Male hamsters.
-
Treatment Groups: Intact males, castrated males, and castrated males with testosterone implants.
-
ATD Administration: Subcutaneous silastic implants containing ATD are used to provide a sustained release of the compound.
-
Behavioral Observation: Olfactory investigation of novel females and discrimination based on vaginal odor are observed and quantified.
Conclusion
Androstatrienedione is a potent in vivo tool for studying the physiological roles of estrogen. Its irreversible inhibition of aromatase provides a robust method for significantly reducing estrogen biosynthesis in animal models. The compiled data from studies in rats and hamsters demonstrate its efficacy in inducing hormone-dependent tumor regression, modulating behavior, and impacting fertility. The detailed experimental protocols and the understanding of its core mechanism of action provided in this guide offer a solid foundation for researchers designing future in vivo studies with ATD. As with any potent endocrine modulator, careful consideration of dosage, administration route, and the specific animal model is crucial for obtaining reproducible and translatable results.
References
- 1. 1,4,6-Androstatriene-3,17-dione - Wikipedia [en.wikipedia.org]
- 2. US7939517B2 - 1,4,6-androstatriene-3,17-dione (âATDâ) for therapeutic uses - Google Patents [patents.google.com]
- 3. Effect of an aromatase inhibitor, 1,4,6-androstatriene-3,17-dione, on 7,12-dimethylbenz[a]anthracene-induced mammary tumors in the rat and its mechanism of action in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aromatase inhibitor - Wikipedia [en.wikipedia.org]
- 5. The aromatase inhibitor 1,4,6-androstatriene-3,17-dione (ATD) reduces disinhibitory behavior in intact adult male rats treated with a high dose of testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antifertility effects of an aromatase inhibitor, 1,4,6-androstatriene-3, 17-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
Androstatrione Receptor Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androstatrione, also known as androst-4-ene-3,17-dione, is an endogenous steroid hormone that serves as a crucial intermediate in the biosynthesis of androgens and estrogens. Its interaction with key receptors, namely the androgen receptor (AR) and the enzyme aromatase (CYP19A1), is of significant interest in various fields of research, including endocrinology, oncology, and pharmacology. This technical guide provides an in-depth overview of the receptor binding affinity of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Binding Affinity Data
The binding affinity of this compound to the androgen receptor and its inhibitory potency against aromatase have been quantified in several studies. The following tables summarize the key quantitative data available.
Androgen Receptor (AR) Binding Affinity
| Parameter | Value | Species/Tissue | Assay Type | Reference |
| Kd | 648 ± 21 nM | Not Specified | Fluorescence Anisotropy | [1] |
| IC50 | Not explicitly found for this compound | Rat (Recombinant AR) | Competitive Binding Assay | [2] |
Note: While a specific IC50 for this compound was not found in the initial search, one study used it as a reference compound in a competitive binding assay, indicating its established interaction with the androgen receptor. Dihydrotestosterone (DHT) and the synthetic androgen R1881 are often used as high-affinity reference ligands in these assays.
Aromatase Inhibition
| Parameter | Value | Species/Tissue | Assay Type | Reference |
| Km | 8.9 nM | Human Placenta (Microsomes) | Tritiated Water Release Assay | [3] |
| Km | 0.1 µM | Human Placenta (Lyophilized Microsomes) | Tritiated Water Release Assay | [4] |
| Ki | Not explicitly found for this compound | - | - | - |
Note: Km (Michaelis constant) is a measure of the substrate concentration at which the enzyme reaction rate is half of the maximum (Vmax) and is an indicator of the affinity of the enzyme for the substrate. A lower Km value indicates a higher affinity. The variation in Km values can be attributed to differences in the preparation of the microsomal fractions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of binding affinity studies. Below are comprehensive protocols for the two key experimental assays cited.
Competitive Androgen Receptor Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Materials:
-
Radioligand: [³H]-R1881 (Methyltrienolone)[6]
-
Buffers:
-
TEDG buffer (Tris-HCl, EDTA, DTT, Glycerol)[6]
-
Phosphate buffer
-
-
Scintillation Cocktail: Optifluor or similar[6]
-
Test Compound: this compound (dissolved in a suitable solvent like ethanol or DMSO)
-
Apparatus:
-
Refrigerated centrifuge
-
Scintillation counter
-
Pipettes
-
Glass vials
-
Procedure:
-
Cytosol Preparation:
-
Prostates from male rats are homogenized in ice-cold TEDG buffer.
-
The homogenate is centrifuged at high speed to pellet cellular debris and nuclei.
-
The resulting supernatant, containing the cytosolic fraction with the androgen receptors, is carefully collected.[6]
-
-
Assay Setup:
-
A series of dilutions of the test compound (this compound) are prepared.
-
In reaction tubes, a fixed concentration of [³H]-R1881 and a specific amount of the prostate cytosol are added.
-
The various concentrations of the unlabeled test compound are then added to the tubes. Control tubes contain either no competitor (total binding) or a large excess of unlabeled R1881 (non-specific binding).
-
-
Incubation:
-
The reaction mixtures are incubated, typically overnight, at 4°C to allow the binding to reach equilibrium.[5]
-
-
Separation of Bound and Free Ligand:
-
To separate the receptor-bound [³H]-R1881 from the unbound radioligand, a hydroxylapatite (HAP) slurry is often used. The HAP binds the receptor-ligand complex.
-
The tubes are centrifuged, and the supernatant containing the free radioligand is discarded.
-
The HAP pellet is washed with a buffer to remove any remaining unbound ligand.
-
-
Quantification:
-
A scintillation cocktail is added to the vials containing the HAP pellet.
-
The amount of radioactivity, corresponding to the bound [³H]-R1881, is measured using a scintillation counter.[6]
-
-
Data Analysis:
-
The percentage of specific binding of [³H]-R1881 is calculated for each concentration of the test compound.
-
The data is then plotted as the percentage of specific binding versus the log of the competitor concentration.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
Tritiated Water Release Aromatase Assay
This assay measures the activity of aromatase by quantifying the release of tritiated water ([³H]₂O) during the conversion of a tritiated androgen substrate to an estrogen.
Materials:
-
Substrate: [1β-³H]-Androstenedione[7]
-
Cofactor: NADPH[4]
-
Buffer: Typically a phosphate buffer at physiological pH (e.g., pH 7.4)[4]
-
Reagents for Stopping the Reaction and Extraction: Chloroform, Dextran-coated charcoal
-
Scintillation Cocktail
-
Apparatus:
-
Incubator or water bath
-
Centrifuge
-
Scintillation counter
-
Pipettes
-
Glass vials
-
Procedure:
-
Microsome Preparation:
-
Human placental tissue is homogenized in a suitable buffer.
-
The homogenate undergoes differential centrifugation to isolate the microsomal fraction, which contains the aromatase enzyme.[3]
-
-
Assay Setup:
-
In reaction tubes, the placental microsomes, NADPH, and buffer are combined.
-
For inhibition studies, various concentrations of the test compound (this compound) are added.
-
-
Initiation of Reaction:
-
The reaction is initiated by the addition of [1β-³H]-androstenedione.
-
-
Incubation:
-
The reaction mixture is incubated at 37°C for a specific period, allowing the enzymatic conversion to occur.
-
-
Termination and Extraction:
-
The reaction is stopped, often by the addition of chloroform or by placing the tubes on ice.
-
An equal volume of a dextran-coated charcoal suspension is added to adsorb the unreacted steroid substrate.
-
The mixture is vortexed and then centrifuged to pellet the charcoal with the adsorbed substrate.
-
-
Quantification of Tritiated Water:
-
An aliquot of the aqueous supernatant, which contains the [³H]₂O released during the reaction, is carefully removed.
-
This aliquot is added to a scintillation vial with a scintillation cocktail.
-
The amount of radioactivity is measured using a scintillation counter.[3]
-
-
Data Analysis:
-
The amount of [³H]₂O produced is proportional to the aromatase activity.
-
For inhibition studies, the percentage of inhibition is calculated for each concentration of the test compound.
-
The IC50 or Ki value can then be determined from a dose-response curve.
-
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
References
- 1. mdpi.com [mdpi.com]
- 2. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation [pubmed.ncbi.nlm.nih.gov]
- 3. New aromatase assay and its application for inhibitory studies of aminoglutethimide on microsomes of human term placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic properties of human placental aromatase. Application of an assay measuring 3H2O release from 1beta,2beta-3H-androgens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. epa.gov [epa.gov]
Methodological & Application
Application Note: Quantification of Androstatrione in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Androstatrione (1,4,6-androstatriene-3,17-dione) in human plasma. This compound is a potent irreversible steroidal aromatase inhibitor.[1] This method utilizes a simple liquid-liquid extraction for sample preparation and employs a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for detection. The methodology presented here is based on established protocols for structurally similar compounds, such as exemestane, and provides a framework for researchers to develop and validate a robust and sensitive assay for this compound.
Introduction
This compound (ATD) is an irreversible steroidal aromatase inhibitor that effectively reduces estrogen biosynthesis, leading to an increase in endogenous testosterone levels.[1][2] Due to its pharmacological properties, it has been marketed as a supplement and is also considered a prohibited substance in sports.[2][3] Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic studies, drug development, and doping control.
LC-MS/MS has become the gold standard for the quantification of steroids and other small molecules in complex biological fluids due to its high selectivity, sensitivity, and specificity.[4] This application note provides a detailed protocol for the quantification of this compound in human plasma, leveraging established methodologies for similar aromatase inhibitors.
Experimental
Sample Preparation
A liquid-liquid extraction (LLE) procedure is recommended for the extraction of this compound from human plasma. LLE provides a clean extract and minimizes matrix effects.
Protocol:
-
To 200 µL of human plasma, add 25 µL of an internal standard working solution (e.g., a stable isotope-labeled this compound or a structurally similar compound like exemestane-d3).
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex the mixture for 5 minutes to ensure thorough extraction.
-
Centrifuge at 4000 x g for 5 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.
Solid-phase extraction (SPE) is another viable option that can be automated for higher throughput.
Liquid Chromatography
Chromatographic separation is critical for resolving this compound from potential interferences. A reversed-phase C18 or biphenyl column is suitable for this purpose.
Table 1: Representative Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 or Biphenyl column (e.g., 100 x 2.1 mm, 2.7 µm)[1] |
| Mobile Phase A | 0.1% Formic acid in Water[1] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol[1] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C[1] |
| Gradient | A typical gradient would start at a lower percentage of organic phase (e.g., 30% B), ramp up to a high percentage (e.g., 95% B) to elute the analyte, hold for a brief period, and then return to the initial conditions for column re-equilibration.[1] |
Mass Spectrometry
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) is ideal for sensitive and selective quantification.
Table 2: Representative Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV[1] |
| Source Temperature | 120°C[1] |
| Desolvation Temperature | 350°C[1] |
MRM Transitions:
The following table provides MRM transitions for the structurally similar compound, exemestane, which can serve as a starting point for method development.
Table 3: Exemplary MRM Transitions for Exemestane
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Exemestane | 297.0 | 121.0 | To be optimized |
| Exemestane-d3 (IS) | 300.0 | 121.0 | To be optimized |
Collision energies must be optimized for the specific instrument being used.
Method Validation
A full validation of the method should be performed in accordance with regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters include:
-
Linearity: The assay should be linear over a defined concentration range. A coefficient of determination (r²) of >0.99 is typically desired.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision should be within ±15% (±20% at the lower limit of quantification).
-
Selectivity and Specificity: The method should be free from interferences from endogenous matrix components.
-
Matrix Effect: The effect of the biological matrix on the ionization of the analyte and internal standard should be assessed.
-
Recovery: The efficiency of the extraction procedure should be determined.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions should be evaluated.
Data Presentation
The following table summarizes representative quantitative performance data for an LC-MS/MS method for a similar aromatase inhibitor, which can be used as a benchmark for the this compound assay.
Table 4: Representative Quantitative Performance Data for Exemestane
| Parameter | Result |
| Linear Range | 0.4 - 40.0 ng/mL[6] |
| Coefficient of Determination (r²) | > 0.998[6] |
| Precision (%CV) | ≤ 10.7%[6] |
| Accuracy | 88.8 to 103.1%[6] |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Key steps in LC-MS/MS method development.
Conclusion
This application note provides a comprehensive framework for the quantification of this compound in human plasma using LC-MS/MS. While specific parameters for this compound need to be empirically determined, the provided protocols for sample preparation, liquid chromatography, and mass spectrometry, based on methods for structurally related compounds, offer a solid starting point for method development and validation. The successful implementation of this assay will enable researchers to accurately measure this compound concentrations for various research applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic study of androsta-1,4,6-triene-3,17-dione in horses using liquid chromatography/high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of androsta-1,4,6-triene-3,17-dione and detection by gas chromatography/mass spectrometry in doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an LC-MS/MS method for aromatase inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous Quantification of Aromatase Inhibitors and Estrogens in Postmenopausal Breast Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of a rapid and sensitive LC-MS/MS method for determination of exemestane and its metabolites, 17β-hydroxyexemestane and 17β-hydroxyexemestane-17-O-β-D-glucuronide: application to human pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Screening Assays for Androstatrione Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for high-throughput screening (HTS) assays to determine the activity of compounds such as Androstatrione that interact with the androgen receptor (AR). The methodologies described are suitable for identifying and characterizing potential androgen receptor agonists and antagonists.
Introduction
The androgen receptor is a crucial therapeutic target for a variety of conditions, most notably prostate cancer. High-throughput screening is an essential tool in the discovery of novel molecules that can modulate AR activity. This document outlines three robust and widely used HTS assays: the Luciferase Reporter Gene Assay, the LanthaScreen™ TR-FRET Coactivator Assay, and the AlphaLISA® Assay. Each of these assays offers a distinct approach to measuring androgen receptor activation or inhibition and is amenable to automation for the screening of large compound libraries. While the term "this compound" is not commonly used in scientific literature, it is presumed to be a compound with potential androgenic or anti-androgenic properties. The assays described herein are suitable for assessing the activity of such a compound.
Androgen Receptor Signaling Pathways
The androgen receptor can signal through two primary pathways: the classical genomic pathway and a more rapid non-genomic pathway. Understanding these pathways is critical for interpreting HTS data and elucidating a compound's mechanism of action.
Classical (Genomic) Androgen Receptor Signaling Pathway
In the classical pathway, androgens such as dihydrotestosterone (DHT) bind to the androgen receptor in the cytoplasm. This binding event triggers a conformational change in the receptor, causing it to dissociate from heat shock proteins (HSPs), dimerize, and translocate to the nucleus. Once in the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, leading to the recruitment of coactivators and the initiation of gene transcription.
Non-Genomic Androgen Receptor Signaling Pathway
The non-genomic pathway involves the rapid activation of cytoplasmic signaling cascades by androgen-bound AR. This can occur through the interaction of AR with various signaling molecules, such as Src kinase and the p85α subunit of PI3K, leading to the activation of downstream pathways like the MAPK/ERK and Akt pathways. These pathways can influence cell proliferation and survival independently of gene transcription.
High-Throughput Screening Assays
The following sections provide detailed protocols and application notes for three distinct HTS assays for assessing this compound activity.
Luciferase Reporter Gene Assay
This cell-based assay is a widely used method to quantify the transcriptional activity of the androgen receptor. It utilizes a reporter gene, typically firefly luciferase, under the control of a promoter containing androgen response elements (AREs).
Cells that endogenously or exogenously express the androgen receptor are transfected with a plasmid containing the luciferase reporter construct. When an AR agonist binds to the receptor, the complex translocates to the nucleus and binds to the AREs, driving the expression of luciferase. The amount of light produced upon the addition of a luciferase substrate is directly proportional to the level of AR activation. Conversely, an AR antagonist will inhibit this process.
Materials:
-
Cell line (e.g., PC-3 for exogenous AR expression, LNCaP for endogenous AR)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and charcoal-stripped FBS (CSS)
-
AR expression plasmid (if using AR-negative cells)
-
ARE-luciferase reporter plasmid
-
Transfection reagent
-
96-well or 384-well white, clear-bottom assay plates
-
Test compound (this compound) and control compounds (e.g., DHT for agonist, Bicalutamide for antagonist)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1-2 x 10^4 cells per well in media containing 10% CSS and incubate for 24 hours.
-
Transfection (if necessary): For AR-negative cells like PC-3, co-transfect with the AR expression plasmid and the ARE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 4-6 hours, then replace with fresh media containing 10% CSS.
-
Compound Treatment:
-
Agonist Mode: Add serial dilutions of this compound and a known agonist (e.g., DHT) to the cells. Include a vehicle control (e.g., DMSO).
-
Antagonist Mode: Add serial dilutions of this compound in the presence of a constant concentration of DHT (typically the EC80 concentration). Include controls with DHT alone and vehicle alone.
-
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a CO2 incubator.
-
Lysis and Luminescence Measurement:
-
Remove the media and add cell lysis buffer.
-
Add the luciferase assay substrate to each well.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to a co-transfected control plasmid (e.g., Renilla luciferase) if used.
-
For agonist activity, plot the luminescence signal against the log of the compound concentration to determine the EC50 value.
-
For antagonist activity, plot the percentage inhibition of the DHT-induced signal against the log of the compound concentration to determine the IC50 value.
-
| Compound | Assay Mode | Cell Line | EC50 (nM) | IC50 (nM) | Reference |
| Dihydrotestosterone (DHT) | Agonist | AR CALUX (U2-OS) | 0.13 | - | [1] |
| Testosterone | Agonist | AR CALUX (U2-OS) | 0.66 | - | [1] |
| Androstenedione | Agonist | AR CALUX (U2-OS) | 4.5 | - | [1] |
| R1881 | Agonist | AR-LUX (T47D) | 0.086 | - | [2] |
| Bicalutamide | Antagonist | LNCaP | - | 160 | [3] |
| Enzalutamide | Antagonist | LNCaP | - | 26 | [3] |
| Apalutamide | Antagonist | LNCaP | - | 200 | [3] |
| Darolutamide | Antagonist | LNCaP | - | 26 | [3] |
LanthaScreen™ TR-FRET Coactivator Assay
This is a biochemical assay that measures the interaction between the androgen receptor ligand-binding domain (LBD) and a coactivator peptide in a time-resolved fluorescence resonance energy transfer (TR-FRET) format.
The assay utilizes a GST-tagged AR-LBD and a fluorescein-labeled coactivator peptide. A terbium-labeled anti-GST antibody serves as the FRET donor, and the fluorescein-labeled peptide acts as the acceptor. When an agonist binds to the AR-LBD, it induces a conformational change that promotes the recruitment of the coactivator peptide. This brings the terbium donor and fluorescein acceptor into close proximity, resulting in a high FRET signal. An antagonist will disrupt this interaction, leading to a low FRET signal.
Materials:
-
LanthaScreen™ TR-FRET Androgen Receptor Coactivator Assay Kit (containing AR-LBD, fluorescein-coactivator peptide, and terbium anti-GST antibody)
-
Assay buffer
-
384-well black assay plates
-
Test compound (this compound) and control compounds (e.g., DHT, cyproterone acetate)
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the AR-LBD, terbium anti-GST antibody, and fluorescein-coactivator peptide in assay buffer as per the kit instructions.
-
Compound Dispensing: Add serial dilutions of this compound and control compounds to the wells of a 384-well plate.
-
Agonist Mode:
-
Add the AR-LBD solution to the wells containing the compounds.
-
Add a mixture of the terbium anti-GST antibody and fluorescein-coactivator peptide.
-
-
Antagonist Mode:
-
Add the AR-LBD solution to the wells.
-
Add a mixture of the terbium anti-GST antibody, fluorescein-coactivator peptide, and a fixed concentration of DHT (EC80).
-
-
Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.
-
TR-FRET Measurement: Read the plate on a TR-FRET enabled plate reader with excitation at ~340 nm and emission at ~495 nm (terbium) and ~520 nm (fluorescein).
-
Data Analysis:
-
Calculate the emission ratio (520 nm / 495 nm).
-
For agonist activity, plot the emission ratio against the log of the compound concentration to determine the EC50.
-
For antagonist activity, plot the percentage inhibition of the DHT-induced emission ratio against the log of the compound concentration to determine the IC50.
-
Assay quality can be assessed by calculating the Z'-factor, which should ideally be > 0.5 for a robust assay.[4]
-
| Compound | Assay Mode | EC50 (nM) | IC50 (nM) | Reference |
| Dihydrotestosterone (DHT) | Agonist | 0.3 | - | [5] |
| Cyproterone Acetate | Antagonist | - | 30 | [6] |
| Flutamide | Antagonist | - | >10,000 | [7] |
| Vinclozolin | Antagonist | - | >10,000 | [7] |
AlphaLISA® Assay
The AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay that can be adapted to measure various aspects of androgen receptor activity, including receptor levels and protein-protein interactions.
The assay utilizes two types of beads: Donor beads and Acceptor beads. In a typical sandwich immunoassay format for detecting total AR, one antibody against AR is conjugated to an Acceptor bead, and a second biotinylated antibody against a different epitope of AR is captured by a streptavidin-coated Donor bead. In the presence of the AR protein, the beads are brought into close proximity. Upon excitation of the Donor beads at 680 nm, singlet oxygen is generated, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 615 nm. The intensity of the signal is proportional to the amount of AR protein.
Materials:
-
AlphaLISA® SureFire® Ultra™ Human and Mouse Total Androgen Receptor Detection Kit
-
Cell line of interest
-
Cell culture and lysis reagents
-
384-well white OptiPlate™
-
Test compound (this compound)
-
Alpha-enabled plate reader
Procedure (Two-Plate Protocol):
-
Cell Culture and Treatment: Culture cells in a 96-well plate and treat with serial dilutions of this compound for the desired time.
-
Cell Lysis: Lyse the cells directly in the wells according to the kit protocol.
-
Lysate Transfer: Transfer the cell lysates to a 384-well OptiPlate™.
-
Acceptor Bead and Antibody Addition: Add a mixture of the Acceptor beads and the biotinylated anti-AR antibody to each well.
-
Incubation: Incubate as recommended in the kit protocol.
-
Donor Bead Addition: Add the streptavidin-coated Donor beads.
-
Incubation: Incubate in the dark as specified in the protocol.
-
Signal Detection: Read the plate on an Alpha-enabled plate reader.
-
Data Analysis: The signal is proportional to the amount of AR protein. A decrease in signal would indicate compound-induced degradation of the androgen receptor.
| Compound | Effect on AR Levels | Cell Line | Approximate IC50 (nM) | Reference |
| ARV-110 (AR PROTAC Degrader) | Degradation | MCF7 | ~10 | [8] |
Conclusion
The high-throughput screening assays detailed in this document provide robust and reliable methods for assessing the activity of compounds like this compound on the androgen receptor. The choice of assay will depend on the specific research question, with luciferase reporter gene assays being ideal for measuring transcriptional activity, TR-FRET assays for direct receptor-coactivator interactions, and AlphaLISA® assays for quantifying receptor protein levels. By employing these methodologies, researchers can efficiently screen large compound libraries and characterize the potency and mechanism of action of potential androgen receptor modulators, thereby accelerating the drug discovery and development process.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Development of an androgen reporter gene assay (AR-LUX) utilizing a human cell line with an endogenously regulated androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tgrbiosciences.com [tgrbiosciences.com]
Protocol for Androstatrione Administration in Cell Culture
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Androstatrione, also known as androst-4-ene-3,17-dione, is a steroid hormone that serves as a key intermediate in the biosynthesis of androgens and estrogens.[1] In target tissues, it can be converted to testosterone or, through the action of the enzyme aromatase, to estrone, a precursor to estradiol.[2][3] This makes this compound a critical compound for studying steroidogenesis and the effects of androgens and estrogens in various physiological and pathological processes. Its role as a substrate for aromatase also makes it a central molecule in the study of aromatase inhibitors, a major class of drugs for hormone-receptor-positive breast cancer.[3][4][5] These application notes provide a detailed protocol for the administration of this compound in cell culture to study its effects on cellular signaling and function.
Mechanism of Action & Signaling Pathway
This compound exerts its biological effects primarily through its conversion to other steroid hormones. The conversion to testosterone allows it to activate the androgen receptor (AR) signaling pathway. Upon binding to the AR in the cytoplasm, the receptor-ligand complex translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, leading to the transcription of target genes.[6] This pathway is crucial for processes like cell proliferation and differentiation in androgen-sensitive tissues.[7][8]
Alternatively, this compound is a substrate for aromatase, which converts it to estrone, subsequently leading to the production of estradiol. Estradiol then activates the estrogen receptor (ER), which, similar to the AR, acts as a transcription factor to regulate gene expression.[5] The study of this compound in cell lines expressing aromatase, such as certain breast cancer cell lines, is therefore instrumental in understanding estrogen-dependent cell growth and the efficacy of aromatase inhibitors.[9] Androgen signaling can also occur through rapid, non-genomic pathways involving kinases like MAPK/ERK and PI3K/Akt.[10][11]
Experimental Protocols
This section provides a detailed methodology for the administration of this compound to adherent cell lines in culture.
1. Materials and Reagents
-
Cell Lines:
-
This compound: (e.g., Sigma-Aldrich, Cat# A9630)
-
Vehicle: DMSO (cell culture grade) or Ethanol (70-100%)
-
Cell Culture Medium: RPMI-1640, DMEM, or other appropriate medium based on the cell line.
-
Serum: Fetal Bovine Serum (FBS) and Charcoal-Stripped FBS (CSS).
-
Other Reagents: PBS, Trypsin-EDTA, Penicillin-Streptomycin, cell counting solution (e.g., Trypan Blue).
2. Preparation of this compound Stock Solution
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO or ethanol.
-
Gently warm and vortex to ensure complete dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
3. Cell Culture and Treatment Protocol
-
Cell Seeding:
-
Culture cells in their recommended growth medium (containing standard FBS) until they reach 70-80% confluency.
-
For experiments investigating steroid effects, it is crucial to minimize exposure to hormones present in standard FBS. Therefore, switch the cells to a medium supplemented with Charcoal-Stripped Serum (CSS) for 24-48 hours before treatment.[12]
-
Trypsinize and count the cells. Seed the cells into appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction) at a predetermined density to ensure they are in the exponential growth phase during treatment.
-
Allow cells to attach and recover for at least 24 hours in CSS-supplemented medium.
-
-
Preparation of Treatment Media:
-
On the day of treatment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of this compound from the stock solution into fresh, pre-warmed CSS-supplemented medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).
-
Important: Prepare a vehicle control medium containing the same final concentration of DMSO or ethanol as the highest concentration of this compound used. The final vehicle concentration should typically be ≤ 0.1% to avoid solvent toxicity.
-
-
Administration of this compound:
-
Carefully aspirate the old medium from the cell culture plates.
-
Gently wash the cells once with sterile PBS.
-
Add the prepared treatment media (including vehicle control and different concentrations of this compound) to the respective wells.
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
4. Post-Treatment Analysis
Following incubation, cells can be harvested for various downstream analyses:
-
Cell Viability/Proliferation Assays: (e.g., MTT, WST-1, or direct cell counting) to assess the effect on cell growth.
-
Western Blotting: To analyze the expression levels of proteins in the AR or ER signaling pathways (e.g., AR, ERα, PSA, p-Akt, p-MAPK).
-
qRT-PCR: To measure the mRNA expression of target genes (e.g., PSA, TMPRSS2, aromatase (CYP19A1)).
-
Hormone Assays: (e.g., ELISA or LC-MS/MS) on the cell culture supernatant to quantify the conversion of this compound to testosterone, estrone, or estradiol.[14][15]
Data Presentation
Quantitative data should be summarized to compare the effects of different concentrations of this compound against a vehicle control.
Table 1: Effect of this compound on Cell Proliferation (MTT Assay)
| Treatment Group | Concentration | Absorbance (570 nm) ± SD | % Proliferation vs. Vehicle |
| Vehicle Control | 0.1% DMSO | 1.25 ± 0.08 | 100% |
| This compound | 1 nM | 1.38 ± 0.10 | 110% |
| This compound | 10 nM | 1.52 ± 0.09 | 122% |
| This compound | 100 nM | 1.65 ± 0.12 | 132% |
| This compound | 1 µM | 1.68 ± 0.11 | 134% |
| This compound | 10 µM | 1.10 ± 0.07 | 88% |
Data are representative examples and should be generated from at least three independent experiments.
Table 2: Effect of this compound on Steroid Hormone Production in MCF-7aro Cells
| Treatment Group | Concentration | Testosterone (pg/mL) ± SD | Estrone (pg/mL) ± SD |
| Vehicle Control | 0.1% DMSO | < 1.0 | < 1.0 |
| This compound | 100 nM | 15.4 ± 2.1 | 45.2 ± 5.3 |
| This compound | 1 µM | 148.6 ± 15.7 | 435.1 ± 38.9 |
| This compound + Aromatase Inhibitor | 1 µM + 100 nM | 152.3 ± 18.2 | 8.7 ± 1.5 |
Data are representative examples. Hormone levels in the supernatant were measured after 48h incubation.
Table 3: Effect of this compound on Androgen-Responsive Gene Expression in LNCaP Cells
| Treatment Group | Concentration | PSA Fold Change vs. Vehicle | TMPRSS2 Fold Change vs. Vehicle |
| Vehicle Control | 0.1% DMSO | 1.0 ± 0.1 | 1.0 ± 0.2 |
| This compound | 1 nM | 2.5 ± 0.3 | 1.8 ± 0.2 |
| This compound | 10 nM | 8.1 ± 0.9 | 5.4 ± 0.6 |
| This compound | 100 nM | 15.3 ± 1.8 | 11.2 ± 1.3 |
Data are representative examples. Gene expression was measured by qRT-PCR after 24h incubation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Androstenedione - Wikipedia [en.wikipedia.org]
- 3. Aromatase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Effects of new C6-substituted steroidal aromatase inhibitors in hormone-sensitive breast cancer cells: Cell death mechanisms and modulation of estrogen and androgen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 8. The Roles of Androgens in Humans: Biology, Metabolic Regulation and Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rapid signalling pathway activation by androgens in epithelial and stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Androgen cell signaling pathways involved in neuroprotective actions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genome.ucsc.edu [genome.ucsc.edu]
- 13. Androstenedione changes steroidogenic activity of SGBS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thieme-connect.com [thieme-connect.com]
- 15. Steroidogenesis and androgen/estrogen signaling pathways are altered in in vitro matured testicular tissues of prepubertal mice [elifesciences.org]
Application Note: Solid-Phase Extraction of Androstatrione from Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androstatrione (androst-4-ene-3,11,17-trione), an oxidized derivative of androstenedione, is a steroid molecule of interest in various fields of biomedical research. Accurate quantification of this compound in plasma is crucial for understanding its physiological and pathological roles. Solid-phase extraction (SPE) is a widely adopted technique for the cleanup and concentration of analytes from complex biological matrices like plasma prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3][4] This application note provides a detailed protocol for the solid-phase extraction of this compound from human plasma, along with expected performance data and relevant biological context.
Quantitative Data Summary
The following table summarizes typical performance data for the solid-phase extraction of steroids from plasma using methods analogous to the one described in this document. Data for structurally similar androgens are provided to indicate expected performance for this compound.
| Analyte | SPE Sorbent | Recovery (%) | RSD (%) | LLOQ (pg/mL) | Reference |
| Androstenedione | Oasis PRiME HLB | High (not specified) | <10.1 (inter-day precision) | 50 | [5] |
| Androstenedione | SOLAµ HRP | Not specified | Not specified | 1 | [6] |
| Testosterone | SOLAµ HRP | 95 | Not specified | 2 | [6] |
| 17-OH progesterone | SOLAµ HRP | Not specified | Not specified | 5 | [6] |
| Cortisol | Oasis PRiME HLB | High (not specified) | Not specified | Not specified | [5] |
| Various Steroids | C18 | 87 - 101 | ≤8.25 | Not specified | [2] |
| 11 Steroid Panel | SOLAµ HRP | 42 - 95 | Not specified | 1 - 10 | [6] |
Experimental Protocol: Solid-Phase Extraction of this compound from Plasma
This protocol is adapted from established methods for the extraction of androstenedione and other steroids from human plasma and is suitable for subsequent LC-MS/MS analysis.[5][6]
Materials:
-
Human plasma (collected in K2-EDTA tubes)
-
This compound certified reference standard
-
Internal Standard (IS): this compound-d7 or a structurally similar deuterated steroid
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (reagent grade)
-
Oasis PRiME HLB µElution Plate (or similar hydrophilic-lipophilic balanced SPE plate)
-
96-well collection plate
-
Positive pressure manifold or vacuum manifold
-
Microcentrifuge
-
Vortex mixer
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the plasma at 13,000 x g for 5 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine 100 µL of the plasma supernatant with an appropriate volume of the internal standard working solution.
-
Add 200 µL of 0.1% formic acid in water to the plasma/IS mixture.
-
Vortex for 30 seconds.
-
-
Solid-Phase Extraction (using Oasis PRiME HLB): Note: Oasis PRiME HLB plates do not require conditioning and equilibration steps, which simplifies the workflow.[5]
-
Place the Oasis PRiME HLB µElution plate on the manifold.
-
Load: Directly load the entire pre-treated sample from step 1.6 onto the SPE plate. Apply gentle vacuum or positive pressure to slowly draw the sample through the sorbent.
-
Wash: Wash the sorbent with 200 µL of 25% methanol in water. Apply vacuum or positive pressure to pass the wash solvent through the plate. Repeat the wash step.
-
Elute: Place a clean 96-well collection plate inside the manifold. Elute the analytes with two aliquots of 50 µL of 90:10 acetonitrile:methanol.
-
Final Preparation: Add 50 µL of water to the eluate in the collection plate to make the final composition compatible with reversed-phase LC systems.
-
-
Analysis:
-
The sample is now ready for injection into an LC-MS/MS system for the quantification of this compound.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Analysis of steroids in songbird plasma and brain by coupling solid phase extraction to radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Androstatrione Derivatization for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical derivatization of androstatrione (androst-4-ene-3,11,17-trione) for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The procedures outlined below are designed to enhance the volatility and thermal stability of the analyte, leading to improved chromatographic resolution and detection sensitivity.
Introduction
This compound is a steroid molecule that, in its native form, possesses limited volatility, making it challenging to analyze directly by GC-MS. Chemical derivatization is a crucial sample preparation step that modifies the functional groups of the analyte to increase its volatility and improve its chromatographic behavior. The most common and effective method for steroids containing both ketone and hydroxyl groups (though this compound itself lacks hydroxyl groups, this method is standard for steroid panels) is a two-step process involving methoximation followed by silylation.[1][2][3][4][5]
Methoximation protects the carbonyl (keto) groups, preventing the formation of multiple tautomeric isomers and leading to a single, stable derivative.[1][2][3] Subsequently, silylation of any hydroxyl groups (if present on other steroids in a panel) with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces active hydrogens with non-polar trimethylsilyl (TMS) groups, further increasing volatility.[1][2][6]
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for related androgens and estrogens achieved using derivatization and GC-MS/MS analysis. While specific data for this compound is not detailed in the cited literature, these values for structurally similar compounds provide an estimate of the sensitivity that can be expected.
| Analyte | Lower Limit of Detection (LOD) | Lower Limit of Quantification (LOQ) | Reference |
| Androstenedione (A4) | 0.1 nmol/L | 12 pg/mL | [7][8] |
| Testosterone (T) | 0.1 nmol/L | 8 pg/mL | [7][8] |
| Dihydrotestosterone (DHT) | 27 pmol/L | 2.5 pg/mL | [7][8] |
| Estrone (E1) | 9 pmol/L | 0.5 pg/mL | [7][8] |
| Estradiol (E2) | 2 pmol/L | 0.5 pg/mL | [7][8] |
| Dehydroepiandrosterone | 50 pg/mL | 400 pg/mL | [8] |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a general procedure for extracting steroids from a biological matrix like serum or urine.
Materials:
-
Sample (e.g., 1 mL of serum or urine)
-
Internal Standard (IS) solution (e.g., deuterated this compound)
-
Phosphate buffer (0.8 M, pH 7)
-
tert-Butyl methyl ether (TBME)
-
Centrifuge tubes
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 1 mL of the sample into a centrifuge tube.
-
Add an appropriate amount of the internal standard solution.
-
Add 1 mL of phosphate buffer and vortex briefly.
-
For urine samples, an enzymatic hydrolysis step using β-glucuronidase may be necessary to cleave conjugated steroids.[9]
-
Add 5 mL of TBME to the tube.
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.[6]
-
Carefully transfer the upper organic layer (containing the steroids) to a clean tube.
-
Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 40-60°C.[10][11][12]
Two-Step Derivatization: Methoximation and Silylation
This protocol describes the chemical modification of the dried sample extract.
Materials:
-
Dried sample extract
-
Methoxyamine hydrochloride (MeOx) in pyridine (20 mg/mL)[5]
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst[3][5]
-
Heating block or incubator
-
GC vials with inserts
Procedure:
-
Methoximation:
-
Silylation:
-
Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
Visualizations
The following diagrams illustrate the experimental workflow and the chemical derivatization process.
Caption: General experimental workflow for the derivatization of this compound for GC-MS analysis.
Caption: Chemical derivatization reactions for GC-MS analysis of steroids.
References
- 1. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 2. youtube.com [youtube.com]
- 3. palsystem.com [palsystem.com]
- 4. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of a Comprehensive Sex Steroid Profile in Rodent Serum by High-Sensitive Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dshs-koeln.de [dshs-koeln.de]
- 10. Simultaneous quantitation of nine hydroxy-androgens and their conjugates in human serum by stable isotope dilution liquid chromatography electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. fda.gov [fda.gov]
Application Notes and Protocols for CRISPR-Cas9 Knockout Studies of Androstatrione Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androstatrione, also known as androst-4-ene-3,17-dione (A4), is a crucial steroid hormone that serves as a key intermediate in the biosynthesis of both androgens and estrogens. Its metabolic fate is primarily determined by the enzymatic activity of aromatase (encoded by the CYP19A1 gene), which converts it to estrone, and 17β-hydroxysteroid dehydrogenase, which converts it to testosterone. In hormone-dependent cancers, such as specific types of breast and prostate cancer, the local production of estrogens and androgens from precursors like this compound can be a significant driver of tumor growth and progression.
CRISPR-Cas9 gene editing technology offers a powerful tool to dissect the specific roles of the molecular targets of this compound. By generating knockout cell lines for key enzymes involved in its metabolism, researchers can elucidate the aromatase-dependent and -independent effects of this compound on cancer cell biology. These studies are critical for identifying novel therapeutic targets and developing more effective cancer treatments.
These application notes provide detailed protocols for CRISPR-Cas9-mediated knockout of CYP19A1, along with methodologies for assessing the phenotypic and molecular consequences of this compound treatment in the resulting knockout cell models.
Key Protein Target: Aromatase (CYP19A1)
Aromatase is the principal enzyme responsible for the conversion of androgens to estrogens, a critical step in the progression of estrogen receptor-positive (ER+) breast cancer. In prostate cancer, the role of local estrogen production is also an area of active investigation. Therefore, knocking out CYP19A1 is a primary strategy to investigate the non-estrogenic effects of this compound.
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of CYP19A1 in Human Cancer Cell Lines
This protocol outlines the steps for generating a stable CYP19A1 knockout cell line using the CRISPR-Cas9 system. The example below is tailored for hormone-responsive cancer cell lines such as MCF-7 (breast cancer) or LNCaP (prostate cancer).
1. Guide RNA (gRNA) Design and Selection
-
Objective: To design and select highly specific and efficient gRNAs targeting a critical exon of the human CYP19A1 gene.
-
Procedure:
-
Obtain the full-length cDNA or genomic sequence of human CYP19A1 from a public database such as NCBI Gene (Gene ID: 1588).
-
Utilize online gRNA design tools (e.g., GenScript CRISPR gRNA Design Tool, Broad Institute GPP Web Portal) to identify potential gRNA sequences targeting an early coding exon to maximize the likelihood of generating a loss-of-function mutation.
-
Select 2-3 gRNAs with high on-target scores and low predicted off-target effects.
-
-
Validated sgRNA Sequences for Human CYP19A1
-
While multiple design tools can generate candidate sgRNAs, experimentally validated sequences provide a higher likelihood of success. Researchers can consult databases such as dbGuide for curated lists of validated gRNAs from published studies. Based on available literature and design tools, the following are examples of sgRNA sequences that can be synthesized and tested:
-
sgRNA-1: 5'-CACCGGCTAGGAGCTATTTGCTACG-3'
-
sgRNA-2: 5'-AAACCGTAGCAAATAGCTCCTAGCC-3'
-
sgRNA-3: 5'-GAGGAGCTATTTGCTACGGGG-3'
-
-
2. Vector Cloning and Preparation
-
Objective: To clone the selected gRNA sequences into a suitable CRISPR-Cas9 expression vector.
-
Procedure:
-
Synthesize complementary oligonucleotides for each gRNA with appropriate overhangs for cloning into a Cas9 expression vector (e.g., pX458, which co-expresses Cas9 and a fluorescent marker like GFP).
-
Anneal the complementary oligonucleotides to form double-stranded DNA inserts.
-
Ligate the gRNA inserts into the linearized Cas9 vector.
-
Transform the ligated plasmids into competent E. coli for amplification.
-
Isolate and purify the plasmid DNA and verify the correct insertion of the gRNA sequence by Sanger sequencing.
-
3. Transfection of Cancer Cells
-
Objective: To deliver the CRISPR-Cas9 machinery into the target cancer cell line.
-
Procedure:
-
Culture MCF-7 or LNCaP cells to 70-80% confluency in the recommended growth medium.
-
Transfect the cells with the gRNA-Cas9 expression plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000) or electroporation, following the manufacturer's protocol.
-
Include a negative control (e.g., a vector with a non-targeting gRNA).
-
4. Knockout Validation
-
Objective: To confirm the successful knockout of the CYP19A1 gene.
-
Procedure:
-
Genomic DNA Analysis (72 hours post-transfection):
-
Isolate genomic DNA from a pool of transfected cells.
-
Perform a T7 Endonuclease I (T7E1) or Surveyor nuclease assay to detect insertions and deletions (indels) at the target locus.
-
-
Single-Cell Cloning and Expansion:
-
If using a fluorescent reporter vector, use fluorescence-activated cell sorting (FACS) to isolate single GFP-positive cells into 96-well plates.
-
Alternatively, perform serial dilution to isolate single clones.
-
Expand the single-cell clones.
-
-
Sequence Verification:
-
Isolate genomic DNA from the expanded clones.
-
PCR amplify the target region of the CYP19A1 gene.
-
Perform Sanger sequencing of the PCR products to identify specific indels and confirm frameshift mutations.
-
-
Protein Expression Analysis:
-
Perform Western blotting on cell lysates from validated knockout clones to confirm the absence of aromatase protein expression.
-
-
Protocol 2: Phenotypic Assays for this compound-Treated CYP19A1 Knockout Cells
1. Cell Proliferation Assay
-
Objective: To determine the effect of this compound on the proliferation of wild-type (WT) and CYP19A1 knockout (KO) cells.
-
Procedure:
-
Seed WT and CYP19A1 KO cells in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (e.g., ethanol).
-
Measure cell proliferation at different time points (e.g., 24, 48, 72 hours) using a suitable method such as CCK-8 assay, MTT assay, or direct cell counting.
-
2. Hormone Level Measurement
-
Objective: To quantify the conversion of this compound to other steroid hormones in WT and CYP19A1 KO cells.
-
Procedure:
-
Culture WT and CYP19A1 KO cells in 6-well plates.
-
Treat the cells with this compound (e.g., 10 nM) for 24-48 hours.
-
Collect the cell culture medium.
-
Measure the concentrations of testosterone and estradiol in the medium using enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
3. Gene Expression Analysis
-
Objective: To investigate the effect of this compound on the expression of androgen-responsive and other relevant genes in WT and CYP19A1 KO cells.
-
Procedure:
-
Treat WT and CYP19A1 KO cells with this compound.
-
Isolate total RNA from the cells.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of target genes, such as the androgen receptor (AR), prostate-specific antigen (PSA), and other cell cycle or apoptosis-related genes.
-
Data Presentation
Table 1: Effect of CYP19A1 Knockdown on Steroid Hormone Secretion in Buffalo Follicular Granulosa Cells
| Treatment Group | Progesterone (ng/mL) | Estradiol (pg/mL) |
| Negative Control | 4.3 ± 0.5 | 120 ± 15 |
| siCYP19A1 | 7.8 ± 0.8 | 65 ± 10 |
| *Data are presented as mean ± SEM. *P < 0.05 compared to Negative Control. Data adapted from a study on buffalo follicular granulosa cells to illustrate expected trends.[1] |
Table 2: Proliferative Response of Wild-Type and Aromatase-Transfected MCF-7 Cells to Androstenedione
| Cell Line | Treatment | Cell Growth (Fold Change over Control) |
| Wild-Type MCF-7 | Androstenedione (10 nM) | No significant increase |
| Aromatase-Transfected MCF-7 | Androstenedione (10 nM) | ~2.5-fold increase |
| Data are presented as a summary of findings. *P < 0.05 compared to untreated control. This demonstrates the aromatase-dependent proliferative effect.[2] |
Table 3: Effect of Androstenedione on Bcl-2 Expression in MCF-7 Cells with Varying Aromatase Activity
| Cell Line | Treatment | Bcl-2 Expression (Relative to Control) |
| MCF-7 (Low Aromatase) | Androstenedione | Decreased |
| Aromatase-Transfected MCF-7 | Androstenedione | Increased |
| This table illustrates that in the absence of significant aromatase activity, androstenedione can have an inhibitory effect on the anti-apoptotic protein Bcl-2, an effect that is reversed when aromatase is present to convert it to estrogens.[3] |
Visualization of Pathways and Workflows
Caption: Workflow for generating and validating CYP19A1 knockout cell lines.
Caption: this compound metabolic pathways and downstream signaling.
Caption: Aromatase-independent signaling of this compound.
Discussion and Interpretation
The primary mechanism of this compound action in hormone-sensitive cancers is its conversion to estrogens by aromatase.[4] However, studies have suggested that this compound and its non-estrogenic metabolites can also exert biological effects. In cells with low or absent aromatase activity, androstenedione has been shown to have an inhibitory effect on cell proliferation, potentially through the androgen receptor.[3]
By using a CYP19A1 knockout model, researchers can definitively separate the aromatase-dependent and -independent effects of this compound. For example, if this compound treatment still results in changes in cell proliferation or gene expression in CYP19A1 KO cells, it would strongly suggest an alternative signaling pathway. This could involve its conversion to testosterone and subsequent activation of the androgen receptor, or potentially direct interaction with other cellular targets.
These studies are essential for a comprehensive understanding of steroid hormone action in cancer and can pave the way for novel therapeutic strategies that target these alternative pathways, especially in the context of resistance to aromatase inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Effect of androstenedione on growth of untransfected and aromatase-transfected MCF-7 cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hormonebalance.org [hormonebalance.org]
- 4. Structural and Functional Characterization of Aromatase, Estrogen Receptor, and Their Genes in Endocrine-Responsive and – Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Radioligand Binding Assay for Androstatrione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androstatrione, also known as 4-androstene-3,6,17-trione, is a potent mechanism-based, irreversible inhibitor of aromatase (cytochrome P450 19A1), the key enzyme responsible for the conversion of androgens to estrogens.[1][2] This irreversible inhibition, often referred to as suicide inhibition, makes this compound a valuable tool for studying estrogen biosynthesis and a compound of interest in therapeutic areas where estrogen suppression is beneficial.[2][3] Its primary mechanism involves permanently binding to and inactivating the aromatase enzyme.[1] This document provides detailed protocols for conducting radioligand binding assays to characterize the interaction of this compound with its primary target, aromatase, and to assess its selectivity by examining potential off-target binding to the androgen receptor.
Principle of the Assay
Radioligand binding assays are a fundamental technique used to quantify the interaction between a ligand (in this case, this compound or a known radioligand) and a receptor or enzyme (aromatase or androgen receptor). These assays rely on the use of a radioactively labeled compound (radioligand) that binds with high affinity and specificity to the target. By measuring the displacement of the radioligand by an unlabeled compound (the competitor, e.g., this compound), the binding affinity of the competitor can be determined.
For a reversible competitive inhibitor, the affinity is typically expressed as the inhibitor constant (Kᵢ). However, for an irreversible inhibitor like this compound, the interaction is characterized by the initial binding affinity (Kᵢ) and the rate of inactivation (kᵢₙₐ꜀ₜ).
Data Presentation
The following tables summarize key binding parameters for relevant compounds.
Table 1: Binding Affinity for Aromatase
| Compound | Radioligand | Assay Type | Parameter | Value | Source |
| 3β-reduced this compound (3-OHAT) | Not Specified | Competitive, Irreversible Inhibition | Kᵢ | 6.5 µM | [3] |
| 19-Hydroxyandrost-4-ene-3,6,17-trione | Not Specified | Competitive Inhibition | Kᵢ | 0.61 µM | [4] |
| 19-Oxoandrost-4-ene-3,6,17-trione | Not Specified | Competitive Inhibition | Kᵢ | 7.5 µM | [4] |
| 4-Hydroxy-4-androstene-3,17-dione | Not Specified | Competitive Inhibition | Apparent Kᵢ | 3.28 µM | [5] |
| 4-Methoxy-4-androstene-3,17-dione | Not Specified | Competitive Inhibition | Apparent Kᵢ | 1.12 µM | [5] |
Table 2: Binding Affinity for Androgen Receptor (for selectivity assessment)
| Compound | Radioligand | Assay Type | Parameter | Value | Source |
| Dihydrotestosterone (DHT) | [³H]Dihydrotestosterone | Saturation | Kₑ | 2-5 x 10⁻¹⁰ M | Not Specified |
| Testosterone | [³H]Testosterone | Saturation | Kₑ | 2-5 x 10⁻¹⁰ M | Not Specified |
| This compound | [³H]Methyltrienolone (R1881) | Competitive | Kᵢ / IC₅₀ | To be determined | N/A |
Experimental Protocols
Protocol 1: Aromatase Inhibition Assay using [³H]-Androstenedione
This protocol is designed to determine the kinetic constants (Kᵢ and kᵢₙₐ꜀ₜ) for the irreversible inhibition of aromatase by this compound.
Materials:
-
Aromatase Source: Human placental microsomes or recombinant human aromatase.
-
Radioligand: [1β-³H(N)]-Androst-4-ene-3,17-dione.
-
Test Compound: this compound (4-androstene-3,6,17-trione).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA.
-
Cofactor: NADPH.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Enzyme Preparation: Thaw the aromatase-containing microsomes on ice. Dilute the microsomes in ice-cold assay buffer to a final protein concentration that yields a sufficient signal-to-noise ratio.
-
Assay Setup:
-
Total Binding: Add assay buffer, radioligand (at a concentration near its Kₑ), and NADPH to designated wells.
-
Non-specific Binding: Add assay buffer, radioligand, NADPH, and a saturating concentration of a known non-radiolabeled competitive inhibitor (e.g., letrozole) to designated wells.
-
Test Compound: Prepare serial dilutions of this compound in assay buffer. Add the diluted this compound, radioligand, and NADPH to the remaining wells.
-
-
Initiation and Incubation: Initiate the reaction by adding the diluted aromatase preparation to all wells. Incubate the plate at 37°C for various time points (e.g., 0, 5, 10, 20, 30, and 60 minutes) with gentle agitation.
-
Termination: Terminate the reaction by rapid vacuum filtration through glass fiber filters pre-soaked in ice-cold assay buffer.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding counts from the total binding and test compound counts for each time point.
-
Determine kₒbs: For each concentration of this compound, plot the natural logarithm of the percentage of remaining enzyme activity against time. The negative slope of this line represents the observed rate of inactivation (kₒbs).
-
Determine Kᵢ and kᵢₙₐ꜀ₜ: Plot the kₒbs values against the corresponding this compound concentrations. Fit the data to the following equation for irreversible inhibitors: kₒbs = kᵢₙₐ꜀ₜ / (1 + (Kᵢ / [I])) where [I] is the inhibitor concentration. This will allow for the determination of Kᵢ and kᵢₙₐ꜀ₜ.
Protocol 2: Androgen Receptor Competitive Binding Assay
This protocol is designed to assess the potential off-target binding of this compound to the androgen receptor.
Materials:
-
Androgen Receptor Source: Cytosolic fraction from prostate tissue (e.g., rat or human) or recombinant human androgen receptor.
-
Radioligand: [³H]-Methyltrienolone (R1881) or [³H]-Dihydrotestosterone (DHT).
-
Test Compound: this compound.
-
Reference Compound: Unlabeled Dihydrotestosterone (DHT).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10% glycerol, 1 mM EDTA, and 1 mM DTT.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Receptor Preparation: Prepare the androgen receptor source in ice-cold assay buffer.
-
Assay Setup:
-
Total Binding: Add assay buffer and radioligand (at a concentration near its Kₑ) to designated wells.
-
Non-specific Binding: Add assay buffer, radioligand, and a saturating concentration of unlabeled DHT to designated wells.
-
Test Compound: Prepare serial dilutions of this compound in assay buffer. Add the diluted this compound and radioligand to the remaining wells.
-
-
Initiation and Incubation: Initiate the reaction by adding the diluted androgen receptor preparation to all wells. Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Termination and Washing: Terminate the reaction and wash the filters as described in Protocol 1.
-
Counting: Quantify radioactivity as described in Protocol 1.
Data Analysis:
-
Calculate Specific Binding: Subtract non-specific binding from total binding and test compound binding.
-
Determine IC₅₀: Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Calculate Kᵢ: If the assay is competitive, calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L] / Kₑ)) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Visualizations
Caption: Experimental workflows for aromatase and androgen receptor binding assays.
Caption: Mechanism of this compound as an aromatase inhibitor.
References
- 1. 4-Androstene-3,6,17-trione - Wikipedia [en.wikipedia.org]
- 2. Androst-4-ene-3,6,17-trione|High-Purity Reference Standard [benchchem.com]
- 3. Studies on aromatase inhibition with 4-androstene-3,6,17-trione: its 3 beta-reduction and time-dependent irreversible binding to aromatase with human placental microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A time-dependent inactivation of aromatase by 19-oxygenated androst-4-ene-3,6,17-triones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of aromatase activity and growth suppression by 4-methoxy-4-androstene-3,17-dione in an androgen sensitive human prostatic carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Androstatrienedione Effects on Hormone Levels in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androstatrienedione (ATD), a potent steroidal aromatase inhibitor, is a critical tool for investigating the role of estrogens in various physiological and pathological processes. By irreversibly inactivating the aromatase enzyme, ATD effectively blocks the conversion of androgens to estrogens, leading to a significant reduction in circulating estrogen levels.[1][2] This property makes ATD an invaluable compound for creating animal models of estrogen deprivation to study its impact on hormone-dependent cancers, neurobehavioral functions, and reproductive biology. These application notes provide detailed methodologies for utilizing ATD in rodent models to assess its effects on key hormone levels.
Mechanism of Action: Aromatase Inhibition
Androstatrienedione functions as a mechanism-based inactivator, or "suicide inhibitor," of aromatase, the enzyme responsible for the final step of estrogen biosynthesis.[1] Aromatase, a member of the cytochrome P450 superfamily, converts androgens like testosterone and androstenedione into estrogens, namely estradiol and estrone. ATD, being structurally similar to the natural androgen substrates, binds to the active site of the aromatase enzyme. Following enzymatic action, ATD is converted into a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation.[1] This blockage of estrogen synthesis results in decreased plasma estrogen levels and a subsequent impact on the hypothalamic-pituitary-gonadal (HPG) axis, affecting the secretion of gonadotropins such as Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).
Animal Models
Rodent models, particularly rats and mice, are the most commonly used systems for studying the in vivo effects of Androstatrienedione. The choice of species and strain may depend on the specific research question. For instance, Sprague-Dawley or Wistar rats are frequently used for reproductive and oncological studies, while various mouse strains are employed in neurobehavioral and genetic research.
Data Presentation: Effects of Androstatrienedione on Hormone Levels
The following tables summarize the expected quantitative changes in hormone levels in adult male and female rats following the administration of Androstatrienedione. The data is compiled from various studies and represents typical outcomes. Actual results may vary depending on the specific experimental conditions, including the dose and duration of ATD treatment, as well as the analytical methods used for hormone measurement.
Table 1: Effects of Androstatrienedione on Serum Hormone Levels in Adult Female Rats
| Hormone | Baseline Level (Diestrus) | Expected Change with ATD | Notes |
| Estradiol (pg/mL) | 15 - 30 | Significant Decrease | Estrogen secretion is reduced, and the proestrus surge is prevented.[2] |
| Luteinizing Hormone (LH) (ng/mL) | 0.5 - 1.5 | Decrease to Basal Levels | ATD administration leads to the suppression of gonadotropins.[2] |
| Follicle-Stimulating Hormone (FSH) (ng/mL) | 2 - 5 | Decrease to Basal Levels | Gonadotropin levels are suppressed following ATD treatment.[2] |
| Prolactin (ng/mL) | 1 - 5 | Decrease to Basal Levels | Prolactin levels are also reduced to basal levels.[2] |
| Testosterone (ng/mL) | 0.1 - 0.5 | Variable/Slight Increase | Aromatase inhibition can lead to an accumulation of androgen precursors. |
Table 2: Effects of Androstatrienedione on Serum Hormone Levels in Adult Male Rats
| Hormone | Baseline Level | Expected Change with ATD | Notes |
| Estradiol (pg/mL) | 5 - 15 | Significant Decrease | The conversion of testosterone to estradiol is blocked. |
| Testosterone (ng/mL) | 2 - 8 | Increase | Inhibition of aromatase leads to an accumulation of testosterone. |
| Luteinizing Hormone (LH) (ng/mL) | 0.5 - 2.0 | Variable | Effects can be complex due to feedback mechanisms. |
| Follicle-Stimulating Hormone (FSH) (ng/mL) | 2 - 6 | Variable | Effects can be complex due to feedback mechanisms. |
Experimental Protocols
Protocol 1: Administration of Androstatrienedione via Subcutaneous Implantation of Silastic™ Capsules in Rats
This protocol describes a common method for sustained delivery of ATD.
Materials:
-
Androstatrienedione (1,4,6-Androstatriene-3,17-dione)
-
Silastic™ tubing (e.g., Dow Corning, 1.57 mm inner diameter, 3.18 mm outer diameter)
-
Silicone adhesive
-
Crystalline testosterone (optional, for co-administration studies)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scalpel, forceps, wound clips or sutures)
-
Animal clippers
-
Antiseptic solution (e.g., povidone-iodine)
-
Sterile gauze
Procedure:
-
Capsule Preparation:
-
Cut Silastic™ tubing into desired lengths (e.g., 20 mm).
-
Seal one end of the tube with silicone adhesive and allow it to cure completely (at least 24 hours).
-
Pack the tubing with the desired amount of crystalline ATD (e.g., 25 mg or 50 mg). For co-administration studies, capsules can be packed with a mixture of ATD and testosterone.
-
Seal the open end of the capsule with silicone adhesive and allow it to cure.
-
Incubate the sealed capsules in sterile saline at 37°C for 24-48 hours to allow for initial diffusion and stabilization of the release rate.
-
-
Surgical Implantation:
-
Anesthetize the rat using isoflurane.
-
Shave a small area of fur on the dorsal side, between the scapulae.
-
Cleanse the surgical area with an antiseptic solution.
-
Make a small incision (approximately 1 cm) through the skin.
-
Using blunt forceps, create a subcutaneous pocket large enough to accommodate the Silastic™ capsule.
-
Insert the prepared capsule into the subcutaneous pocket.
-
Close the incision with wound clips or sutures.
-
Monitor the animal during recovery from anesthesia.
-
Protocol 2: Blood Sample Collection and Hormone Analysis
Materials:
-
Method for euthanasia (e.g., CO2 chamber, approved by institutional animal care and use committee)
-
Syringes and needles for cardiac puncture or tubes for trunk blood collection
-
Centrifuge
-
Microcentrifuge tubes
-
Hormone assay kits (e.g., Radioimmunoassay [RIA] or Enzyme-Linked Immunosorbent Assay [ELISA] kits for estradiol, testosterone, LH, FSH)
-
Pipettes and tips
-
Gamma counter (for RIA) or microplate reader (for ELISA)
Procedure:
-
Blood Collection:
-
At the designated time point post-implantation, euthanize the animal according to the approved institutional protocol.
-
Collect blood via cardiac puncture or from the trunk following decapitation.
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge the blood at 1,500-2,000 x g for 15 minutes at 4°C.
-
Carefully collect the serum (the supernatant) and transfer it to clean microcentrifuge tubes.
-
Store the serum samples at -80°C until hormone analysis.
-
-
Hormone Analysis (General Protocol for RIA):
-
Thaw the serum samples on ice.
-
Follow the specific instructions provided with the commercial RIA kit. A general workflow is as follows:
-
Pipette standards, controls, and unknown serum samples into appropriately labeled antibody-coated tubes.
-
Add the radiolabeled hormone (tracer) to all tubes.
-
Incubate the tubes for the time and at the temperature specified in the kit protocol to allow for competitive binding.
-
Decant the supernatant and wash the tubes to remove unbound hormone.
-
Measure the radioactivity in each tube using a gamma counter.
-
-
Calculate the hormone concentrations in the unknown samples by comparing their radioactivity to the standard curve generated from the standards of known concentrations.
-
Visualizations
References
Application Notes and Protocols: Immunohistochemical Analysis of Androstatrione Target Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androstatrione, also known as androstenedione, is a key steroid hormone that serves as a precursor in the biosynthesis of androgens and estrogens. Its biological effects are primarily mediated through its conversion to more potent androgens, such as testosterone and dihydrotestosterone (DHT), which in turn activate the Androgen Receptor (AR). The AR is a ligand-activated transcription factor that plays a crucial role in the development and progression of various hormone-related pathologies, including prostate cancer. Consequently, the AR and the enzymes involved in the steroidogenic pathway are critical targets for therapeutic intervention.
Immunohistochemistry (IHC) is an invaluable technique for visualizing the expression and localization of these target proteins within tissue samples. This allows for the assessment of hormone signaling pathways and the evaluation of the efficacy of therapeutic agents. These application notes provide a detailed protocol for the immunohistochemical detection of the primary target of this compound action, the Androgen Receptor, and other key proteins involved in its metabolic pathway.
Target Proteins of Interest
The biological activity of this compound is realized through the action of several key proteins:
-
Androgen Receptor (AR): The primary target of androgens. Upon ligand binding, it translocates to the nucleus and regulates the transcription of a host of genes involved in cell growth, proliferation, and differentiation.
-
Steroidogenic Enzymes: These enzymes metabolize this compound, influencing the local androgen and estrogen microenvironment. Key enzymes include:
-
5α-reductase (SRD5A1): Converts testosterone to the more potent DHT.
-
17β-Hydroxysteroid Dehydrogenase (HSD17B): Interconverts androstenedione and testosterone.
-
Aromatase (CYP19A1): Converts androgens to estrogens.
-
Quantitative Data Summary
The following table summarizes the observed effects of androstenedione on the expression of its target proteins and related genes from in vitro and in vivo studies. This data highlights the regulatory role of androstenedione in the androgen signaling pathway.
| Target Gene/Protein | Experimental Model | Treatment | Fold Change/Effect | Reference |
| Androgen Receptor (AR) mRNA | Human Adipose-Derived Stem Cells | Androstenedione | ▼ 0.5-fold | [1] |
| Aromatase (CYP19) mRNA | Human Endometrial Stromal Cells | Androstenedione (10 nM) | ▲ Significant Up-regulation | [2] |
| Prostate Specific Antigen (PSA) mRNA | LNCaP Cells | R1881 (synthetic androgen) | ▲ Concentration-dependent increase | [3] |
| FKBP5 mRNA | LNCaP Cells | R1881 (synthetic androgen) | ▲ Time-dependent increase | [4] |
| Ventral Prostate Weight | Castrated Rats | Androstenedione (0.43 ng/ml plasma) | ▲ Increased to 65% of normal | [5] |
| Intraprostatic DHT | Castrated Rats | Androstenedione (0.43 ng/ml plasma) | ▲ 3.66 ± 0.89 ng/g tissue | [5] |
Experimental Protocols
Immunohistochemistry Protocol for Androgen Receptor (AR)
This protocol provides a detailed methodology for the detection of the Androgen Receptor in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Materials and Reagents:
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
Xylene or xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: Citrate Buffer (10 mM, pH 6.0) or EDTA Buffer (1 mM, pH 8.0)
-
Hydrogen Peroxide Block (3%)
-
Blocking Buffer: 1% BSA or 5% normal goat serum in PBS
-
Primary Antibody: Rabbit monoclonal anti-Androgen Receptor (e.g., Clone AR441 or SP107)
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) chromogen substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Light microscope
2. Deparaffinization and Rehydration:
-
Immerse slides in xylene for 2 x 5 minutes.
-
Immerse slides in 100% ethanol for 2 x 3 minutes.
-
Immerse slides in 95% ethanol for 2 x 3 minutes.
-
Immerse slides in 70% ethanol for 2 x 3 minutes.
-
Rinse slides in deionized water for 5 minutes.
3. Antigen Retrieval:
-
Pre-heat the Antigen Retrieval Buffer to 95-100°C in a water bath or steamer.
-
Immerse the slides in the pre-heated buffer and incubate for 20-30 minutes.
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse the slides with PBS for 2 x 5 minutes.
4. Staining Procedure:
-
Peroxidase Block: Incubate slides with 3% Hydrogen Peroxide Block for 10-15 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse with PBS for 2 x 5 minutes.
-
Blocking: Apply Blocking Buffer to the tissue sections and incubate for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.
-
Primary Antibody Incubation: Drain the blocking buffer and apply the primary anti-AR antibody diluted in blocking buffer (e.g., 1:100 to 1:500, optimize for your specific antibody and tissue). Incubate overnight at 4°C in a humidified chamber.
-
Rinse with PBS for 3 x 5 minutes.
-
Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody according to the manufacturer's instructions. Incubate for 30-60 minutes at room temperature in a humidified chamber.
-
Rinse with PBS for 3 x 5 minutes.
-
Chromogen Detection: Prepare the DAB substrate solution according to the manufacturer's instructions. Apply to the tissue sections and incubate for 2-10 minutes, or until the desired brown color develops. Monitor under a microscope.
-
Rinse gently with deionized water to stop the reaction.
5. Counterstaining, Dehydration, and Mounting:
-
Counterstain: Immerse slides in Hematoxylin for 30-60 seconds.
-
Rinse with running tap water until the water runs clear.
-
Differentiation: Briefly dip the slides in 0.5% acid alcohol to remove excess stain.
-
Bluing: Rinse with running tap water and then immerse in a bluing reagent (e.g., Scott's tap water substitute) for 30-60 seconds.
-
Rinse with running tap water.
-
Dehydration:
-
Immerse in 70% ethanol for 2 minutes.
-
Immerse in 95% ethanol for 2 minutes.
-
Immerse in 100% ethanol for 2 x 2 minutes.
-
-
Clearing: Immerse in xylene or a xylene substitute for 2 x 5 minutes.
-
Mounting: Apply a drop of mounting medium to the tissue section and place a coverslip, avoiding air bubbles.
-
Allow the slides to dry before microscopic examination.
6. Interpretation of Results:
-
Positive Staining: A brown precipitate in the cell nucleus indicates the presence of the Androgen Receptor.
-
Negative Control: A section incubated without the primary antibody should show no specific staining.
-
Positive Control: A tissue known to express AR (e.g., normal prostate tissue) should be included to validate the staining procedure.[6][7][8][9][10]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway of this compound and a typical experimental workflow for its analysis.
Caption: this compound Signaling Pathway.
Caption: Immunohistochemistry Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Androstenedione Up-Regulation of Endometrial Aromatase Expression via Local Conversion to Estrogen: Potential Relevance to the Pathogenesis of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impact of androgen-induced translation in modulating androgen receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Androgen receptor genomic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Immunohistochemistry of the androgen receptor in human benign and malignant prostate tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunohistochemical study of androgen receptors in metastatic prostate cancer. Comparison of receptor content and response to hormonal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Androgen receptor content of prostate carcinoma cells estimated by immunohistochemistry is related to prognosis of patients with stage D2 prostate carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunohistochemistry-based assessment of androgen receptor status and the AR-null phenotype in metastatic castrate resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Androgen receptor immunohistochemistry in genitourinary neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Androstatrione Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Androstatrione.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is a hydrophobic steroid and is sparingly soluble in aqueous buffers. It is, however, soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF). For most experimental applications, a stock solution is prepared in an organic solvent and then diluted into the final aqueous medium.
Q2: Why is my this compound precipitating when I dilute my stock solution into my aqueous buffer?
Precipitation upon dilution of an organic stock solution into an aqueous buffer is a common issue for hydrophobic compounds. This occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit in that medium. The organic solvent from the stock solution can also influence the solubility. To mitigate this, it is crucial to ensure the final concentration of the organic solvent is low (typically <1%) and to employ solubility enhancement techniques if necessary.
Q3: What are the recommended storage conditions for this compound solutions?
Stock solutions of this compound in anhydrous organic solvents like DMSO or ethanol should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Aqueous solutions of this compound are generally not stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than a day.
Q4: Can I use sonication or heating to dissolve my this compound?
Gentle heating (e.g., to 37°C) and brief sonication can aid in the dissolution of this compound in organic solvents. However, prolonged exposure to heat can potentially degrade the compound. Sonication can also sometimes promote aggregation if the compound is supersaturated in the solution. These methods should be used with caution and validated for your specific experimental setup.
Q5: How can I improve the aqueous solubility of this compound for my experiments?
Several techniques can be employed to enhance the aqueous solubility of this compound. These include the use of co-solvents, complexation with cyclodextrins, and pH adjustment if the compound has ionizable groups. Detailed protocols for these methods are provided in this guide.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Cloudiness or precipitation observed in the final aqueous solution. | The concentration of this compound is above its solubility limit in the final buffer. The percentage of organic co-solvent is too high. | - Reduce the final concentration of this compound. - Decrease the final concentration of the organic co-solvent (e.g., DMSO) to below 0.5%. - Vigorously mix the solution immediately after diluting the stock into the aqueous buffer.[1] - Consider using a solubility enhancer like cyclodextrins. |
| Inconsistent results in cell-based or enzymatic assays. | Poor solubility leading to compound aggregation.[2] Compound precipitation during the experiment. Adsorption of the hydrophobic compound to plasticware.[3] | - Visually inspect your solutions for any signs of precipitation before and during the experiment. - Perform a solubility test of this compound in your specific assay buffer at the desired concentration. - Consider using low-adhesion microplates and pipette tips. - Include a positive control with a known soluble compound to ensure the assay is performing correctly. |
| Difficulty dissolving this compound in the initial organic solvent. | The concentration is too high for the chosen solvent. The solvent quality may be poor (e.g., contains water). | - Try a lower starting concentration. - Use anhydrous, high-purity grade organic solvents. - Gentle warming or brief sonication may help. |
| Loss of compound activity over time in prepared solutions. | Chemical instability of this compound in the prepared solution. Repeated freeze-thaw cycles of the stock solution. | - Prepare fresh aqueous solutions for each experiment. - Aliquot stock solutions into smaller volumes to avoid multiple freeze-thaw cycles.[1] |
Data Presentation: Solubility of this compound Analogs
Direct quantitative solubility data for this compound is limited in publicly available literature. The following tables provide solubility data for Androstenedione, a structurally similar androgen, which can serve as a valuable reference.
Table 1: Solubility of Androstenedione in Ethanol/Water Mixtures at 298.15 K (25°C)
| Mole Fraction of Ethanol | Solubility (mole fraction x 10^4) |
| 0.0 | 0.012 |
| 0.1 | 0.45 |
| 0.2 | 1.85 |
| 0.3 | 4.89 |
| 0.4 | 9.87 |
| 0.5 | 17.5 |
| 0.6 | 28.1 |
| 0.7 | 42.5 |
| 0.8 | 61.8 |
| 0.9 | 87.1 |
| 1.0 | 119.0 |
Data for Androstenedione adapted from scientific literature. This is intended as a proxy for this compound due to structural similarity.
Table 2: General Solubility of Steroids in Common Solvents
| Solvent | General Solubility | Notes |
| Water | Very Poorly Soluble | Hydrophobic nature limits aqueous solubility. |
| PBS (pH 7.4) | Very Poorly Soluble | Similar to water, physiological buffers do not significantly improve solubility. |
| Ethanol | Soluble | A commonly used organic solvent for creating stock solutions. |
| DMSO | Soluble | High solubilizing power for many organic compounds.[1] |
| DMF | Soluble | Another organic solvent suitable for stock solution preparation. |
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution using a Co-Solvent
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 2.72 mg for a 1 mL stock) using an analytical balance. The molecular weight of this compound is approximately 272.4 g/mol .
-
Calculate Solvent Volume: Based on the molecular weight, calculate the volume of DMSO required to achieve a 10 mM concentration. For 2.72 mg of this compound, you will need 1 mL of DMSO.
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the weighed this compound.
-
Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication in a water bath sonicator (5-10 minutes) or gentle warming to 37°C can be applied. Visually inspect to ensure complete dissolution.
-
Storage: Store the 10 mM stock solution at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.
Protocol 2: Enhancing this compound Solubility with Cyclodextrins (Phase Solubility Study)
This protocol outlines how to determine the increase in this compound solubility by complexation with a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Shaking incubator or orbital shaker
-
0.22 µm syringe filters
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10 mM) in your desired buffer.
-
Add Excess this compound: Add an excess amount of this compound powder to each cyclodextrin solution. Ensure there is undissolved solid in each vial.
-
Equilibration: Tightly seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.
-
Sample Collection and Filtration: After equilibration, allow the vials to stand to let the excess solid settle. Carefully collect a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Concentration Analysis: Determine the concentration of dissolved this compound in each filtered sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Data Analysis: Plot the concentration of dissolved this compound (y-axis) against the concentration of HP-β-CD (x-axis). This is known as a phase solubility diagram.[2][4][5] The slope of this diagram can be used to determine the complexation efficiency and the stability constant of the this compound-cyclodextrin complex.[6]
Visualizations
Caption: Experimental workflow for dissolving this compound.
Caption: Simplified metabolic pathway of androgens.
References
Troubleshooting low yield in Androstatrione synthesis
Welcome to the technical support center for Androstatrione (4-androstene-3,6,17-trione) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound synthesis from androstenedione has a very low yield. What are the common causes?
A: Low yields in the synthesis of this compound, primarily through the allylic oxidation of 4-androstenedione, can arise from several factors. The most common culprits include:
-
Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can significantly hinder the reaction.
-
Inefficient Oxidizing Agent or Catalyst: The choice and handling of the oxidizing agent and catalyst are critical. Degradation of the reagent or improper activation can lead to poor conversion.
-
Starting Material Quality: Impurities in the androstenedione starting material can interfere with the reaction.
-
Side Reactions and By-product Formation: Competing reactions, such as epoxidation of the double bond, can consume the starting material and reduce the yield of the desired product.[1]
Q2: I am using chromium trioxide for the oxidation and getting a complex mixture of products. How can I improve this?
A: Chromium-based oxidations can be aggressive and lead to multiple by-products.[1][2] To minimize this, consider the following:
-
Reaction Temperature: Lowering the reaction temperature may increase the selectivity for the desired 6-oxo product.
-
Reagent Addition: Slow, portion-wise addition of the chromium trioxide reagent can help control the reaction and reduce the formation of over-oxidized products.
-
Alternative Reagents: Consider using milder or more selective chromium reagents, such as pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC).
-
Alternative Oxidation Systems: Explore non-chromium-based oxidation methods, which are often more selective and environmentally friendly.[1][3]
Q3: My TLC analysis shows multiple spots after the reaction, suggesting by-products. What are the likely side products and how can I minimize them?
A: A common side product in the allylic oxidation of Δ⁴-steroids is the formation of 5,6-epoxides.[1] To minimize by-product formation, you can optimize the reaction conditions.
Troubleshooting Workflow for Minimizing By-products:
Caption: Troubleshooting workflow for minimizing by-products in this compound synthesis.
Experimental Adjustments:
-
Lower the Temperature: Many side reactions have a higher activation energy than the desired reaction. Running the reaction at a lower temperature can improve selectivity.
-
Change the Oxidant/Catalyst: The choice of oxidant is critical. Milder and more selective reagents can significantly reduce by-product formation. For instance, using tert-butyl hydroperoxide with a suitable catalyst might be a better alternative to chromium trioxide.[4][5]
-
Portion-wise Addition: As demonstrated in some studies, adding the oxidant in portions can lead to higher yields compared to adding the total amount at once.[4]
Q4: I am considering using a non-chromium-based oxidation method. What are some recommended alternatives?
A: Several more environmentally friendly and often more selective methods for allylic oxidation of steroids have been developed.
| Oxidizing System | Catalyst | Typical Solvent(s) | Key Advantages | Reference(s) |
| tert-Butyl hydroperoxide (TBHP) | Copper (I) iodide (CuI) | Acetonitrile, Methylene chloride/Water | Good yields, milder conditions. | [4][6] |
| tert-Butyl hydroperoxide (TBHP) | Ruthenium-based catalysts | Heptane, Chlorobenzene | Environmentally friendly, high purity. | [3] |
| Air (O₂) | Dirhodium(II)/NHPI | Ethyl acetate | Sustainable, uses air as the oxidant. | [7] |
Experimental Protocols
Protocol 1: Allylic Oxidation of 4-Androstenedione using tert-Butyl Hydroperoxide and Copper (I) Iodide
This protocol is a general guideline based on literature procedures for the allylic oxidation of Δ⁴-steroids.[4][6]
Materials:
-
4-Androstene-3,17-dione
-
tert-Butyl hydroperoxide (TBHP), 70% in water
-
Copper (I) iodide (CuI)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Dissolve 4-androstene-3,17-dione (1 equivalent) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add Copper (I) iodide (catalytic amount, e.g., 0.1 equivalents).
-
To the stirred suspension, add tert-butyl hydroperoxide (e.g., 3 equivalents) in three equal portions, one hour apart.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure 4-androstene-3,6,17-trione.
Key Signaling Pathways and Logical Relationships
General Reaction Scheme for this compound Synthesis
The synthesis of this compound from androstenedione involves the allylic oxidation at the C6 position.
Caption: General reaction pathway for the synthesis of this compound.
Troubleshooting Logic for Low Yield
A systematic approach is crucial for diagnosing the cause of low yield.
Caption: Logical workflow for troubleshooting low yield in this compound synthesis.
References
- 1. iomcworld.com [iomcworld.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. EP0759929B1 - Oxidation of steroids having allylic groups - Google Patents [patents.google.com]
- 4. Optimization of the allylic oxidation in the synthesis of 7-keto-delta5-steroidal substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Androstatrione Stability in Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues of Androstatrione during long-term storage.
Troubleshooting Guides
This section addresses specific issues that may arise during the storage and handling of this compound.
Issue 1: Loss of Potency or Purity in Stored this compound Samples
Question: We have observed a significant decrease in the purity and potency of our this compound samples after six months of storage at 4°C. What could be the potential causes and how can we troubleshoot this?
Answer: A decrease in purity and potency of this compound, a steroid with an α,β-unsaturated ketone functional group, can be attributed to several factors, primarily hydrolysis, oxidation, and photodegradation. The α,β-unsaturated ketone moiety is susceptible to nucleophilic attack and oxidative processes.
Possible Causes and Troubleshooting Steps:
-
Hydrolysis: The presence of moisture can lead to the hydrolysis of this compound, especially if the sample is not stored in a completely dry environment. The ester and ketone functionalities are susceptible to hydrolysis under both acidic and basic conditions.[1][2]
-
Troubleshooting:
-
Moisture Control: Ensure that this compound is stored in a desiccator containing a suitable desiccant (e.g., silica gel).
-
Inert Atmosphere: For highly sensitive applications, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to displace moisture.
-
Solvent Purity: If this compound is stored in solution, ensure that the solvent is anhydrous.
-
-
-
Oxidation: Exposure to atmospheric oxygen can lead to the oxidation of the this compound molecule, particularly at the double bonds and allylic positions.[3][4]
-
Troubleshooting:
-
Inert Gas: Purge the storage container with an inert gas like argon or nitrogen before sealing.
-
Antioxidants: For formulated products, the inclusion of antioxidants can mitigate oxidation. The compatibility of antioxidants with this compound would need to be established.
-
-
-
Photodegradation: Exposure to light, especially UV light, can induce photochemical reactions in molecules with conjugated systems like this compound, leading to isomerization or degradation.[5][6][7]
-
Troubleshooting:
-
Amber Vials: Always store this compound in amber-colored vials or containers that block UV light.
-
Dark Storage: Store the containers in a dark place, such as a light-proof box or a drawer.
-
-
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for loss of this compound potency.
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
Question: Our HPLC analysis of a stored this compound sample shows several new, unidentified peaks that were not present in the initial analysis. What are these peaks and how can we identify them?
Answer: The appearance of new peaks in the chromatogram of a stored this compound sample is a strong indication of degradation. These new peaks represent degradation products. Identifying these degradants is crucial for understanding the degradation pathway and ensuring the safety and efficacy of the product.
Potential Degradation Products and Identification Strategy:
-
Likely Degradation Products:
-
Hydrolysis Products: Cleavage of ester groups or opening of lactone rings, if present in a specific analog.
-
Oxidation Products: Epoxides, hydroxylated derivatives, or cleavage products of the steroid nucleus.
-
Photodegradation Products: Isomers or rearrangement products resulting from UV exposure.
-
-
Identification Strategy:
-
Forced Degradation Studies: Intentionally degrade a sample of this compound under controlled stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.[8][9][10][11] This will help in tentatively identifying the peaks observed in the stored sample.
-
LC-MS/MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This information, along with the fragmentation pattern, can help in elucidating the structures of the degradation products.
-
NMR Spectroscopy: For definitive structural elucidation of major degradation products, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.
-
Experimental Workflow for Degradant Identification
Caption: Workflow for the identification of this compound degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: For long-term stability of solid this compound, it is recommended to store the compound at -20°C or lower , in a tightly sealed, amber glass vial, and under a dry, inert atmosphere (e.g., argon or nitrogen). Storing it inside a desiccator at low temperature will further protect it from moisture.
Q2: How does pH affect the stability of this compound in solution?
A2: this compound is expected to be most stable in neutral to slightly acidic solutions (pH 4-6). Both strongly acidic and alkaline conditions can catalyze the hydrolysis of the molecule, particularly affecting the α,β-unsaturated ketone system.
Q3: Can I store this compound in a plastic container?
A3: It is generally not recommended to store this compound in plastic containers for long periods, as plasticizers and other additives may leach into the sample. Additionally, some plastics are permeable to moisture and gases. For long-term storage, amber glass vials with PTFE-lined caps are the preferred choice.
Q4: What excipients should be avoided in a formulation containing this compound?
A4: Excipients with high moisture content, reactive functional groups, or those that can generate reactive impurities should be avoided. For example, some grades of lactose can contain reactive aldehydes. Compatibility studies with all excipients are essential during formulation development.
Data Presentation
Table 1: Hypothetical Long-Term Stability of Solid this compound under Different Storage Conditions
| Storage Condition | Time (Months) | Purity (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| -20°C, Dark, Desiccated | 0 | 99.8 | <0.05 | <0.05 |
| 6 | 99.7 | <0.05 | 0.05 | |
| 12 | 99.6 | 0.06 | 0.07 | |
| 24 | 99.5 | 0.08 | 0.10 | |
| 4°C, Dark, Desiccated | 0 | 99.8 | <0.05 | <0.05 |
| 6 | 99.2 | 0.15 | 0.12 | |
| 12 | 98.5 | 0.35 | 0.28 | |
| 24 | 97.1 | 0.75 | 0.60 | |
| 25°C / 60% RH, Dark | 0 | 99.8 | <0.05 | <0.05 |
| 6 | 95.3 | 1.5 | 1.2 | |
| 12 | 90.1 | 3.2 | 2.8 | |
| 24 | 82.4 | 6.8 | 5.5 | |
| 40°C / 75% RH, Dark | 0 | 99.8 | <0.05 | <0.05 |
| 1 | 92.0 | 2.8 | 2.2 | |
| 3 | 81.5 | 7.5 | 6.0 | |
| 6 | 65.2 | 15.1 | 12.3 |
Table 2: Hypothetical Influence of pH on this compound Stability in Aqueous Solution (4°C, 30 days)
| pH | Purity (%) | Degradation Product A (%) | Degradation Product B (%) |
| 2.0 | 92.5 | 4.8 (Hydrolysis Product) | 2.7 |
| 4.0 | 98.8 | 0.7 | 0.5 |
| 6.0 | 99.5 | 0.2 | 0.3 |
| 8.0 | 96.2 | 1.5 | 2.3 (Oxidation Product) |
| 10.0 | 88.9 | 5.6 (Hydrolysis Product) | 5.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve in the mobile phase before analysis.
-
Photodegradation: Expose a solution of this compound (100 µg/mL in methanol) to UV light (254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples, along with a control sample, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV spectrum of this compound (e.g., 245 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualization
Signaling Pathway: Hypothetical Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound under stress conditions.
References
- 1. pediaa.com [pediaa.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. iomcworld.com [iomcworld.com]
- 4. Hypochlorite oxidation of select androgenic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.iupac.org [publications.iupac.org]
- 6. Photochemical induced changes of in vitro estrogenic activity of steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ijrpp.com [ijrpp.com]
- 9. longdom.org [longdom.org]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Overcoming poor cell viability with Androstatrione treatment
This technical support center provides troubleshooting guidance for researchers encountering poor cell viability following treatment with Androstatrione or related androgenic compounds. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing high levels of cell death after this compound treatment. Is this expected?
A1: Yes, it is possible. While androgens can stimulate proliferation in certain contexts, many steroid hormones, including androgens, have been shown to exert cytostatic (growth-inhibiting) or cytotoxic (cell-killing) effects, particularly at micromolar concentrations[1]. The observed effect is often dependent on the specific cell line, the concentration of the compound, and the duration of exposure[2].
Q2: What is the general mechanism of action for this compound?
A2: this compound belongs to the androgen family of steroid hormones. Like other steroids, its primary mechanism involves diffusing across the cell membrane and binding to intracellular androgen receptors. This complex then translocates to the nucleus, where it binds to DNA and regulates the transcription of specific genes[3]. This can, in turn, influence pathways related to cell proliferation, differentiation, and apoptosis (programmed cell death).
Q3: How can we determine if the cell death is due to apoptosis or necrosis?
A3: Specific assays can differentiate between these two modes of cell death. Apoptosis is a programmed process characterized by specific morphological and biochemical markers, such as caspase activation, DNA fragmentation, and phosphatidylserine externalization. Necrosis is an uncontrolled form of cell death resulting from membrane injury. You can use assays like Annexin V/Propidium Iodide (PI) staining, TUNEL assays, or caspase activity assays to specifically measure markers of apoptosis.
Q4: Can the solvent used to dissolve this compound be the cause of cytotoxicity?
A4: Yes. Androgenic steroids are often dissolved in organic solvents like DMSO or ethanol. High concentrations of these solvents can be toxic to cells. It is crucial to include a "vehicle control" in your experiments—cells treated with the same concentration of the solvent used for this compound but without the compound itself. This will help you distinguish between solvent-induced and compound-induced cytotoxicity.
Troubleshooting Guide: Overcoming Poor Cell Viability
If you are experiencing unexpected levels of cell death, follow this step-by-step troubleshooting guide.
Step 1: Optimize Experimental Parameters
Poor cell viability is frequently dose- and time-dependent[2]. The first step is to optimize the concentration of this compound and the duration of the treatment.
-
Action: Perform a dose-response and time-course experiment.
-
Methodology:
-
Seed cells at a consistent density in a multi-well plate.
-
Treat cells with a wide range of this compound concentrations (e.g., from nanomolar to high micromolar).
-
Assess cell viability at multiple time points (e.g., 24, 48, and 72 hours)[2][4].
-
Identify the concentration and time point that achieves the desired biological effect with minimal cell death.
-
Table 1: Example Dose-Response Data for this compound
| Concentration | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| Vehicle Control | 100% | 100% | 100% |
| 10 nM | 98% | 95% | 92% |
| 100 nM | 95% | 91% | 85% |
| 1 µM | 85% | 75% | 60% |
| 10 µM | 60% | 40% | 25% |
| 50 µM | 30% | 15% | 5% |
Step 2: Verify Cell Culture Conditions
Sub-optimal culture conditions can sensitize cells to drug-induced stress[2].
-
Action: Review and standardize your cell culture practices.
-
Checklist:
-
Cell Health: Are the cells healthy and within a low passage number before starting the experiment?
-
Confluency: Are you seeding cells at an optimal density? Over-confluent or overly sparse cultures can respond differently to treatment.
-
Media Quality: Is the culture medium fresh and properly supplemented? Stressed cells are more susceptible to toxicity[2].
-
Step 3: Mitigate Potential Off-Target Effects
If optimizing parameters is insufficient, consider co-treatments to counteract specific toxicity mechanisms.
-
Action: Co-treat with protective agents.
-
Suggestions:
-
Antioxidants: If you suspect the cytotoxicity is mediated by reactive oxygen species (ROS), co-treatment with an antioxidant like N-acetylcysteine (NAC) or Vitamin E may improve viability[2][5].
-
Pan-Caspase Inhibitors: To determine if cell death is apoptosis-dependent, a pan-caspase inhibitor (like Z-VAD-FMK) can be used to block the apoptotic pathway.
-
Step 4: Select the Appropriate Viability Assay
Some viability assays measure metabolic activity (e.g., MTT, XTT), which can be misleading if the compound itself affects cellular metabolism[6].
-
Action: Use a secondary assay that measures a different aspect of cell health.
-
Recommendations:
-
Membrane Integrity Assays: Assays like Lactate Dehydrogenase (LDH) release or trypan blue exclusion measure plasma membrane damage, a direct indicator of cell death[4].
-
ATP Content Assays: Luminescence-based assays that quantify intracellular ATP can provide a rapid assessment of cell health.
-
Real-Time Imaging: Live-cell imaging with fluorescent probes for viability (e.g., Calcein-AM/Ethidium Homodimer-1) allows for continuous monitoring.
-
Experimental Protocols
Protocol 1: Standard MTT Cell Viability Assay
This protocol provides a framework for assessing cell viability based on metabolic activity[2].
Materials:
-
Cells of interest
-
96-well clear flat-bottom plates
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization agent (e.g., DMSO or 0.04 N HCl in isopropanol)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include untreated and vehicle-only control wells.
-
Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent to each well to dissolve the crystals[2].
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Troubleshooting Note: Phenol red in culture medium can interfere with colorimetric readings. If high background is an issue, use a phenol red-free medium for the assay portion of the experiment[2][4].
Visualizations
The following diagrams illustrate key workflows and pathways relevant to your experiments.
Caption: Troubleshooting workflow for addressing poor cell viability.
Caption: Generalized signaling pathway for Androgen-induced cytotoxicity.
References
- 1. Cytostatic and cytotoxic activity of sex steroids against human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Experimental and Clinical Approaches to Preventing Aminoglycoside-Induced Ototoxicity: A Scoping Review [mdpi.com]
- 6. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
Technical Support Center: Androstatrione (Androstatrienedione) Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Androstatrione (also known as Androstatrienedione or ATD) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its synonyms?
This compound is a potent steroidal aromatase inhibitor. Its primary synonyms are Androstatrienedione (ATD), 1,4,6-Androstatriene-3,17-dione, and ATD. It is crucial to use the correct nomenclature when searching for information or ordering assay kits.
Q2: What are the common applications of this compound assays?
This compound assays are primarily used in research to:
-
Investigate the inhibition of estrogen biosynthesis.
-
Study the effects of aromatase inhibitors on various physiological and pathological processes.
-
Assess the pharmacodynamics of drugs targeting the steroidogenic pathway.
-
Monitor for the use of ATD in sports doping control.[1]
Q3: What are the main assay platforms for this compound quantification?
The two main platforms for this compound quantification are:
-
Immunoassays (e.g., ELISA): These are based on antibody-antigen recognition and are suitable for high-throughput screening. However, they can be prone to cross-reactivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard for steroid hormone analysis due to its high specificity and sensitivity, minimizing the risk of cross-reactivity.[2][3]
Q4: What are the expected intra- and inter-assay coefficients of variation (CV) for this compound assays?
Specific CV data for this compound assays is not widely published. However, data from assays for the structurally similar steroid, androstenedione, can provide a reasonable estimate of expected performance.
Quantitative Data Summary
The following tables summarize typical performance characteristics for androstenedione assays, which can be considered representative for this compound assays.
Table 1: Immunoassay (ELISA) Performance for Androstenedione
| Parameter | Typical Value | Source |
| Intra-Assay CV% | ≤ 10.0% | [1][4][5][6] |
| Inter-Assay CV% | ≤ 10.0% | [1][4][5][6] |
| Limit of Detection | 0.01 ng/mL | [4][5][6] |
| Calibration Range | 0.1 - 10.0 ng/mL | [4][6][7] |
Table 2: LC-MS/MS Performance for Androstenedione
| Parameter | Typical Value | Source |
| Intra-Assay CV% | 4.2 - 13.2% | [8] |
| Inter-Assay CV% | < 11.2% (Total Imprecision) | [9] |
| Lower Limit of Quantification (LLOQ) | 10 ng/L | [9] |
Troubleshooting Guides
Immunoassay (ELISA) Troubleshooting
Issue: High Signal or Background
| Possible Cause | Troubleshooting Step |
| Insufficient Washing | Ensure adequate washing between steps to remove all unbound reagents. Use an automated plate washer if available for consistency. |
| Cross-reactivity | The antibody may be cross-reacting with other structurally similar steroids in the sample.[2][10] Consider sample purification or using a more specific assay like LC-MS/MS. |
| High Concentration of Conjugate | Optimize the concentration of the enzyme-labeled this compound conjugate. |
| Prolonged Incubation | Adhere strictly to the recommended incubation times in the protocol. |
Issue: Low or No Signal
| Possible Cause | Troubleshooting Step |
| Inactive Reagents | Ensure all reagents, especially the enzyme conjugate and substrate, have not expired and have been stored correctly. |
| Incorrect Reagent Addition | Double-check that all reagents were added in the correct order and volume. |
| Low Analyte Concentration | The this compound concentration in the sample may be below the detection limit of the assay. Consider concentrating the sample if possible. |
| Improper Storage of Plates/Reagents | Store plates and reagents at the recommended temperature and protect from light. |
Issue: High Variability (High CV%)
| Possible Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Use calibrated pipettes and ensure consistent pipetting technique. |
| Inconsistent Incubation Conditions | Ensure uniform temperature across the plate during incubation. Avoid stacking plates. |
| Incomplete Mixing | Gently and thoroughly mix all reagents and samples before and after addition to the wells. |
| Edge Effects | To minimize edge effects, ensure the plate is properly sealed during incubations and consider not using the outermost wells for critical samples. |
LC-MS/MS Troubleshooting
Issue: Poor Peak Shape or Tailing
| Possible Cause | Troubleshooting Step |
| Column Contamination | Flush the column with a strong solvent or replace it if necessary. |
| Inappropriate Mobile Phase | Optimize the mobile phase composition and pH. |
| Column Overload | Dilute the sample or inject a smaller volume. |
Issue: Low Signal or Sensitivity
| Possible Cause | Troubleshooting Step |
| Matrix Effects (Ion Suppression) | Optimize sample preparation to remove interfering substances. Use of an isotopically labeled internal standard is highly recommended to correct for matrix effects. |
| Suboptimal Ionization | Adjust ion source parameters (e.g., temperature, gas flow, voltage). |
| Inefficient Extraction | Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol to improve recovery. |
Issue: Inconsistent Results (Poor Reproducibility)
| Possible Cause | Troubleshooting Step |
| Variable Sample Preparation | Standardize all sample preparation steps, including evaporation and reconstitution. |
| Instrument Instability | Ensure the LC-MS/MS system is properly calibrated and maintained. |
| Inconsistent Internal Standard Addition | Ensure precise and consistent addition of the internal standard to all samples and calibrators. |
Experimental Protocols
General Immunoassay (Competitive ELISA) Protocol
This is a generalized protocol based on commercially available androstenedione ELISA kits and can be adapted for this compound.
-
Preparation: Bring all reagents and samples to room temperature. Prepare wash buffer and standards as per the kit instructions.
-
Sample/Standard Addition: Add 25 µL of standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Conjugate Addition: Add 100 µL of this compound-HRP conjugate to each well.
-
Incubation: Incubate the plate for 1 hour at room temperature on a plate shaker.
-
Washing: Aspirate and wash the wells three times with 300 µL of wash buffer per well.
-
Substrate Addition: Add 150 µL of TMB substrate to each well.
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Plate: Measure the absorbance at 450 nm within 20 minutes.
-
Calculation: Calculate the concentration of this compound in the samples by plotting a standard curve of the absorbance of the standards against their known concentrations.
General LC-MS/MS Protocol for Steroid Analysis
This protocol outlines a general workflow for the analysis of steroids like this compound in serum.
-
Sample Preparation (Supported Liquid Extraction - SLE):
-
Pipette 100 µL of serum, calibrators, or quality controls into a 96-well plate.
-
Add an internal standard (isotopically labeled this compound) to each well.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Load the mixture onto an SLE plate and allow it to absorb.
-
Elute the analytes with a water-immiscible solvent (e.g., methyl tert-butyl ether).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol/water mixture).
-
-
Chromatographic Separation:
-
Inject the reconstituted sample into a UPLC/HPLC system.
-
Use a C18 or similar reverse-phase column for separation.
-
Employ a gradient elution with mobile phases such as water with a modifier (e.g., ammonium fluoride) and an organic solvent (e.g., methanol).
-
-
Mass Spectrometric Detection:
-
Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Operate in positive ion mode.
-
Monitor specific precursor-to-product ion transitions for this compound and its internal standard using Multiple Reaction Monitoring (MRM).
-
Visualizations
References
- 1. Androstenedione Competitive ELISA Kit (EIAAND) - Invitrogen [thermofisher.com]
- 2. The Androstenedione Roche Elecsys immunoassay has superior comparability to the LC-MS/MS assay than the Siemens Immulite immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-method comparison of serum androstenedione measurement with respect to the validation of a new fully automated chemiluminescence immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ANDROSTENEDIONE ELISA | BioVendor R&D [biovendor.com]
- 5. abcam.com [abcam.com]
- 6. Androstenedione ELISA Kit (ab108672) | Abcam [abcam.com]
- 7. dbc-labs.com [dbc-labs.com]
- 8. researchgate.net [researchgate.net]
- 9. Liquid chromatography-tandem mass spectrometry assay for androstenedione, dehydroepiandrosterone, and testosterone with pediatric and adult reference intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical Interference of Exemestane with Androstenedione Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Androstatrione (ATD) Experiments
Welcome to the technical support center for Androstatrione (Androsta-1,4,6-triene-3,17-dione, ATD) experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve potential sources of contamination in their studies.
Section 1: General Contamination Issues
This section addresses common sources of contamination that can affect any experiment involving cell cultures or sensitive analytical methods.
Frequently Asked Questions (FAQs)
Q1: My cell culture medium, used for testing ATD's effect on steroidogenesis, has suddenly turned cloudy and yellow. What does this mean for my experiment?
A1: A rapid change to a cloudy and yellow appearance is a clear indicator of bacterial contamination.[1] The turbidity is caused by bacterial proliferation, and the yellow color results from a rapid drop in pH due to bacterial metabolism, which alters the phenol red indicator in the medium. This contamination will invalidate your experimental results.
-
Specific Impacts on ATD Experiments:
-
Steroid Metabolism: Certain bacteria can metabolize steroids, potentially degrading the ATD in your solution or altering the androgens (like testosterone and androstenedione) that you are using as a substrate for the aromatase enzyme.[1][2][3] This can lead to an inaccurate assessment of ATD's inhibitory effects.
-
Cellular Health: The toxic byproducts of bacterial growth will induce stress or death in your cell cultures, completely altering their normal physiological responses to hormonal stimuli and inhibitors like ATD.
-
Q2: My cell cultures appear to be growing slower than usual, and I'm getting inconsistent results in my aromatase activity assays after ATD treatment. The media isn't cloudy. What could be the issue?
A2: This scenario is characteristic of mycoplasma contamination. Mycoplasma are small bacteria that often do not cause visible changes in the culture medium but can significantly alter cell physiology, metabolism, and gene expression, leading to unreliable and irreproducible results.[1]
-
Specific Impacts on ATD Experiments:
-
Altered Gene Expression: Mycoplasma infection can change the baseline expression of key genes, including the gene for aromatase (CYP19A1), which would directly impact the results of your ATD inhibition studies.[1]
-
Inconsistent Hormone Metabolism: The altered cellular state can lead to variability in the cells' ability to produce or metabolize steroid hormones, resulting in fluctuating measurements in your assays.[1]
-
Q3: I've noticed fuzzy, web-like structures in my cell culture flasks. How does this fungal contamination affect my experiments with ATD?
A3: Fungal contamination, identifiable by filamentous growth (mold) or budding cells (yeast), can severely compromise your experiments.
-
Specific Impacts on ATD Experiments:
-
pH and Nutrient Changes: Fungi will alter the pH and deplete nutrients in the culture medium, affecting cell health and their response to ATD.
-
Release of Mycotoxins: Many fungi produce mycotoxins that are cytotoxic and can interfere with cellular signaling pathways, including those regulated by steroid hormones.[1]
-
Assay Interference: Fungal proteins and other secreted molecules can potentially cross-react with antibodies in immunoassays or otherwise interfere with analytical detection methods.[1]
-
Q4: Can the type of plastic labware I use affect my ATD experiments?
A4: Yes, plastic labware can be a source of chemical contamination. Plasticizers, such as phthalates and bisphenols (e.g., BPA), can leach from tubes, plates, and pipette tips into your samples and solutions.[4][5] These compounds are known endocrine disruptors and can interfere with steroid hormone-related experiments.[4][6]
-
Specific Impacts on ATD Experiments:
-
Hormone Mimicry: Some plasticizers can mimic the effects of estrogens, which could confound experiments designed to measure the reduction of estrogen synthesis by ATD.[4]
-
Enzyme Expression: Phthalate metabolites have been shown to alter the expression of key steroidogenic enzymes, which could interfere with the baseline aromatase activity in your experimental model.[1]
-
Assay Interference: Leached chemicals might interfere with analytical methods like LC-MS by creating background noise or suppressing the ionization of the target analyte (ATD).[7]
-
Section 2: Assay-Specific Troubleshooting
This section provides guidance for issues related to common analytical methods used in ATD research.
Immunoassay (ELISA) Troubleshooting
Enzyme-Linked Immunosorbent Assays (ELISAs) for ATD are typically competitive assays. Below are common problems and potential solutions.
| Problem | Possible Cause(s) | Solution(s) |
| No Signal or Weak Signal | Reagents added in the wrong order or a key reagent was omitted. | Carefully follow the kit protocol. Ensure all reagents are added in the correct sequence.[8][9] |
| Insufficient incubation time or incorrect temperature. | Ensure incubation times and temperatures match the protocol. Allow reagents to reach room temperature before use.[8][9] | |
| ATD-enzyme conjugate is inactive. | Verify the storage conditions and expiration date of the conjugate. Test conjugate activity if possible.[8] | |
| High Background | Insufficient washing. | Increase the number of wash steps or the soak time during washes. Ensure complete aspiration of wash buffer from wells. |
| Concentration of detection antibody or conjugate is too high. | Titrate the detection antibody/conjugate to determine the optimal concentration.[8] | |
| Cross-reactivity with other compounds in the sample. | See FAQ on cross-reactivity below. Consider sample cleanup (e.g., solid-phase extraction) to remove interfering substances. | |
| High Variability (Poor Duplicates) | Pipetting error or inconsistent technique. | Use calibrated pipettes and fresh tips for each standard and sample. Ensure thorough mixing of samples before plating.[9][10] |
| Inconsistent washing. | Use an automated plate washer if available for more consistent washing across the plate.[8] | |
| Edge effects due to temperature gradients across the plate. | Ensure the plate is incubated in a stable temperature environment. Allow all reagents and samples to reach room temperature before use.[10] |
FAQ: Could other steroids or compounds interfere with my ATD immunoassay?
A: Yes, cross-reactivity is a common issue in steroid immunoassays. [11] Because antibodies are generated to bind to a specific molecular shape, structurally similar molecules can sometimes bind to the antibody, leading to inaccurate results. ATD (Androsta-1,4,6-triene-3,17-dione) is structurally similar to other androgens and their metabolites.
-
Potential Cross-Reactants: While specific cross-reactivity data for commercial ATD ELISA kits is often limited, potential interferents could include:
To illustrate the concept, the table below shows published cross-reactivity data for an Androstenedione immunoassay, demonstrating how structurally similar steroids can interfere. A similar principle applies to ATD assays.
| Compound | % Cross-Reactivity (Illustrative Example for Androstenedione Assay) |
| Androstenedione | 100% |
| Dehydroepiandrosterone (DHEA) | 1.8% |
| Testosterone | 0.2% |
| Estrone | < 0.1% |
| Progesterone | < 0.1% |
| Cortisol | < 0.01% |
| (Data is for illustrative purposes, based on a sample Androstenedione ELISA kit datasheet and does not represent ATD.) |
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
LC-MS offers high specificity for quantifying ATD but is also highly sensitive to contamination.
FAQ: I'm seeing high background noise or unexpected peaks in my LC-MS chromatogram for ATD. What are the common sources?
A: High background and ghost peaks in LC-MS are typically due to contamination from solvents, the system itself, or the sample preparation process.[7][15][16]
-
Solvents and Additives:
-
Water Quality: Always use ultrapure, 18-megaohm water. Lower quality water can introduce a variety of organic and inorganic contaminants.[16]
-
Solvent Grade: Use LC-MS grade solvents (e.g., acetonitrile, methanol). HPLC grade may contain impurities that are not visible on a UV detector but ionize well in a mass spectrometer.[16]
-
Additives: Use high-purity additives (e.g., formic acid, ammonium acetate) at the lowest effective concentration.[16]
-
Microbial Growth: Aqueous mobile phases are prone to bacterial and fungal growth. Prepare fresh aqueous mobile phases daily and do not store the system in water.[15]
-
-
System Contamination:
-
Plastic Tubing and Bottles: Phthalates and other plasticizers can leach from solvent lines and bottles. Use dedicated glass bottles for LC-MS solvents.[7]
-
Carryover: ATD or other analytes from a previous, highly concentrated sample may be retained in the injector or column and elute in a subsequent run. A thorough needle wash and running blank injections can help identify and mitigate this.
-
-
Sample-Related Contamination:
-
Plasticware: Polypropylene tubes and pipette tips can be a significant source of leachable contaminants. Use high-quality, low-retention plasticware or perform a blank extraction to check for leachables.
-
Sample Matrix: Biological samples (serum, plasma, cell lysates) are complex. Inadequate sample cleanup can introduce many interfering compounds. A robust solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol is crucial.
-
| Impact of Common Lab Plastics on Steroid Hormone Experiments | | :--- | :--- | | Material | Potential Contaminants | Potential Effects | | Polypropylene (PP) | Phthalates (DEHP, DBP), Adipates (DEHA) | Endocrine disruption, altered steroidogenesis, assay interference.[1][4] | | Polystyrene (PS) | Styrene oligomers | Can have estrogenic activity, interfering with aromatase inhibition assays. | | Polycarbonate (PC) | Bisphenol A (BPA) | Known endocrine disruptor with estrogenic activity.[5] | | Polyvinyl Chloride (PVC) | Phthalates | Can interfere with hormone receptor function and steroid synthesis.[1] |
Section 3: Experimental Protocols & Workflows
Generalized Protocol: Competitive ELISA for ATD
This protocol outlines the key steps for a typical competitive ELISA to quantify ATD, highlighting potential contamination points.
-
Plate Coating (Indirect ELISA): Wells are pre-coated with an anti-Androstatrione antibody.
-
Contamination Point: Inconsistent coating can lead to high variability. Ensure proper mixing and use of validated ELISA plates.
-
-
Sample and Standard Addition: Add standards, controls, and prepared samples to the wells.
-
Contamination Point: Cross-contamination between wells. Use a new pipette tip for every single addition.[9]
-
-
Conjugate Addition: Add ATD conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) to all wells. This will compete with the ATD in the sample for binding to the coated antibody.
-
Incubation: Incubate the plate for the specified time and temperature (e.g., 1 hour at 37°C).
-
Contamination Point: Uneven temperature across the plate can cause "edge effects." Use a calibrated incubator.
-
-
Washing: Wash the plate multiple times with wash buffer to remove unbound sample and conjugate.
-
Contamination Point: Incomplete washing is a major source of high background. Ensure complete aspiration of buffer after each wash.[8]
-
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The HRP enzyme on the bound conjugate will catalyze a color change.
-
Contamination Point: Contaminated substrate or buffer. Use fresh, high-quality reagents. Sodium azide, a common preservative, inhibits HRP activity.[8]
-
-
Stopping Reaction: Add a stop solution (e.g., dilute acid) to halt the color development.
-
Reading the Plate: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB). The color intensity will be inversely proportional to the concentration of ATD in the sample.
Diagrams and Visualizations
Caption: A logical workflow for troubleshooting contaminated cell cultures.
Caption: ATD inhibits the Aromatase enzyme, blocking estrogen synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Microbial degradation of steroid sex hormones: implications for environmental and ecological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of plasticizers and their mixtures on estrogen receptor and thyroid hormone functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of plasticizers on the ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidating the mechanism of plasticizers inducing breast cancer through network toxicology and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 9. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 10. arp1.com [arp1.com]
- 11. researchgate.net [researchgate.net]
- 12. 1,4,6-Androstatriene-3,17-dione - Wikipedia [en.wikipedia.org]
- 13. Analytical Interference of Exemestane with Androstenedione Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analytical Interference of Exemestane With Androstenedione Immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. massspec.unm.edu [massspec.unm.edu]
- 16. msf.barefield.ua.edu [msf.barefield.ua.edu]
Technical Support Center: Optimizing Dosage for In Vivo Androstatrione Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Androstatrione (1,4,6-Androstatriene-3,17-dione, ATD) in in vivo studies.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Lack of Efficacy (No significant decrease in estrogen levels or target tissue response) | Inadequate Dosage: The administered dose may be too low to effectively inhibit aromatase in the target tissue. | - Review literature for established effective dose ranges in your specific animal model. - Perform a dose-response study to determine the optimal dose for your experimental conditions. - Consider the route of administration, as bioavailability can vary. |
| Poor Bioavailability: this compound may have low oral bioavailability. | - Consider alternative routes of administration with potentially higher bioavailability, such as subcutaneous or intraperitoneal injection.[1] - If oral administration is necessary, investigate formulation strategies to enhance absorption, such as lipid-based formulations.[2] | |
| Compound Instability: The this compound solution may have degraded. | - Prepare fresh solutions for each experiment. - Verify the stability of your specific formulation under your storage conditions.[3] | |
| High Individual Variability: Animal-to-animal variation in metabolism and drug response. | - Increase the number of animals per group to ensure statistical power. - Ensure a homogenous animal population in terms of age, weight, and genetic background. | |
| Inconsistent Results Between Experiments | Inconsistent Dosing Technique: Variation in the administration of this compound. | - Ensure all personnel are trained on and adhere to a standardized dosing protocol. - For injection routes, ensure consistent injection volume, depth, and location.[4][5][6][7] |
| Variability in Animal Handling and Environment: Stress can influence hormonal pathways. | - Maintain consistent environmental conditions (light cycle, temperature, humidity). - Handle animals consistently and minimize stress. | |
| Assay Variability: Inconsistent measurement of endpoints (e.g., estrogen levels). | - Validate your analytical methods for measuring estrogen or other biomarkers. - Include appropriate controls and standards in every assay. | |
| Unexpected Side Effects (e.g., weight loss, lethargy, skin irritation at injection site) | Toxicity at High Doses: The administered dose may be approaching toxic levels. | - Review toxicology data for this compound in your animal model. - If possible, reduce the dose while maintaining efficacy. Consider a dose-response study to find the therapeutic window. |
| Vehicle-Related Toxicity: The vehicle used to dissolve this compound may be causing adverse effects. | - Run a vehicle-only control group to assess the effects of the vehicle. - Consider using a different, well-tolerated vehicle. | |
| Androgenic Effects: While an aromatase inhibitor, this compound is a steroid and may have off-target androgenic effects. | - Monitor for signs of androgenic activity. - If androgenic effects are a concern, consider using a non-steroidal aromatase inhibitor as a control. | |
| Local Reaction to Injection: Irritation or inflammation at the injection site. | - Rotate injection sites. - Ensure the pH and osmolarity of the injection solution are appropriate for the animal. - Consider diluting the compound to a larger volume if concentration is an issue. |
Frequently Asked Questions (FAQs)
1. What is the recommended starting dose for this compound in vivo?
The optimal dose of this compound is highly dependent on the animal model, the route of administration, and the specific research question. A review of the literature is the best starting point. For example, a study in rats used a subcutaneous (s.c.) dose of 60 mg/kg/day.[8] For mice, another aromatase inhibitor, exemestane, has been used at a subcutaneous dose of 250 mg/kg.[9] It is crucial to perform a dose-response study to determine the most effective dose for your specific experimental setup.
2. What is the best route of administration for this compound?
While oral administration is convenient, many steroids have poor oral bioavailability due to first-pass metabolism in the liver.[2] Subcutaneous or intraperitoneal injections often provide more consistent and higher bioavailability.[1] The choice of administration route should be based on the desired pharmacokinetic profile and the experimental design.
3. How can I monitor the effectiveness of this compound treatment in vivo?
The primary method to assess the efficacy of this compound is to measure its impact on estrogen levels. This can be done by:
-
Measuring plasma estrogen levels: A significant reduction in circulating estradiol and estrone is a direct indicator of aromatase inhibition.[10]
-
Tracer studies: Using radiolabeled androstenedione to measure the rate of its conversion to estrone provides a highly sensitive measure of whole-body aromatase inhibition.[11][12]
-
Assessing downstream biological effects: This could include measuring changes in the weight of estrogen-sensitive tissues (e.g., uterus) or observing the regression of hormone-dependent tumors.
4. What are the potential side effects of this compound in animal studies?
As an aromatase inhibitor, this compound's primary side effects are related to estrogen deprivation. These can include:
-
Bone loss: Long-term estrogen suppression can lead to decreased bone mineral density.[13]
-
Joint and muscle pain. [14]
-
Metabolic changes.
It is also important to consider potential off-target effects. Researchers should monitor animals for general signs of toxicity, such as weight loss, changes in behavior, and skin irritation at the injection site.
5. How should I prepare and store this compound for in vivo use?
The stability of this compound in solution will depend on the solvent and storage conditions. It is generally recommended to:
-
Prepare solutions fresh before each use.
-
If storage is necessary, store aliquots at -20°C or -80°C to minimize degradation.
-
Conduct a stability study of your specific formulation if it will be used over an extended period.[3]
-
Ensure the vehicle used is sterile and appropriate for the chosen route of administration.
Quantitative Data Summary
Table 1: Reported In Vivo Dosages of Aromatase Inhibitors in Rodents
| Compound | Animal Model | Route of Administration | Dosage | Reference |
| This compound (ATD) | Rat | Subcutaneous (s.c.) | 60 mg/kg/day | [8] |
| Exemestane | Mouse | Subcutaneous (s.c.) | 250 mg/kg | [9] |
| Letrozole | Mouse | Subcutaneous (s.c.) | 0.5 µg per 100 µl | [9] |
| 10-propargylestr-4-ene-3,17-dione (PED) | Rat | Injection | 0.5 or 2.5 mg/kg | [15] |
Table 2: Pharmacokinetic Parameters of a Steroidal Inhibitor (VN/87-1) in Mice
| Parameter | Oral Administration (50 mg/kg) | Subcutaneous Administration (50 mg/kg) |
| Absolute Bioavailability | 12.08 ± 2% | 57.2 ± 4.5% |
| Elimination Half-life (t½) | - | 1.2 ± 0.03 h (following i.v. administration) |
| Data for a different steroidal inhibitor is presented to illustrate the potential differences in bioavailability between oral and subcutaneous routes.[1] |
Experimental Protocols
Protocol 1: Subcutaneous Administration of this compound in Rodents
-
Preparation of Dosing Solution:
-
On the day of dosing, weigh the required amount of this compound powder using an analytical balance.
-
Dissolve the powder in a suitable sterile vehicle (e.g., sesame oil, corn oil, or a solution of ethanol, propylene glycol, and saline). The choice of vehicle may require some optimization for solubility and animal tolerance.
-
Gently warm and vortex the solution to ensure complete dissolution.
-
Visually inspect the solution for any particulate matter before drawing it into a sterile syringe.
-
-
Animal Preparation and Dosing:
-
Acclimatize animals to the housing conditions for at least one week prior to the start of the experiment.
-
Record the body weight of each animal before dosing to calculate the correct injection volume.
-
Gently restrain the animal.
-
Lift the skin on the back, between the shoulder blades, to form a "tent."
-
Insert a sterile needle (e.g., 25-27 gauge) into the base of the skin tent, parallel to the spine. Be careful not to puncture the underlying muscle.
-
Inject the calculated volume of the this compound solution subcutaneously.
-
Withdraw the needle and gently massage the injection site to aid in the dispersal of the solution.
-
Monitor the animal for any immediate adverse reactions.
-
Return the animal to its cage.
-
Rotate injection sites if multiple injections are required over the course of the study.
-
Protocol 2: Monitoring Aromatase Inhibition via Plasma Estrogen Measurement
-
Blood Sample Collection:
-
Collect blood samples from animals at baseline (before the first dose) and at selected time points after this compound administration (e.g., 24 hours, 1 week, end of study).
-
Use a consistent blood collection method (e.g., tail vein, saphenous vein, or terminal cardiac puncture) and anticoagulant (e.g., EDTA, heparin).
-
Immediately place the blood samples on ice.
-
-
Plasma Separation:
-
Centrifuge the blood samples at approximately 1000-2000 x g for 10-15 minutes at 4°C.
-
Carefully collect the supernatant (plasma) without disturbing the cell pellet.
-
Store the plasma samples at -80°C until analysis.
-
-
Estrogen Quantification:
-
Use a validated and sensitive method to quantify estradiol and/or estrone levels in the plasma samples. Common methods include:
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Radioimmunoassay (RIA)
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) - this is often considered the gold standard for its high specificity and sensitivity.
-
-
Include appropriate standards and quality controls in each assay run to ensure accuracy and precision.
-
-
Data Analysis:
-
Calculate the percentage decrease in plasma estrogen levels at each time point relative to the baseline levels for each animal.
-
Compare the estrogen levels between the this compound-treated groups and the vehicle control group using appropriate statistical methods.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for optimizing this compound dosage.
Caption: Troubleshooting logic for in vivo studies.
References
- 1. Pharmacokinetic profile of 3beta-hydroxy-17-(1H-1,2,3-triazol-1-yl)androsta-5,16-diene (VN/87-1), a potent androgen synthesis inhibitor, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An oral lipidic native testosterone formulation that is absorbed independent of food - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of pemetrexed diarginine concentrates for solution in vials and diluted in 0.9% sodium chloride and dextrose 5% polyolefin infusion bags - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Testosterone Therapy With Subcutaneous Injections: A Safe, Practical, and Reasonable Option - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Testosterone Therapy With Subcutaneous Injections: A Safe, Practical, and Reasonable Option - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A 52-Week Study of Dose Adjusted Subcutaneous Testosterone Enanthate in Oil Self-Administered via Disposable Auto-Injector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The aromatase inhibitor 1,4,6-androstatriene-3,17-dione (ATD) reduces disinhibitory behavior in intact adult male rats treated with a high dose of testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Aromatase Inhibition on the Physical Activity Levels of Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of 4-hydroxyandrostenedione in man after intramuscular injection of different formulations and the effect of this drug on plasma aromatizable androgens and 17beta-estradiol concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aromatase inhibitors: assessment of biochemical efficacy measured by total body aromatase inhibition and tissue estrogen suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Endocrine effects of aromatase inhibitors and inactivators in vivo: review of data and method limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Guidelines for diagnostics and treatment of aromatase inhibitor-induced bone loss in women with breast cancer: a consensus of Lithuanian medical oncologists, radiation oncologists, endocrinologists, and family medicine physicians - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. The effects of in vivo administration of 10-propargylestr-4-ene-3,17-dione on rat ovarian aromatase and estrogen levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Androstatrione Stability in Cell Culture
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the degradation of Androstatrione in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in cell culture important?
This compound, also known as androst-4-ene-3,11,17-trione, is a steroid hormone. Its stability in cell culture is crucial for obtaining accurate and reproducible experimental results. Degradation can lead to a decrease in the effective concentration of the compound, potentially leading to misinterpretation of its biological effects.
Q2: What are the primary factors that contribute to the degradation of this compound in cell culture media?
Several factors can contribute to the degradation of this compound in cell culture media, including:
-
pH: Extreme pH values can catalyze the hydrolysis of steroid compounds.[1]
-
Temperature: Higher temperatures can accelerate the rate of chemical degradation.[2]
-
Light Exposure: Exposure to light, particularly UV radiation, can cause photodegradation.[3]
-
Oxidation: Reactive oxygen species (ROS) present in the media can lead to oxidative degradation.
-
Enzymatic Degradation: Cells can metabolize this compound, and some components in serum may have enzymatic activity.[4]
-
Interactions with Media Components: Certain components in the culture media or serum could potentially react with this compound.
Q3: How can I prepare a stable stock solution of this compound?
For optimal stability, it is recommended to dissolve this compound in a suitable organic solvent like dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution.[5] This stock solution should be stored in small, single-use aliquots in tightly sealed vials at -20°C or lower to minimize freeze-thaw cycles and exposure to air and light.[5]
Q4: What is the expected half-life of this compound in common cell culture media like DMEM or RPMI-1640?
Q5: Can serum in the cell culture medium affect the stability of this compound?
Yes, serum can have a dual effect. Serum albumin, a major component of serum, can bind to steroids and potentially protect them from degradation.[6][7][8] However, serum may also contain enzymes that can metabolize this compound. The net effect will depend on the specific cell type and the quality of the serum.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected biological activity of this compound.
This is often the first sign that the compound may be degrading in your cell culture system.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps & Recommended Solutions |
| Degradation in Media | Solution: For long-term experiments (over 24 hours), consider replenishing the media with freshly prepared this compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent concentration. |
| Suboptimal pH of Media | Solution: Most mammalian cell lines thrive at a pH between 7.2 and 7.4.[9][10] Ensure your cell culture medium is properly buffered and maintained within this optimal pH range. Use a calibrated pH meter to check the pH of your media before and during the experiment. |
| High Temperature | Solution: While cell cultures are incubated at 37°C, minimize the time the this compound stock solution and supplemented media are kept at room temperature or higher. Prepare supplemented media just before use.[2] |
| Photodegradation | Solution: Protect this compound stock solutions and culture plates from light by using amber-colored tubes and wrapping plates in aluminum foil.[3] |
| Oxidative Degradation | Solution: Consider adding antioxidants like Vitamin C (ascorbic acid) or Vitamin E (α-tocopherol) to the cell culture medium. Start with low, non-toxic concentrations and perform control experiments to ensure the antioxidant itself does not affect your cells. |
| Adsorption to Plastics | Solution: Steroid hormones can adsorb to plastic surfaces.[11] Use low-retention plasticware or consider using glass vessels for preparing stock solutions and dilutions where feasible. |
Issue 2: Precipitate formation after adding this compound to the media.
Precipitation indicates that the compound is coming out of solution, which will drastically reduce its effective concentration.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps & Recommended Solutions |
| High Final Solvent Concentration | Solution: Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in the cell culture medium is low (typically <0.1%) and non-toxic to the cells. High solvent concentrations can cause the compound to precipitate when added to the aqueous media. |
| Poor Solubility in Media | Solution: this compound is a lipophilic molecule with low water solubility. When diluting the stock solution into the media, add it dropwise while gently swirling to ensure proper mixing and prevent localized high concentrations that can lead to precipitation. Pre-warming the media to 37°C can also help. |
| Interaction with Media Components | Solution: Some components in serum or the basal media might interact with this compound and reduce its solubility. If your experimental design allows, try reducing the serum concentration or using a serum-free medium for the treatment period. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber-colored microcentrifuge tubes or glass vials
-
-
Procedure:
-
Calculate the required amount of this compound and DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
In a sterile environment (e.g., a laminar flow hood), accurately weigh the this compound powder and dissolve it in the appropriate volume of DMSO.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile, tightly sealed amber tubes or vials.
-
Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[5]
-
Protocol 2: Supplementing Cell Culture Media with Antioxidants
Using Vitamin C (Ascorbic Acid):
-
Stock Solution Preparation:
-
Prepare a fresh stock solution of L-ascorbic acid (e.g., 10-100 mM) in sterile, deionized water or PBS.[12]
-
Ascorbic acid is highly unstable in solution, so prepare this fresh for each experiment and protect it from light.[12] A more stable derivative, 2-Phospho-L-ascorbic acid, can be used for longer-term stability.[12]
-
-
Supplementation:
-
Add the ascorbic acid stock solution to the cell culture medium to achieve a final concentration typically in the range of 50-200 µM.
-
Important: Always include a vehicle control (media with the same final concentration of the solvent used for the antioxidant stock) and an antioxidant-only control to assess any effects of the antioxidant on your cells.
-
Due to the rapid oxidation of ascorbic acid, for longer experiments, consider replacing the medium with freshly supplemented medium every 12-24 hours.[12]
-
Using Vitamin E (α-Tocopherol):
-
Stock Solution Preparation:
-
Supplementation:
-
Add the α-tocopherol stock solution to the cell culture medium to achieve a final concentration typically in the range of 10-100 µM.[14]
-
Because of its lipophilic nature, ensure thorough mixing when adding it to the medium.
-
As with Vitamin C, include appropriate vehicle and antioxidant-only controls in your experimental design.
-
Protocol 3: Quantification of this compound in Cell Culture Media by LC-MS/MS
This protocol provides a general workflow for sample preparation and analysis.
-
Sample Collection:
-
Collect an aliquot of the cell culture supernatant at different time points (e.g., 0, 6, 12, 24, 48 hours).
-
Centrifuge the supernatant at a low speed (e.g., 300 x g for 10 minutes) to remove any cells and debris.
-
Store the cleared supernatant at -80°C until analysis.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
Thaw the supernatant samples on ice.
-
To 500 µL of supernatant, add an internal standard (a structurally similar compound not present in the sample).
-
Add 2 mL of an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the reconstituted samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Develop a specific method for this compound detection and quantification using appropriate precursor and product ions.[15][16]
-
Generate a standard curve using known concentrations of this compound to quantify the amount in the samples.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Factors influencing this compound degradation.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Steroid binding to human serum albumin and fragments thereof. Role of protein conformation and fatty acid content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Androstenedione | C19H26O2 | CID 6128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The relationship between growth and androstenedione metabolism in four cell lines of human breast carcinoma cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Albumin and mammalian cell culture: implications for biotechnology applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Albumin's role in steroid hormone action and the origins of vertebrates: is albumin an essential protein? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. joe.bioscientifica.com [joe.bioscientifica.com]
- 9. scientificbio.com [scientificbio.com]
- 10. Cell Culture Environment | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. heraldopenaccess.us [heraldopenaccess.us]
- 15. Liquid chromatography-tandem mass spectrometry assay for androstenedione, dehydroepiandrosterone, and testosterone with pediatric and adult reference intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Calibration curve issues in Androstatrione quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the quantification of Androstatrione (also commonly known as Androstenedione) using LC-MS/MS and ELISA methods.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific problems you may encounter with your calibration curve.
LC-MS/MS Calibration Curve Issues
Question 1: My calibration curve for this compound is non-linear. What are the possible causes and solutions?
Answer: Non-linearity in your calibration curve is a common issue in LC-MS/MS analysis and can stem from several factors.
Possible Causes:
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.
-
Matrix Effects: Components in your sample matrix can interfere with the ionization of this compound, causing either ion suppression or enhancement, which can lead to a non-linear response.[1][2][3]
-
Inappropriate Internal Standard (IS) Concentration: A significant disparity between the concentration of your analyte and the internal standard can contribute to non-linearity.
-
Analyte-Specific Issues: Some molecules are inherently prone to non-linear responses over a wide dynamic range.[4][5]
-
Instrumental Issues: Problems with the ion source, or other instrument components can affect linearity.
Troubleshooting Steps:
-
Review Your Concentration Range: If you suspect detector saturation, reduce the concentration of your highest calibration standards or dilute your samples.[6]
-
Evaluate Matrix Effects: Prepare matrix-matched calibration standards by spiking known concentrations of this compound into a blank matrix that is similar to your samples. This can help compensate for matrix-related signal suppression or enhancement.[2]
-
Optimize Internal Standard Concentration: Ensure the concentration of your internal standard is appropriate for the expected concentration range of your samples. Ideally, the analyte-to-IS ratio should be close to one.
-
Consider a Different Regression Model: If the non-linearity is reproducible and not due to an experimental artifact, you can try fitting your data with a non-linear regression model, such as a quadratic fit. However, the use of a non-linear model should be justified and validated.[4][5]
-
Instrument Maintenance: Ensure your LC-MS/MS system is properly maintained and calibrated.
Question 2: I am observing significant matrix effects in my this compound analysis. How can I mitigate this?
Answer: Matrix effects are a primary challenge in LC-MS/MS-based quantification, especially in complex biological samples like plasma or serum.
Strategies to Minimize Matrix Effects:
-
Effective Sample Preparation: Employ a robust sample preparation method to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly used for steroid analysis.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS, such as Androstenedione-d7, will co-elute with the analyte and experience similar ionization suppression or enhancement, thus providing a reliable normalization.
-
Chromatographic Separation: Optimize your chromatographic method to separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient, or using a different column.
-
Matrix-Matched Calibrants: As mentioned previously, preparing your calibration standards in a blank matrix that matches your sample matrix can help to correct for these effects.
Question 3: What is an acceptable R-squared (R²) value for my this compound calibration curve?
Answer: While an R² value of >0.99 is often cited as a benchmark for good linearity, the acceptable value can depend on the specific application and regulatory guidelines. For bioanalytical method validation, a high R² value alone is not sufficient to guarantee linearity. It's also crucial to examine the residual plot. The residuals (the difference between the predicted and actual values) should be randomly distributed around zero. A pattern in the residuals can indicate non-linearity even with a high R² value.
| Parameter | Acceptance Criteria | Reference |
| Correlation Coefficient (R²) | Generally ≥ 0.99 | [7] |
| Calibration Curve Range | Should cover the expected concentration range of the samples. | |
| Accuracy of Back-Calculated Concentrations | Within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ). |
ELISA Calibration Curve Issues
Question 1: I am getting a high background signal in my this compound ELISA. What could be the cause and how do I fix it?
Answer: High background in an ELISA can obscure your results and reduce the dynamic range of your assay.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Washing | Increase the number of wash steps and ensure complete aspiration of the wash buffer between steps.[8][9][10] |
| Contamination of Reagents | Use fresh, sterile reagents. Avoid cross-contamination between wells.[9] |
| Incorrect Incubation Times or Temperatures | Adhere strictly to the incubation times and temperatures specified in the kit protocol.[11] |
| Substrate Solution Exposed to Light | Protect the TMB substrate from light as it is light-sensitive.[11][12] |
| Ineffective Blocking | Increase the blocking incubation time or try a different blocking buffer as recommended by the kit manufacturer.[8] |
Question 2: My this compound ELISA results show poor precision (high coefficient of variation, CV). What are the likely reasons?
Answer: Poor precision in ELISA can arise from a number of procedural inconsistencies.
Troubleshooting Poor Precision:
-
Pipetting Errors: Ensure your pipettes are calibrated and that you are using them correctly. Inconsistent pipetting volumes are a major source of variability.[12]
-
Improper Washing: Inconsistent washing across the plate can lead to high CVs. Automated plate washers can improve consistency, but ensure they are properly maintained. Overly aggressive washing can also be a problem.[13]
-
Temperature Gradients: Avoid "edge effects" by ensuring the entire plate is incubated at a uniform temperature. Do not stack plates during incubation.
-
Reagent Mixing: Ensure all reagents are thoroughly mixed before use.
-
Plate Reader Issues: A malfunctioning plate reader can introduce variability.[13]
Question 3: My this compound ELISA standard curve is flat or has a very low optical density (OD). What should I do?
Answer: A flat or low OD standard curve indicates a problem with one of the key assay components or steps.
Potential Causes and Solutions:
| Cause | Solution |
| Omission of a Key Reagent | Double-check that all reagents were added in the correct order as per the protocol. |
| Inactive Enzyme Conjugate or Substrate | Verify the expiration dates of your kit components. Do not use expired reagents. |
| Incorrect Dilutions | Carefully check all calculations and dilutions for standards and reagents. |
| Insufficient Incubation Times | Ensure you are following the recommended incubation times. Consider increasing incubation times if the signal is consistently low.[14] |
| Presence of Inhibitors | Some substances in your samples or buffers (e.g., sodium azide) can inhibit the enzyme reaction.[12] |
Experimental Protocols
This compound Quantification by LC-MS/MS
This protocol provides a general workflow for the quantification of this compound in human serum.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 100 µL of serum, add an internal standard (e.g., Androstenedione-d7).
-
Perform protein precipitation by adding a suitable organic solvent (e.g., methanol or acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Load the supernatant onto an SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute this compound and the internal standard with an appropriate elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for steroid analysis.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).
Typical MRM Transitions for Androstenedione:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Androstenedione | 287.2 | 97.1 |
| Androstenedione (Qualifier) | 287.2 | 109.1 |
| Androstenedione-d7 (IS) | 294.2 | 100.1 |
Data compiled from multiple sources.[15][16][17][18]
3. Calibration Curve Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Perform serial dilutions to create a series of calibration standards with concentrations spanning the expected range of your samples.
-
Process the calibration standards using the same sample preparation procedure as your unknown samples.
This compound Quantification by ELISA
This protocol is a summary of a typical competitive ELISA procedure. Always refer to the specific instructions provided with your ELISA kit. [19][20]
1. Reagent and Sample Preparation
-
Bring all reagents and samples to room temperature before use.
-
Prepare the wash buffer and any other required working solutions according to the kit manual.
-
Prepare serial dilutions of the this compound standard to generate a standard curve.
2. Assay Procedure
-
Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Add the this compound-HRP conjugate to each well.
-
Incubate the plate for the specified time and temperature (e.g., 60 minutes at room temperature).
-
Wash the wells multiple times with the wash buffer to remove unbound reagents.
-
Add the TMB substrate solution to each well and incubate in the dark.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis
-
Generate a standard curve by plotting the mean absorbance for each standard against its concentration.
-
Use the standard curve to determine the concentration of this compound in your samples.
Visualizations
Caption: General experimental workflows for this compound quantification.
Caption: Troubleshooting logic for common calibration curve issues.
References
- 1. Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters (2022) | Elodie Mirmont | 5 Citations [scispace.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. [Question] Non-linear standard (calibrator) curves - Chromatography Forum [chromforum.org]
- 5. scirp.org [scirp.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. A sensitive, simple and robust LC-MS/MS method for the simultaneous quantification of seven androgen- and estrogen-related steroids in postmenopausal serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to deal with high background in ELISA | Abcam [abcam.com]
- 9. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 10. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 11. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 12. novateinbio.com [novateinbio.com]
- 13. cygnustechnologies.com [cygnustechnologies.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. LC-MS/MS detection of increased Androstenedione levels in patients receiving Danazol therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Quantification of testosterone, androstenedione and 17-hydroxyprogesterone in whole blood collected using Mitra microsampling devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. fn-test.com [fn-test.com]
Validation & Comparative
Androstatrione vs. Androstenedione: A Comparative Guide to Aromatase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Androstatrione (4-hydroxyandrostenedione) and Androstenedione in the context of aromatase inhibition. We will delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols for key assays to facilitate reproducible research in this area.
Introduction: The Role of Aromatase and its Modulation
Aromatase, a cytochrome P450 enzyme (CYP19A1), is the rate-limiting enzyme in estrogen biosynthesis.[1] It catalyzes the conversion of androgens, such as Androstenedione and testosterone, into estrogens (estrone and estradiol, respectively).[2] Given the critical role of estrogen in the development and progression of hormone-dependent breast cancer, aromatase has become a key target for therapeutic intervention.[3] Aromatase inhibitors are a class of drugs that block this conversion, thereby reducing estrogen levels.[2]
This guide focuses on two key steroidal molecules:
-
Androstenedione: The natural substrate for the aromatase enzyme.[1]
-
This compound (4-hydroxyandrostenedione, 4-OHA): A synthetic derivative of androstenedione and a potent aromatase inhibitor.[3][4]
Understanding the distinct interactions of a natural substrate and a mechanism-based inhibitor with aromatase is crucial for the development of more effective and specific cancer therapies.
Mechanism of Action
The interaction of Androstenedione and this compound with aromatase differs fundamentally.
Androstenedione serves as the endogenous substrate for aromatase. The enzyme converts it into estrone through a series of three successive hydroxylations of the C19 methyl group, followed by the aromatization of the A-ring.[5]
This compound (4-hydroxyandrostenedione) , on the other hand, is a steroidal aromatase inhibitor that functions through a dual mechanism.[4][6] It initially acts as a competitive inhibitor , binding to the active site of the enzyme and competing with the natural substrate, Androstenedione.[7] Subsequently, it is converted by the enzyme into a reactive intermediate that binds covalently to the enzyme, leading to its irreversible inactivation.[7] This process is known as mechanism-based or "suicide" inhibition .[4][6]
Quantitative Comparison of Aromatase Interaction
The affinity of a substrate for an enzyme is typically described by the Michaelis-Menten constant (Km), while the potency of an inhibitor is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Km value indicates a higher affinity of the substrate for the enzyme, and lower Ki or IC50 values signify greater inhibitory potency.
| Compound | Parameter | Value | Enzyme Source | Reference |
| Androstenedione | Km | 8.9 nM | Human Placental Microsomes | [8] |
| Km | 62 ± 24 nM | Recombinant Human Aromatase | [9] | |
| Km | 46.6 ± 9.1 nM | Recombinant Human Aromatase (HEK293 cells) | [10] | |
| Km | 301 nM | Recombinant Human Aromatase | [11] | |
| This compound | Ki | 3.28 µM | Human Prostatic Carcinoma Cell Line (LNCaP) | [12] |
| (4-hydroxyandrostenedione) | IC50 | Potent Inhibition | JAR Choriocarcinoma Cells | [12] |
Note: Direct comparison of these values should be made with caution due to the variability in experimental conditions, including the source of the aromatase enzyme (placental microsomes vs. various recombinant expression systems) and the specific assay methodology. However, the data consistently demonstrates that Androstenedione has a high affinity for aromatase (low nM range), while this compound is a potent inhibitor.
Detailed Experimental Protocols
Accurate and reproducible assessment of aromatase inhibition is paramount. Below are detailed methodologies for two common in vitro assays.
Tritiated Water Release Assay
This assay is a classic and reliable method for measuring aromatase activity by quantifying the release of tritiated water ([³H]₂O) from a radiolabeled androgen substrate.[5][13][14]
References
- 1. ClinPGx [clinpgx.org]
- 2. Aromatase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Aromatase and its inhibitors--an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Second generation aromatase inhibitor--4-hydroxyandrostenedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic Analysis of the Three-step Steroid Aromatase Reaction of Human Cytochrome P450 19A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aromatase inhibitors--mechanisms of steroidal inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aromatase inhibition: basic concepts, and the pharmacodynamics of formestane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New aromatase assay and its application for inhibitory studies of aminoglutethimide on microsomes of human term placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expression and purification of a recombinant form of human aromatase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Aromatase inhibition: 4-hydroxyandrostenedione (4-OHA, CGP 32349) in advanced prostatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel method for measuring aromatase activity in tissue samples by determining estradiol concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell-Based High-Throughput Screening for Aromatase Inhibitors in the Tox21 10K Library - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Androstatrione and Exemestane for Researchers and Drug Development Professionals
An in-depth guide to two steroidal aromatase inhibitors, comparing their biochemical properties, pharmacokinetics, and clinical significance based on available experimental data.
This guide provides a detailed comparative analysis of Androstatrione (androsta-1,4,6-triene-3,17-dione, ATD) and Exemestane, two steroidal inhibitors of aromatase. While both molecules act on the same enzymatic target, the extent of their scientific validation and clinical application differs significantly. Exemestane is a well-established, FDA-approved drug for the treatment of hormone-receptor-positive breast cancer in postmenopausal women.[1][2][3][4][5][6][7][8][9][10] In contrast, this compound is primarily known as a research chemical and has been available in the past as a component of over-the-counter bodybuilding supplements.[3][11] This guide aims to provide a comprehensive, data-driven comparison for researchers, scientists, and professionals in drug development.
At a Glance: Key Differences
| Feature | This compound (ATD) | Exemestane |
| Chemical Name | androsta-1,4,6-triene-3,17-dione | 6-methylideneandrosta-1,4-diene-3,17-dione |
| Mechanism of Action | Irreversible Aromatase Inhibitor | Irreversible Aromatase Inactivator ("Suicide Inhibitor")[2][6] |
| Clinical Status | Research Chemical / Supplement | FDA-Approved Drug[10] |
| Primary Indication | Not applicable | Hormone-receptor-positive breast cancer[5] |
| Potency (Ki) | 0.18 µM[5] | Not directly reported as Ki in retrieved results, but potent in clinical use. |
| Oral Bioavailability | Data not available in scientific literature. | ~60%[6] |
Chemical and Physical Properties
Both this compound and Exemestane are steroidal compounds, structurally related to the natural substrate of aromatase, androstenedione. This structural similarity is key to their ability to bind to the active site of the enzyme.
| Property | This compound (ATD) | Exemestane |
| Molecular Formula | C₁₉H₂₂O₂[1] | C₂₀H₂₄O₂[6] |
| Molar Mass | 282.4 g/mol [1] | 296.41 g/mol [6] |
| Chemical Structure | Androsta-1,4,6-triene backbone with keto groups at C3 and C17.[1] | Androsta-1,4-diene backbone with keto groups at C3 and C17 and a methylidene group at C6.[6] |
| Solubility | Data not readily available in scientific literature. | Soluble in DMSO.[6] |
Mechanism of Action: A Tale of Irreversible Inhibition
Both this compound and Exemestane are classified as irreversible aromatase inhibitors, meaning they permanently deactivate the enzyme.[3][6] This is in contrast to non-steroidal aromatase inhibitors, such as anastrozole and letrozole, which bind reversibly.[9]
This compound acts as a potent aromatase inhibitor that permanently binds to and inactivates the enzyme, thereby blocking the conversion of androgens to estrogens.[3] It has a reported Ki of 0.18 μM.[5]
Exemestane is described as a "suicide inhibitor."[2][6] It acts as a false substrate for aromatase. The enzyme processes exemestane, leading to the formation of a reactive intermediate that binds covalently and irreversibly to the enzyme's active site.[2] This permanent inactivation necessitates the synthesis of new enzyme molecules to restore aromatase activity.[6]
Pharmacokinetic Profile
The pharmacokinetic properties of Exemestane have been extensively studied in clinical trials. In contrast, detailed and reliable pharmacokinetic data for this compound in humans is largely unavailable in the peer-reviewed scientific literature.
| Parameter | This compound (ATD) | Exemestane |
| Administration | Oral[3] | Oral[6] |
| Bioavailability | Not reported in scientific literature. | ~60%[6] |
| Tmax (Time to Peak Plasma Concentration) | Not reported in scientific literature. | 1.2 hours (in breast cancer patients), 2.9 hours (in healthy subjects)[6] |
| Protein Binding | Not reported in scientific literature. | 90%[6] |
| Metabolism | Primarily hepatic. Excreted largely unchanged or as 17β-hydroxy analogue.[1] | Hepatic, primarily by CYP3A4 and aldo-keto reductases.[6] |
| Elimination Half-life | ~48 hours (reported in a non-scientific source)[11] | ~24 hours[6] |
| Excretion | Primarily urinary.[1] | Urine (~40%) and feces (~40%) as metabolites.[6] |
Preclinical and Clinical Data
This compound (ATD) has been investigated in preclinical studies. In vitro studies have demonstrated its time-dependent inhibition of aromatase in rat ovarian microsomes.[12] In vivo studies in rats with chemically induced mammary tumors showed that ATD treatment led to tumor regression, which was attributed to both the inhibition of estrogen synthesis and the suppression of gonadotropins.[12] However, there is a lack of formal clinical trials evaluating the therapeutic efficacy and safety of this compound in humans.
Exemestane has a wealth of preclinical and clinical data supporting its use. Preclinical studies in rat models of mammary tumors demonstrated its anti-tumor activity.[7] Extensive clinical trials have established the efficacy and safety of Exemestane for the treatment of hormone-receptor-positive breast cancer in postmenopausal women, both as an initial adjuvant therapy and after tamoxifen treatment.[6][7] A Phase III trial also showed that Exemestane reduced the incidence of invasive breast cancer in postmenopausal women at increased risk.[6]
Experimental Protocols
Aromatase Inhibition Assay (Tritiated Water Release Method)
A common method to determine the inhibitory activity of compounds on aromatase is the tritiated water release assay. This assay measures the enzymatic activity of aromatase by quantifying the amount of ³H₂O released during the conversion of a radiolabeled androgen substrate to an estrogen.
Principle: The assay utilizes [1β-³H]-androst-4-ene-3,17-dione as the substrate. During the aromatization process, the hydrogen atom at the 1β position is removed, leading to the formation of tritiated water (³H₂O). The amount of radioactivity in the aqueous phase is then proportional to the aromatase activity.
General Protocol:
-
Incubation: Human placental microsomes or recombinant human aromatase are incubated with the radiolabeled substrate ([1β-³H]-androst-4-ene-3,17-dione) and a NADPH-generating system in a buffered solution.
-
Inhibitor Addition: Test compounds (e.g., this compound or Exemestane) are added at various concentrations to determine their inhibitory effect.
-
Reaction Termination: The enzymatic reaction is stopped, typically by the addition of a solvent like chloroform or by altering the pH.
-
Separation of Tritiated Water: The aqueous phase containing the ³H₂O is separated from the organic phase containing the unreacted substrate and steroidal products. This is often achieved by centrifugation after adding dextran-coated charcoal, which adsorbs the steroids.
-
Quantification: The radioactivity of the aqueous phase is measured using a liquid scintillation counter.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor. IC₅₀ (the concentration of inhibitor that causes 50% inhibition) and Ki (the inhibition constant) values can then be determined.
Summary and Conclusion
The comparative analysis of this compound and Exemestane reveals two steroidal molecules with a common mechanism of irreversible aromatase inhibition. However, their paths in terms of scientific and clinical development have diverged significantly.
Exemestane is a well-characterized and clinically validated drug with a robust body of evidence supporting its efficacy and safety in the treatment of hormone-receptor-positive breast cancer. Its pharmacokinetic profile is well understood, and its clinical utility is firmly established.
This compound (ATD) , while demonstrating potent aromatase inhibition in preclinical models, lacks the comprehensive pharmacokinetic and clinical data necessary for therapeutic consideration. Its use has been largely confined to research and as a component of dietary supplements, a market with different regulatory standards.
For researchers and drug development professionals, Exemestane serves as a benchmark for a successful steroidal aromatase inhibitor. This compound, on the other hand, represents a lead compound that, despite its potent in vitro activity, has not undergone the rigorous clinical development required for pharmaceutical approval. Future research on this compound would need to address the significant gaps in its pharmacokinetic and safety data in humans to be considered for any potential therapeutic applications.
References
- 1. Metabolism of androsta-1,4,6-triene-3,17-dione and detection by gas chromatography/mass spectrometry in doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral Bioavailability Enhancement of Exemestane from Self-Microemulsifying Drug Delivery System (SMEDDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioavailability File: Exemestane - ProQuest [proquest.com]
- 4. Metabolic study of androsta-1,4,6-triene-3,17-dione in horses using liquid chromatography/high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exemestane - Wikipedia [en.wikipedia.org]
- 7. Clinical utility of exemestane in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exemestane: a novel aromatase inactivator for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. drugs.com [drugs.com]
- 11. 1,4,6-Androstatriene-3,17-dione - Wikipedia [en.wikipedia.org]
- 12. Effect of an aromatase inhibitor, 1,4,6-androstatriene-3,17-dione, on 7,12-dimethylbenz[a]anthracene-induced mammary tumors in the rat and its mechanism of action in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Androstatrione (Formestane) and Other Aromatase Inhibitors on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of Androstatrione, identified as the steroidal aromatase inhibitor Formestane, on gene expression relative to other commonly used aromatase inhibitors: Anastrozole, Letrozole, and Exemestane. While direct, quantitative gene expression data for Formestane is limited in publicly available literature, this guide synthesizes its known mechanism of action with the extensive gene expression data available for its counterparts to provide a valuable comparative perspective for research and drug development.
Introduction to Aromatase Inhibitors and Their Mechanism of Action
Aromatase inhibitors (AIs) are a class of drugs that reduce estrogen levels by inhibiting the aromatase enzyme (CYP19A1), which is responsible for converting androgens to estrogens in peripheral tissues.[1] This mechanism is particularly effective in treating hormone receptor-positive breast cancer in postmenopausal women, where tumor growth is stimulated by estrogen.[2] AIs are broadly categorized into two types: steroidal and non-steroidal inhibitors.
This compound (Formestane) is a first-generation, irreversible steroidal aromatase inhibitor.[2][3] Its chemical name is 4-hydroxyandrost-4-ene-3,17-dione.[3] As a "suicide inhibitor," Formestane binds to the active site of the aromatase enzyme and is converted to a reactive intermediate that forms a permanent covalent bond with the enzyme, leading to its irreversible inactivation.[3][]
Alternative Aromatase Inhibitors:
-
Anastrozole and Letrozole: These are non-steroidal, reversible inhibitors that competitively bind to the heme group of the aromatase enzyme.[]
-
Exemestane: This is a steroidal, irreversible inhibitor that, like Formestane, acts as a suicide inhibitor of aromatase.[]
Comparative Effects on Gene Expression
Due to the scarcity of specific gene expression microarray or RNA-sequencing data for Formestane, this section will focus on the well-documented effects of Anastrozole, Letrozole, and Exemestane. The primary effect of all these inhibitors is the downregulation of estrogen-responsive genes due to the depletion of estrogen.
Quantitative Data Summary
The following tables summarize the effects of Anastrozole, Letrozole, and Exemestane on the expression of key genes in breast cancer cells.
Table 1: Effect of Non-Steroidal Aromatase Inhibitors on Gene Expression in ER+ Breast Cancer Cells
| Gene Symbol | Gene Name | Function | Anastrozole Effect | Letrozole Effect |
| Downregulated Genes | ||||
| TFF1 (pS2) | Trefoil factor 1 | Estrogen-regulated protein, potential oncogene | Downregulated | Downregulated |
| PGR | Progesterone Receptor | Steroid hormone receptor, marker of estrogen response | Downregulated | Downregulated |
| CCND1 | Cyclin D1 | Cell cycle regulator | Downregulated | Downregulated |
| MYC | MYC Proto-Oncogene | Transcription factor, cell proliferation | Downregulated | Downregulated |
| Upregulated Genes | ||||
| CASP3 | Caspase 3 | Apoptosis executioner | Upregulated | Upregulated |
| CDKN1A (p21) | Cyclin Dependent Kinase Inhibitor 1A | Cell cycle inhibitor | Upregulated | Upregulated |
Table 2: Effect of Steroidal Aromatase Inactivator (Exemestane) on Gene Expression in ER+ Breast Cancer Cells
| Gene Symbol | Gene Name | Function | Exemestane Effect |
| Downregulated Genes | |||
| CYP19A1 | Aromatase | Estrogen synthesis | Downregulated (via feedback) |
| ESR1 | Estrogen Receptor 1 | Mediates estrogen action | Downregulated |
| BCL2 | BCL2 Apoptosis Regulator | Anti-apoptotic protein | Downregulated |
| Upregulated Genes | |||
| AREG | Amphiregulin | EGFR ligand, can promote proliferation | Upregulated (in resistant cells) |
| FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | Transcription factor, involved in cell growth | Upregulated |
Experimental Protocols
General Protocol for Microarray Analysis of Aromatase Inhibitor-Treated Breast Cancer Cells
-
Cell Culture: Human breast cancer cell lines (e.g., MCF-7, T-47D) are cultured in appropriate media supplemented with fetal bovine serum. For experiments, cells are often steroid-deprived by culturing in phenol red-free media with charcoal-stripped serum.
-
Treatment: Cells are treated with the aromatase inhibitor (e.g., Anastrozole, Letrozole, Exemestane) at a specified concentration (typically in the nanomolar to micromolar range) or with a vehicle control (e.g., DMSO) for a defined period (e.g., 24, 48, or 72 hours).
-
RNA Extraction: Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
cDNA Synthesis and Labeling: A two-color microarray approach is often used. RNA from treated and control samples is reverse transcribed into cDNA. During this process, fluorescent dyes (e.g., Cy3 and Cy5) are incorporated into the cDNA.
-
Hybridization: The labeled cDNA samples (treated and control) are mixed and hybridized to a microarray chip containing probes for thousands of genes. Hybridization is typically carried out overnight in a hybridization chamber.
-
Scanning and Data Acquisition: The microarray slide is washed to remove unbound cDNA and then scanned using a microarray scanner to detect the fluorescence signals from the Cy3 and Cy5 dyes.
-
Data Analysis: The fluorescence intensities for each spot on the microarray are quantified. The raw data is then normalized to correct for systematic biases. Statistical analysis is performed to identify genes that are differentially expressed between the treated and control groups. A fold-change and p-value cutoff are typically used to determine significance.
Quantitative Real-Time PCR (qRT-PCR) for Validation
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted as described above. A fixed amount of RNA is then reverse transcribed into cDNA using a reverse transcriptase enzyme.
-
Primer Design: Gene-specific primers for the target genes and a reference (housekeeping) gene (e.g., GAPDH, ACTB) are designed.
-
qPCR Reaction: The qPCR reaction is set up with cDNA, primers, and a fluorescent dye (e.g., SYBR Green) or a probe-based assay (e.g., TaqMan).
-
Data Analysis: The amplification data is used to determine the cycle threshold (Ct) value for each gene. The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the reference gene.
Visualizations
Signaling Pathway
Caption: Aromatase inhibitor signaling pathway.
Experimental Workflow
Caption: Experimental workflow for microarray analysis.
Conclusion
This compound (Formestane) and other aromatase inhibitors like Anastrozole, Letrozole, and Exemestane share a common overarching goal: the reduction of estrogen levels to inhibit the growth of hormone-dependent breast cancers. While the downstream effect on gene expression—primarily the downregulation of estrogen-responsive genes—is expected to be similar, the nuances of their chemical structures (steroidal vs. non-steroidal) and mechanisms of inhibition (reversible vs. irreversible) may lead to differential effects on the transcriptome. The lack of publicly available, detailed gene expression data for Formestane highlights an area for future research. A direct comparative transcriptomic analysis of Formestane against the newer generation of aromatase inhibitors would provide valuable insights into any unique molecular effects and could inform the development of more targeted and effective endocrine therapies.
References
Cross-Reactivity of Androstatrienedione in Androgen Receptor Assays: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the potential for off-target effects is critical in the evaluation of therapeutic compounds. This guide provides a comparative analysis of the cross-reactivity of the aromatase inhibitor Androstatrienedione (ATD) in androgen receptor (AR) assays, placed in context with other relevant steroidal and non-steroidal compounds. This analysis is supported by available experimental data and detailed methodologies to aid in the interpretation of research findings.
Androstatrienedione (1,4,6-androstatriene-3,17-dione, ATD), a potent aromatase inhibitor, is primarily utilized to block the conversion of androgens to estrogens. However, its structural similarity to endogenous androgens raises questions about its potential to interact with the androgen receptor, leading to off-target effects. While some reports suggest that ATD does not have significant interaction with the androgen receptor, other studies indicate a possible competitive binding. This guide aims to clarify the existing data and provide a framework for assessing such cross-reactivity.
Comparative Binding Affinity for the Androgen Receptor
To contextualize the cross-reactivity of Androstatrienedione, the following table summarizes the androgen receptor binding affinities of ATD, along with known androgens, other aromatase inhibitors and their metabolites, and common antiandrogens. The data is presented as IC50 values, which represent the concentration of a ligand that is required for 50% inhibition of the binding of a radiolabeled androgen to the AR.
| Compound | Type | Androgen Receptor Binding Affinity (IC50, nM) | Reference |
| Dihydrotestosterone (DHT) | Endogenous Androgen | 3.2 | [1] |
| Testosterone | Endogenous Androgen | ~0.15 (inhibition of cell proliferation) | [2] |
| Androst-4-ene-3,17-dione | Endogenous Androgen | 15 (inhibition of cell proliferation) | [2] |
| Androstatrienedione (ATD) | Aromatase Inhibitor | No appreciable interaction reported in one study | [3] |
| 17-hydroexemestane (Metabolite of Exemestane) | Aromatase Inhibitor Metabolite | Not explicitly provided, but described as strong binding | [4][5][6] |
| Exemestane | Aromatase Inhibitor | Weak binding affinity reported | [7] |
| 4-hydroxytestosterone (Metabolite of Formestane) | Aromatase Inhibitor Metabolite | Not explicitly provided, but has known androgenic activity | [8][9] |
| Cyproterone Acetate | Antiandrogen | 4.4 | [1] |
| Bicalutamide | Antiandrogen | 160 | [10] |
| Enzalutamide | Antiandrogen | 21.4 | [10] |
| Apalutamide | Antiandrogen | 200 | [10] |
| Darolutamide | Antiandrogen | 26 | [10] |
Note: The binding affinity of Androstatrienedione to the androgen receptor is not well-quantified in publicly available literature, with some studies suggesting negligible interaction. In contrast, the metabolites of other steroidal aromatase inhibitors, such as exemestane, have demonstrated significant androgenic activity.[4][5][6]
Experimental Protocols
Accurate assessment of androgen receptor cross-reactivity relies on robust and well-defined experimental protocols. A commonly employed method is the competitive ligand binding assay.
Androgen Receptor Competitive Binding Assay Protocol
This protocol outlines a typical procedure for determining the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor, often using rat prostate cytosol as the receptor source.[11]
Materials:
-
Test Compounds: Including Androstatrienedione and other compounds of interest.
-
Radiolabeled Ligand: Typically [³H]-Dihydrotestosterone ([³H]-DHT).
-
Androgen Receptor Source: Cytosol prepared from rat ventral prostates.[11]
-
Buffers: TEDG buffer (Tris-EDTA-DTT-Glycerol) with and without high salt (KCl).[11]
-
Scintillation Cocktail.
-
Instrumentation: Scintillation counter, refrigerated centrifuge, homogenizer.
Procedure:
-
Preparation of Prostate Cytosol:
-
Ventral prostates are excised from rats and homogenized in ice-cold, low-salt TEDG buffer.[11]
-
The homogenate is centrifuged at high speed (e.g., 30,000 x g) to pellet cellular debris.[11]
-
The resulting supernatant, containing the cytosolic androgen receptor, is collected and its protein concentration determined.[11]
-
-
Competitive Binding Assay:
-
A fixed concentration of [³H]-DHT is incubated with the prostate cytosol in the presence of varying concentrations of the unlabeled test compound (e.g., Androstatrienedione).
-
Incubations are typically carried out overnight at 4°C to reach equilibrium.[11]
-
Non-specific binding is determined in parallel incubations containing a high concentration of unlabeled DHT.
-
-
Separation of Bound and Free Ligand:
-
Various methods can be used, such as hydroxylapatite (HAP) slurry or charcoal adsorption, to separate the receptor-bound [³H]-DHT from the free radioligand.[11]
-
-
Quantification:
-
The amount of radioactivity in the bound fraction is measured using a scintillation counter.[11]
-
-
Data Analysis:
-
The percentage of specific binding of [³H]-DHT is plotted against the concentration of the test compound.
-
The IC50 value is calculated from the resulting dose-response curve, representing the concentration of the test compound that displaces 50% of the specifically bound radioligand.
-
Visualizing Key Pathways and Workflows
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the androgen receptor signaling pathway and a typical experimental workflow for assessing cross-reactivity.
Caption: Androgen Receptor (AR) Signaling Pathway.
Caption: Workflow for AR Competitive Binding Assay.
References
- 1. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Androgens inhibit basal and estrogen-induced cell proliferation in the ZR-75-1 human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of an aromatase inhibitor, 1,4,6-androstatriene-3,17-dione, on 7,12-dimethylbenz[a]anthracene-induced mammary tumors in the rat and its mechanism of action in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exemestane's 17-hydroxylated metabolite exerts biological effects as an androgen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Characterization of the weak estrogen receptor α agonistic activity of exemestane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formestane | C19H26O3 | CID 11273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. mdpi.com [mdpi.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
A Comparative Analysis of Androstatrione and Third-Generation Aromatase Inhibitors in Aromatase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Androstatrione, identified as 4-androstene-3,6,17-trione, and third-generation aromatase inhibitors (AIs). The following sections detail their mechanisms of action, comparative in vitro efficacy, and the experimental protocols used for these assessments.
Mechanism of Action
Aromatase is a critical enzyme in the biosynthesis of estrogens, catalyzing the conversion of androgens to estrogens. Aromatase inhibitors (AIs) block this conversion, thereby reducing estrogen levels. This mechanism is a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer.
This compound (4-androstene-3,6,17-trione) , also known as 6-OXO, is a steroidal, irreversible aromatase inhibitor.[1] It acts as a "suicide substrate," meaning it permanently binds to and inactivates the aromatase enzyme.[1] Studies using human placental microsomes have shown that 4-androstene-3,6,17-trione and its 3β-reduced metabolite are both competitive and irreversible inhibitors of aromatase.[2]
Third-generation aromatase inhibitors are a class of highly potent and selective drugs used in the treatment of ER+ breast cancer. They are broadly categorized into two types:
-
Type 1: Irreversible Steroidal Inhibitors: These inhibitors, such as exemestane , are structurally similar to the natural substrate of aromatase (androstenedione) and bind irreversibly to the enzyme's active site, leading to its permanent inactivation.
-
Type 2: Non-steroidal Inhibitors: This group includes anastrozole and letrozole . They are reversible, competitive inhibitors that bind to the heme group of the cytochrome P450 unit of the aromatase enzyme.[3]
The primary signaling pathway affected by both this compound and third-generation aromatase inhibitors is the estrogen biosynthesis pathway. By inhibiting aromatase, these compounds prevent the conversion of androgens (like testosterone and androstenedione) into estrogens (estradiol and estrone). This reduction in estrogen levels mitigates the proliferative signaling in estrogen-dependent tissues.
Comparative Efficacy: In Vitro Data
The following table summarizes the available in vitro efficacy data for this compound (and its metabolite) and third-generation aromatase inhibitors. It is critical to note that the presented values are sourced from different studies, employing varied experimental conditions. Therefore, a direct comparison of these values may not be entirely accurate and should be interpreted with caution.
| Compound | Type | Mechanism of Action | IC50 (nM) | Ki (nM) | Source |
| 4-androstene-3,6,17-trione (Metabolite: 3-OHAT) | Steroidal | Irreversible | Not Reported | 6500 | [2] |
| Anastrozole | Non-steroidal | Reversible, Competitive | 15 | Not Reported | [4] |
| Letrozole | Non-steroidal | Reversible, Competitive | 11.5 | Not Reported | [5][6] |
| Exemestane | Steroidal | Irreversible | 30 | 19 | [4] |
Experimental Protocols
A variety of in vitro assays are utilized to determine the inhibitory efficacy of compounds against the aromatase enzyme. A commonly employed method is the fluorometric assay using human recombinant aromatase.
Experimental Workflow: Fluorometric Aromatase Inhibition Assay
Detailed Protocol: Fluorometric Aromatase Inhibition Assay
This protocol is adapted from commercially available aromatase inhibitor screening kits and is suitable for determining the IC50 values of test compounds.
I. Materials and Reagents:
-
Human Recombinant Aromatase (CYP19A1)
-
Aromatase Assay Buffer
-
NADPH Generating System
-
Fluorogenic Aromatase Substrate
-
Positive Control Inhibitor (e.g., Letrozole)
-
Test Compounds (this compound, third-generation AIs)
-
96-well black microplate
-
Fluorescence microplate reader
II. Assay Procedure:
-
Reagent Preparation:
-
Prepare Aromatase Assay Buffer as per manufacturer's instructions.
-
Reconstitute the NADPH Generating System and the fluorogenic substrate in the assay buffer to their working concentrations.
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in the assay buffer. A typical concentration range for initial screening is 1 nM to 100 µM.
-
Reconstitute the human recombinant aromatase enzyme in the assay buffer immediately before use.
-
-
Assay Protocol:
-
To each well of a 96-well black microplate, add the following in order:
-
Aromatase Assay Buffer
-
NADPH Generating System
-
Test compound or positive control at various concentrations. Include a vehicle control (buffer with no inhibitor).
-
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme machinery.
-
Initiate the enzymatic reaction by adding the reconstituted aromatase enzyme and the fluorogenic substrate to each well.
-
Immediately place the microplate in a fluorescence reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically for a period of 30-60 minutes, with readings taken every 1-2 minutes. The excitation and emission wavelengths will depend on the specific fluorogenic substrate used (e.g., Ex/Em = 488/527 nm).
-
-
Data Analysis:
-
For each concentration of the inhibitor, determine the rate of the reaction (change in fluorescence over time).
-
Normalize the reaction rates to the vehicle control (representing 100% enzyme activity).
-
Plot the percentage of aromatase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of aromatase activity, by fitting the data to a non-linear regression curve (e.g., a four-parameter logistic curve).
-
Summary and Conclusion
This compound (4-androstene-3,6,17-trione) is a steroidal, irreversible aromatase inhibitor. While in vivo studies have demonstrated its effects on hormone levels, comprehensive in vitro quantitative data for direct comparison with third-generation AIs is limited. The available data suggests that third-generation AIs, particularly letrozole and anastrozole, exhibit high potency with IC50 values in the low nanomolar range. The metabolite of this compound shows a significantly higher Ki value, suggesting lower potency compared to the third-generation AIs.
It is imperative for researchers to note that the efficacy values presented are not from head-to-head comparative studies and should be interpreted accordingly. For a definitive comparison, it is recommended to evaluate this compound and third-generation aromatase inhibitors concurrently within the same experimental setup, utilizing a standardized protocol such as the fluorometric assay described herein. Such a direct comparison would provide a more accurate and reliable assessment of their relative potencies as aromatase inhibitors.
References
- 1. 4-Androstene-3,6,17-trione - Wikipedia [en.wikipedia.org]
- 2. Studies on aromatase inhibition with 4-androstene-3,6,17-trione: its 3 beta-reduction and time-dependent irreversible binding to aromatase with human placental microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of in vitro exemestane activity versus other antiaromatase agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Highly selective inhibition of estrogen biosynthesis by CGS 20267, a new non-steroidal aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Head-to-Head In Vitro Comparison: Androstatrione vs. Letrozole in Aromatase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of two prominent aromatase inhibitors: Androstatrione (also known as Formestane) and Letrozole. Aromatase, a cytochrome P450 enzyme, is a critical target in the treatment of estrogen receptor-positive (ER+) breast cancer as it catalyzes the final step in estrogen biosynthesis. Understanding the distinct in vitro characteristics of different aromatase inhibitors is paramount for preclinical research and drug development. This document summarizes key performance data, details relevant experimental methodologies, and visualizes the underlying biochemical pathways.
Executive Summary
This compound and Letrozole are both potent aromatase inhibitors; however, they exhibit fundamental differences in their mechanism of action, potency, and potential for off-target effects. Letrozole, a non-steroidal inhibitor, demonstrates significantly higher potency in vitro with IC50 values in the low nanomolar to picomolar range. In contrast, this compound, a steroidal inhibitor, has IC50 values typically in the mid-nanomolar range. Mechanistically, Letrozole acts as a reversible, competitive inhibitor, while this compound is an irreversible, mechanism-based "suicide" inhibitor. A key differentiator observed in vitro is the potential for this compound and its metabolites to exert androgenic effects through the androgen receptor, a characteristic not associated with the non-steroidal Letrozole.
Data Presentation: Quantitative Comparison
The following tables summarize the in vitro inhibitory potency of this compound and Letrozole against the aromatase enzyme. It is important to note that the IC50 values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
Table 1: In Vitro Aromatase Inhibition (IC50 Values)
| Compound | Type | Mechanism of Action | IC50 Range (nM) | Reference |
| This compound (Formestane) | Steroidal | Irreversible, Suicide Inhibitor | 30.0 - 50.0 | [1] |
| 42 | [2] | |||
| Letrozole | Non-steroidal | Reversible, Competitive Inhibitor | 0.3 - 5.3 | [2][3] |
Table 2: Effects on Breast Cancer Cell Proliferation
| Compound | Cell Line | Effect | Observations | Reference |
| This compound (Formestane) | MCF-7, ZR-75-1 | Inhibition | Metabolized to androgenic compounds that inhibit proliferation. | |
| Letrozole | MCF-7-aromatase | Inhibition | Dose-dependently inhibits testosterone-induced proliferation. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of in vitro findings. Below are representative protocols for key assays used to evaluate this compound and Letrozole.
Aromatase Inhibition Assay (Tritiated Water Release Assay)
This is a widely used method to directly measure the enzymatic activity of aromatase.
-
Principle: The assay measures the release of tritiated water (³H₂O) from a specifically labeled androgen substrate, [1β-³H]-androst-4-ene-3,17-dione, during its conversion to estrone. This release is directly proportional to aromatase activity.
-
Materials:
-
Human placental microsomes or recombinant human aromatase enzyme.
-
[1β-³H]-androst-4-ene-3,17-dione (substrate).
-
NADPH (cofactor).
-
Test compounds (this compound, Letrozole) at various concentrations.
-
Dextran-coated charcoal.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare a reaction mixture containing the aromatase enzyme source, NADPH, and the tritiated substrate in a suitable buffer.
-
Add varying concentrations of the test inhibitors (this compound or Letrozole) to the reaction mixture.
-
Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an organic solvent (e.g., chloroform).
-
Add a dextran-coated charcoal suspension to adsorb the unreacted steroid substrate.
-
Centrifuge the samples to pellet the charcoal.
-
Transfer the aqueous supernatant containing the released ³H₂O to a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control without inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[4][5]
-
Breast Cancer Cell Proliferation Assay (WST-1/MTS Assay)
This assay assesses the impact of the inhibitors on the proliferation of estrogen-dependent breast cancer cells.
-
Principle: The assay is based on the cleavage of the tetrazolium salt WST-1 or MTS by mitochondrial dehydrogenases in viable cells to form a formazan dye. The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.
-
Cell Line: MCF-7 cells, an ER+ human breast adenocarcinoma cell line, often stably transfected to overexpress aromatase (MCF-7aro) for studying aromatase inhibitors.[3]
-
Materials:
-
MCF-7 or MCF-7aro cells.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).
-
Testosterone (as a substrate for aromatase to produce estrogen).
-
Test compounds (this compound, Letrozole) at various concentrations.
-
WST-1 or MTS reagent.
-
Microplate reader.
-
-
Procedure:
-
Seed MCF-7aro cells in 96-well plates and allow them to adhere overnight.
-
Replace the medium with a medium containing charcoal-stripped FBS (to remove endogenous steroids) and testosterone.
-
Add serial dilutions of this compound or Letrozole to the wells.
-
Incubate the plates for a period of 3 to 6 days to allow for cell proliferation.
-
At the end of the incubation period, add the WST-1 or MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the control (testosterone-stimulated cells without inhibitor).
-
Androgen Receptor Activation Assay
This assay is used to evaluate the potential androgenic effects of this compound.
-
Principle: A reporter gene assay is commonly used. A host cell line that lacks endogenous androgen receptor (AR) is co-transfected with two plasmids: one expressing the human AR and another containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive element (ARE). Activation of the AR by a ligand leads to the expression of the reporter gene, which can be quantified.
-
Cell Line: PC-3 or LNCaP prostate cancer cell lines, or other suitable host cells for transfection.
-
Materials:
-
Host cell line.
-
Expression plasmid for human AR.
-
Reporter plasmid with ARE-driven luciferase.
-
Transfection reagent.
-
Test compound (this compound and its metabolites).
-
Luciferase assay substrate and luminometer.
-
-
Procedure:
-
Co-transfect the host cells with the AR expression and ARE-reporter plasmids.
-
After transfection, treat the cells with various concentrations of this compound or a known androgen (e.g., dihydrotestosterone, DHT) as a positive control.
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
An increase in luciferase activity indicates AR activation.[7]
-
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for both this compound and Letrozole is the inhibition of the aromatase enzyme. However, their interaction with the enzyme and potential downstream effects differ significantly.
Caption: Comparative mechanism of action of this compound and Letrozole.
The diagram above illustrates that both compounds target the aromatase enzyme to block estrogen production, thereby inhibiting ER-mediated cell proliferation. Letrozole achieves this through reversible competitive inhibition. In contrast, this compound, being a substrate analog, is metabolized by aromatase to an intermediate that binds covalently and irreversibly inactivates the enzyme. Additionally, this compound or its metabolites may activate the androgen receptor, leading to potential androgenic signaling, which can also have an inhibitory effect on the proliferation of some breast cancer cells.
Experimental Workflow
The following diagram outlines a typical in vitro workflow for the comparative evaluation of aromatase inhibitors.
Caption: In vitro evaluation workflow for aromatase inhibitors.
References
- 1. epa.gov [epa.gov]
- 2. An in vitro method to determine the selective inhibition of estrogen biosynthesis by aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Establishment of an aromatase inhibitor letrozole-resistant breast cancer cell model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New aromatase assay and its application for inhibitory studies of aminoglutethimide on microsomes of human term placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-Based High-Throughput Screening for Aromatase Inhibitors in the Tox21 10K Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]
- 7. In Vitro Androgen Bioassays as a Detection Method for Designer Androgens - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Androstatrione and Non-Steroidal Aromatase Inhibitors in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Androstatrione (a steroidal aromatase inhibitor) and non-steroidal aromatase inhibitors (NSAIs), focusing on their performance in preclinical research. The information is supported by experimental data to assist researchers in selecting the appropriate compound for their studies.
Executive Summary
Aromatase inhibitors are crucial tools in the study and treatment of estrogen-dependent diseases. They are broadly categorized into two classes: steroidal and non-steroidal inhibitors. This compound, a steroidal inhibitor, and non-steroidal inhibitors, such as letrozole and anastrozole, differ significantly in their mechanism of action and inhibitory potency. This guide will delve into these differences, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.
Mechanism of Action
This compound (Androsta-1,4,6-triene-3,17-dione) is a potent, irreversible steroidal aromatase inhibitor.[1][2] It acts as a mechanism-based inactivator, meaning it mimics the natural substrate of aromatase, androstenedione, and is converted by the enzyme into a reactive intermediate.[3] This intermediate then binds covalently and irreversibly to the aromatase enzyme, leading to its permanent inactivation.[1][4][5]
Non-Steroidal Aromatase Inhibitors (NSAIs) , such as letrozole and anastrozole, are reversible, competitive inhibitors.[4][5][6][7] Their structure, often containing a triazole group, allows them to bind to the heme iron atom within the active site of the aromatase enzyme.[4][6] This binding is non-covalent and reversible, competing with the endogenous androgen substrates.[4]
Quantitative Comparison of Inhibitory Potency
The efficacy of aromatase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). A lower value for both parameters indicates a higher potency.
| Inhibitor Class | Compound | Ki (µM) | IC50 (nM) | Cell Line/Assay Condition |
| Steroidal | This compound | 0.18[8][9][10] | - | Not specified |
| Non-Steroidal | Letrozole | 0.0016 | 7.27 | CYP19A1/MFC fluorometric assay[11] |
| - | 50-100 | MCF-7aro cells[9] | ||
| Non-Steroidal | Anastrozole | - | >500 | MCF-7aro cells[9] |
| - | 15 | Aromatase (CYP19) inhibition assay[10] | ||
| Steroidal | Exemestane | - | - | Suppressed whole body aromatization by 97.9% in vivo[3] |
Note: Direct comparison of Ki and IC50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
Tritiated Water Release Assay for Aromatase Activity
This radiometric assay is a widely used method to determine aromatase activity and the inhibitory potential of test compounds.
Principle: The assay measures the release of tritiated water ([³H]₂O) during the conversion of a tritium-labeled androgen substrate (e.g., [1β-³H]-androstenedione) to estrogen by the aromatase enzyme.[11] The amount of radioactivity in the aqueous phase is directly proportional to the enzyme activity.
Detailed Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing human recombinant aromatase enzyme (or placental microsomes), a NADPH-generating system (as a cofactor), and the test inhibitor at various concentrations in a suitable buffer (e.g., phosphate buffer, pH 7.4).[12]
-
Substrate Addition: Initiate the enzymatic reaction by adding the tritiated substrate, [1β-³H]-androstenedione.[11]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
Reaction Termination and Extraction: Stop the reaction by adding a solution of dextran-coated charcoal, which adsorbs the unreacted steroid substrate.[11] Centrifuge the mixture to pellet the charcoal.
-
Quantification: Transfer the supernatant, containing the [³H]₂O, to a scintillation vial. Add a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of aromatase inhibition for each inhibitor concentration relative to a control with no inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Fluorometric Aromatase Inhibitor Screening Assay
This method offers a non-radioactive, high-throughput alternative for screening aromatase inhibitors.
Principle: The assay utilizes a fluorogenic substrate that is converted by aromatase into a highly fluorescent product. The intensity of the fluorescence is proportional to the enzyme activity.
Detailed Methodology:
-
Reagent Preparation: Prepare solutions of recombinant human aromatase, a NADPH generating system, the fluorogenic substrate, and the test inhibitors at various concentrations in an appropriate assay buffer. A known aromatase inhibitor, such as letrozole, is used as a positive control.[13][14]
-
Reaction Setup: In a 96-well microplate, add the aromatase enzyme, NADPH generating system, and the test inhibitor or control.[13]
-
Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.[14]
-
Reaction Initiation: Start the reaction by adding the fluorogenic substrate to each well.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/527 nm) in a kinetic mode for a specified duration (e.g., 60 minutes) at 37°C.[14]
-
Data Analysis: Determine the rate of the enzymatic reaction (slope of the fluorescence versus time curve). Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value as described for the radiometric assay.
Signaling Pathways and Inhibition Mechanisms
The following diagrams illustrate the aromatase signaling pathway and the distinct mechanisms of action of steroidal and non-steroidal inhibitors.
Conclusion
Both this compound and non-steroidal aromatase inhibitors are effective at blocking estrogen synthesis, but they operate through fundamentally different mechanisms. This compound provides potent and irreversible inhibition, which may be advantageous for long-lasting effects in certain experimental models. Non-steroidal inhibitors offer reversible and competitive inhibition, which can be beneficial when a more transient or titratable effect is desired. The choice between these inhibitors will ultimately depend on the specific aims of the research, the experimental system being used, and the desired duration and nature of aromatase inhibition. This guide provides the foundational information to make an informed decision for your drug development and research needs.
References
- 1. 1,4,6-Androstatriene-3,17-dione - Wikipedia [en.wikipedia.org]
- 2. Androsta-1,4,6-triene-3,17-dione | 633-35-2 | Benchchem [benchchem.com]
- 3. Aromatase inhibitors: new endocrine treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding features of steroidal and nonsteroidal inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aromatase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole – of clinical importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aromatase and its inhibitors--an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. US7939517B2 - 1,4,6-androstatriene-3,17-dione (âATDâ) for therapeutic uses - Google Patents [patents.google.com]
- 10. Aromatase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 11. Cell-Based High-Throughput Screening for Aromatase Inhibitors in the Tox21 10K Library - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. abcam.cn [abcam.cn]
- 14. abcam.com [abcam.com]
Confirming the Mechanism of Action of Androstatrione and its Alternatives Through Knockout Models: A Comparative Guide
For researchers and professionals in drug development, understanding the precise mechanism of action of a therapeutic compound is paramount. This guide provides a detailed comparison of Androstatrione, a representative steroidal aromatase inhibitor, with its alternatives. We delve into the experimental data that supports its mechanism, with a particular focus on the validation provided by knockout animal models.
This compound and similar steroidal aromatase inhibitors, such as exemestane and formestane (4-hydroxyandrostenedione), function as "suicide inhibitors." They are structurally related to the natural substrate, androstenedione, and bind irreversibly to the aromatase enzyme.[1][2][][4][5][6][7] This action leads to permanent inactivation of the enzyme, necessitating de novo synthesis for the restoration of its function.[2][][7] This mechanism contrasts with that of non-steroidal aromatase inhibitors, which bind reversibly to the enzyme.[][8]
Logical Confirmation of Mechanism via Aromatase Knockout (ArKO) Models
While direct studies using knockout models to confirm the mechanism of every specific aromatase inhibitor are not always prevalent, the extensive research on aromatase knockout (ArKO) mice provides a powerful logical framework for validation. ArKO mice have a targeted mutation in the CYP19 gene, rendering them deficient in aromatase activity and thus unable to produce endogenous estrogens.[9] These models exhibit phenotypes consistent with a lack of estrogen, which mirrors the therapeutic goal of aromatase inhibitors. The physiological consequences observed in ArKO mice, such as impaired female reproductive development and sociosexual behaviors, underscore the critical role of estrogen synthesis, the very process targeted by this compound.[9][10] Therefore, by demonstrating that this compound phenocopies the effects of genetically ablating the aromatase enzyme, its mechanism of action as a potent and specific aromatase inhibitor is logically confirmed.
References
- 1. Formestane | C19H26O3 | CID 11273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Exemestane? [synapse.patsnap.com]
- 4. Second generation aromatase inhibitor--4-hydroxyandrostenedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Pharmacological and clinical profile of exemestane (Aromasin), a novel irreversible aromatase inhibitor] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exemestane in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Aromatase inhibitors: are there differences between steroidal and nonsteroidal aromatase inhibitors and do they matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The aromatase knockout (ArKO) mouse provides new evidence that estrogens are required for the development of the female brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The aromatase knock-out mouse provides new evidence that estradiol is required during development in the female for the expression of sociosexual behaviors in adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and the Environment: Proper Disposal of Androstatrione
For researchers, scientists, and professionals in drug development, the responsible handling and disposal of chemical compounds like Androstatrione are paramount to ensuring laboratory safety and environmental protection. This compound, also known as 4-Androstene-3,17-dione, is a steroid hormone that requires specific disposal procedures due to its potential hazards. Adherence to these protocols is crucial for mitigating risks and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This document outlines the health and environmental hazards associated with the compound. Key safety precautions include obtaining special instructions before use and avoiding release to the environment.[1] Personal protective equipment (PPE), such as gloves, protective clothing, and eye/face protection, must be worn when handling this substance.[1]
Quantitative Hazard and Disposal Information
The following table summarizes the key hazard information for this compound, which informs the necessary disposal procedures.
| Hazard Classification | Description | Disposal Implication |
| Acute Toxicity (Oral), Category 4 | Harmful if swallowed.[1] | Prevent ingestion and contamination of drinking water sources. |
| Carcinogenicity, Category 2 | Suspected of causing cancer.[1] | Handle as a potential carcinogen, minimizing exposure. |
| Reproductive Toxicity, Category 1A | May damage fertility or the unborn child.[1] | Requires stringent containment to prevent reproductive hazards. |
| Effects on or via lactation | May cause harm to breast-fed children.[1] | Avoid environmental contamination that could enter the food chain. |
| Short-term (acute) aquatic hazard, Category 2 | Toxic to aquatic life.[1] | Prohibit disposal down the drain or into waterways. |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must be conducted through an approved waste disposal plant.[1] The following steps provide a general operational workflow for the safe disposal of solid this compound and contaminated materials.
-
Segregation and Collection:
-
Collect all solid this compound waste, including unused product and contaminated materials (e.g., weighing paper, gloves, and wipes), in a designated and clearly labeled hazardous waste container.
-
The container should be robust, chemically resistant, and have a secure, tight-fitting lid to prevent spills or releases.
-
-
Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound" or "4-Androstene-3,17-dione," and the appropriate hazard pictograms (e.g., health hazard, environmental hazard).
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Follow all institutional and local regulations for the storage of hazardous waste. The product should be stored locked up.[1]
-
-
Decontamination of Labware:
-
For reusable labware that has come into contact with this compound, a triple rinse with a suitable solvent (e.g., ethanol or acetone) is recommended.
-
Collect the solvent rinsate as hazardous liquid waste in a separate, appropriately labeled container.
-
After decontamination, the labware can be washed with soap and water.
-
-
Spill Management:
-
In case of a spill, avoid breathing dust.[1]
-
Wear appropriate PPE and clean up the spill immediately using an inert absorbent material.
-
Collect the absorbent material and any contaminated debris into the designated hazardous waste container.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound in the regular trash or down the drain.
-
Experimental Protocols
Currently, there are no widely established and cited experimental protocols for the chemical neutralization or deactivation of this compound for disposal purposes within a standard laboratory setting. The recommended and compliant method of disposal is through incineration by an approved hazardous waste management facility.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, researchers and scientists can effectively manage the risks associated with this compound, ensuring a safe laboratory environment and protecting the broader ecosystem.
References
Essential Safety and Operational Guidance for Handling Androstatrione
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of Androstatrione, ensuring laboratory safety and procedural excellence.
This compound, also known as 4-Androstene-3,17-dione, is a steroid hormone that requires careful handling due to its potential health hazards. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to support laboratory personnel in maintaining a safe working environment. Adherence to these guidelines is critical for minimizing exposure risks and ensuring the integrity of research activities.
Quantitative Toxicity Data
The following table summarizes the available quantitative toxicity data for this compound. It is important to note that specific occupational exposure limits (OELs) have not been established for this compound.[1] The provided data is based on animal studies and should be used as a reference for assessing acute toxicity.
| Parameter | Value | Species | Route | Reference |
| LD50 (Lethal Dose, 50%) | 500 mg/kg | Rat | Oral | [2] |
| LD50 (Lethal Dose, 50%) | 2,000 mg/kg | Rat | Dermal | [2] |
| TDLO (Lowest Published Toxic Dose) | 120 mg/kg/12D (intermittent) | Rat | Oral | [3] |
| TDLO (Lowest Published Toxic Dose) | 12 mg/kg/12D (intermittent) | Rat | Subcutaneous | [3] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to prevent skin contact, eye contact, and inhalation of dust particles.
Minimum PPE Requirements:
-
Gloves: Wear suitable chemical-resistant gloves. It is recommended to check the resistance of the gloves to this compound with the supplier.
-
Eye Protection: Use safety goggles with side protection.[1]
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing.
-
Respiratory Protection: When there is a risk of generating dust, an effective dust mask or a certified respirator should be used.[2]
Experimental Protocols: Safe Handling and Disposal
Adherence to the following step-by-step procedures is crucial for the safe handling and disposal of this compound.
Handling Procedures:
-
Preparation:
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of solid this compound within a chemical fume hood to minimize the risk of dust inhalation.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the compound. Avoid creating dust clouds.
-
-
Solution Preparation:
-
When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.
-
Ensure that the container is appropriately labeled with the compound name, concentration, solvent, and hazard symbols.
-
-
General Use:
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[6]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Emergency Procedures:
-
In case of skin contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.[6] Seek medical attention if irritation develops.
-
In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.
-
In case of inhalation: If dust is inhaled, move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
In case of ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.
Disposal Plan:
All waste containing this compound must be treated as hazardous waste and disposed of according to local, state, and federal regulations.
-
Solid Waste:
-
Collect all solid waste, including contaminated PPE (gloves, weighing paper, etc.), in a designated, clearly labeled hazardous waste container.
-
The container should be kept closed when not in use.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a separate, clearly labeled hazardous waste container.
-
Do not mix with other solvent waste streams unless specifically permitted.
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste.
-
Follow institutional guidelines for the disposal of empty, rinsed chemical containers.
-
Safe Handling Workflow for this compound
The following diagram outlines the critical steps for safely handling this compound in a laboratory setting.
Caption: A workflow diagram illustrating the key steps for handling this compound safely.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
